4-Aminobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7625. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-aminobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c8-5-6-1-3-7(9)4-2-6/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAZINRZQSAIAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061240 | |
| Record name | Benzonitrile, 4-amino- | |
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Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white crystalline powder; Slightly soluble in water; [MSDSonline] | |
| Record name | 4-Aminobenzonitrile | |
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Vapor Pressure |
0.00887 [mmHg] | |
| Record name | 4-Aminobenzonitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
873-74-5 | |
| Record name | 4-Aminobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873-74-5 | |
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| Record name | 4-Aminobenzonitrile | |
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| Record name | 4-Aminobenzonitrile | |
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| Record name | Benzonitrile, 4-amino- | |
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| Record name | Benzonitrile, 4-amino- | |
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| Record name | 4-aminobenzonitrile | |
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| Record name | P-AMINOBENZONITRILE | |
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Foundational & Exploratory
An In-depth Technical Guide to 4-Aminobenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzonitrile, also known as p-aminobenzonitrile or 4-cyanoaniline, is an organic compound featuring an amino group and a nitrile group attached to a benzene (B151609) ring.[1] This bifunctional molecule serves as a versatile building block in the synthesis of a wide array of pharmaceuticals, dyes, and agrochemicals.[1][2] Its reactivity, stemming from the nucleophilic amino group and the electrophilic nitrile group, allows for diverse chemical transformations, making it a compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its role in key synthetic pathways.
Physical and Chemical Properties
This compound is a white to light yellow crystalline solid under standard conditions.[1][3] It is sparingly soluble in water but shows good solubility in polar organic solvents such as ethanol (B145695) and acetone.[2][3] The key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂ | [3][4] |
| Molecular Weight | 118.14 g/mol | [3][4] |
| Appearance | White to pale yellow crystalline powder/solid | [3] |
| Melting Point | 83-87 °C | [5][6] |
| Boiling Point | 285 °C (decomposes) | [3] |
| Density | 1.14 - 1.25 g/cm³ | [3] |
| Vapor Pressure | 0.00887 mmHg | [4] |
| pKa | 1.74 (at 25 °C) | |
| Solubility in Water | Sparingly soluble | [2][7] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, ethyl acetate, dichloromethane, and chloroform | [2][3][5] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data/Observations | Reference |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (amino group), C≡N stretching (nitrile group), and aromatic C-H and C=C stretching. | [4] |
| ¹H NMR Spectroscopy | Signals corresponding to the aromatic protons and the amino protons. | [4][8][9] |
| ¹³C NMR Spectroscopy | Signals for the aromatic carbons, the nitrile carbon, and the carbon attached to the amino group. | [4][8] |
| Mass Spectrometry (MS) | Molecular ion peak (M+) corresponding to the molecular weight of the compound. | [4][10] |
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties and the acquisition of spectroscopic data for this compound.
Determination of Melting Point
The melting point of this compound can be determined using a standard melting point apparatus.
Procedure:
-
A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in the heating block of a melting point apparatus.
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
Infrared (IR) Spectroscopy
The IR spectrum of solid this compound can be obtained using the KBr pellet method or as a Nujol mull.
Procedure (KBr Pellet Method):
-
Approximately 1-2 mg of dry this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.
-
The mixture is finely ground to a homogenous powder using an agate mortar and pestle.
-
The powder is then compressed into a thin, transparent pellet using a hydraulic press.
-
The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.
Procedure:
-
A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
The NMR tube is placed in the spectrometer's probe.
-
The spectra are acquired according to the instrument's standard operating procedures, with appropriate parameters set for ¹H and ¹³C nuclei.
Mass Spectrometry (MS)
The mass spectrum of this compound can be obtained using various ionization techniques, such as electron ionization (EI).
Procedure (Electron Ionization):
-
A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons, causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion, generating the mass spectrum.
Chemical Reactivity and Synthetic Applications
This compound is a key intermediate in the synthesis of various important molecules, particularly in the pharmaceutical and dye industries.
Synthesis of Etravirine
Etravirine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. This compound is a crucial starting material in several synthetic routes to this drug. One common pathway involves the nucleophilic aromatic substitution reaction of this compound with a substituted pyrimidine.
References
- 1. CAS 873-74-5: this compound | CymitQuimica [cymitquimica.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 873-74-5 [chemicalbook.com]
- 6. 164470500 [thermofisher.com]
- 7. Page loading... [guidechem.com]
- 8. rsc.org [rsc.org]
- 9. This compound(873-74-5) 1H NMR spectrum [chemicalbook.com]
- 10. Benzonitrile, 4-amino- [webbook.nist.gov]
Spectral Data Analysis of 4-Aminobenzonitrile (CAS 873-74-5): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-Aminobenzonitrile (CAS 873-74-5). The information is compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Solvent | Spectrometer Frequency |
| 7.37 | dd | 2H | 6.8, 2.0 | CDCl₃ | 400 MHz[1] |
| 6.64 | dd | 2H | 6.8, 2.0 | CDCl₃ | 400 MHz[1] |
| 4.32 | s (br) | 2H | - | CDCl₃ | 400 MHz[1] |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Solvent | Spectrometer Frequency |
| 150.8 | CDCl₃ | 100 MHz[1] |
| 133.7 | CDCl₃ | 100 MHz[1] |
| 120.4 | CDCl₃ | 100 MHz[1] |
| 114.4 | CDCl₃ | 100 MHz[1] |
| 99.5 | CDCl₃ | 100 MHz[1] |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data
| m/z | Relative Intensity | Ionization Method |
| 118 | 100% (Molecular Ion) | Electron Ionization (EI) |
| 91 | ~27% | Electron Ionization (EI) |
| 64 | ~11% | Electron Ionization (EI) |
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400 - 3200 | N-H stretch (amine) |
| ~2220 | C≡N stretch (nitrile) |
| ~1600 | Aromatic C=C stretch |
| ~830 | para-disubstituted benzene (B151609) C-H bend |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of this compound. These are compiled from typical procedures in organic chemistry and available information.
NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃)
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a small vial. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required.
-
Homogenization: Ensure the sample is fully dissolved by vortexing the vial.
-
Transfer: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation:
-
The spectra are typically recorded on a 400 MHz spectrometer for ¹H NMR and a 100 MHz spectrometer for ¹³C NMR.[1][2]
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).[1]
-
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
Infrared-grade potassium bromide (KBr)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar.[3]
-
The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder mixture to a pellet die.
-
Press the powder under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[4]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
-
Mass Spectrometry (Electron Ionization)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Mass spectrometer with an Electron Ionization (EI) source
Procedure:
-
Sample Introduction: Introduce a small amount of the vaporized sample into the ion source of the mass spectrometer. The sample must be in the vapor phase for EI.
-
Ionization:
-
The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
UV-Vis Spectroscopy
Objective: To determine the wavelengths of maximum absorbance of this compound.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., ethanol (B145695) or acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance in the optimal range of the instrument (typically 0.1 - 1.0 AU).
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Fill a second quartz cuvette with the sample solution.
-
Place the cuvettes in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide on the Molecular Structure and Bonding in 4-Aminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
December 15, 2025
This technical guide provides a comprehensive analysis of the molecular structure and bonding of 4-aminobenzonitrile (4-ABN), a molecule of significant interest in chemical synthesis and materials science.[1][2][3] 4-ABN serves as a versatile intermediate in the creation of pharmaceuticals and agrochemicals due to its unique electronic and structural properties stemming from the interplay between the electron-donating amino group and the electron-withdrawing nitrile group.[1][3] This document summarizes key experimental and theoretical data, offering insights for professionals in drug development and scientific research.
Molecular Structure
This compound, with the chemical formula C₇H₆N₂, consists of a benzene (B151609) ring substituted with an amino (-NH₂) group and a nitrile (-C≡N) group at the para position.[2][4] This substitution pattern leads to a molecule with a significant dipole moment and interesting photophysical properties, including intramolecular charge transfer (ICT).
1.1. Crystal Structure
X-ray diffraction studies have been crucial in determining the precise three-dimensional arrangement of atoms in the solid state of this compound.[5] The crystal structure of this compound has been determined to be monoclinic with the space group P2₁/c at 200 K.[5][6] In the crystalline form, hydrogen bonding between the amino group of one molecule and the nitrile group of an adjacent molecule is a significant structural element.[7]
A pressure-induced structural phase transition has been observed at approximately 0.3 GPa, which is confirmed by changes in Raman modes at 0.2 GPa.[8] This transition is associated with the formation and enhancement of weak N-H···N hydrogen bonds.[8][9]
Table 1: Crystallographic Data for this compound at 200 K
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 7.2382(6) Å |
| b | 5.4770(4) Å |
| c | 16.040(2) Å |
| β | 101.680(4)° |
| V | 622.7 ų |
| Z | 4 |
Source:[6]
1.2. Molecular Geometry
The geometry of the this compound molecule is characterized by the planarity of the benzene ring. However, the amino nitrogen atom exhibits a pyramidal character.[6][7] The angle between the plane of the amino group and the phenyl ring has been reported to be 34(3)°.[6][7]
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Experimental Value (Å or °) | Theoretical Value (Å or °) |
| N-phenyl bond length | avg. 1.367 Å | - |
| Angle between amino group and phenyl ring planes | 34(3)° | - |
Chemical Bonding and Electronic Structure
The chemical bonding in this compound is a subject of considerable interest due to the electronic interaction between the amino and nitrile substituents. The amino group acts as an electron donor through resonance, while the nitrile group is a strong electron acceptor. This "push-pull" electronic arrangement significantly influences the molecule's reactivity, spectroscopic properties, and non-linear optical behavior.
The study of this compound and its derivatives has been central to understanding intramolecular charge transfer (ICT).[5] This process, often initiated by photoexcitation, involves the transfer of electron density from the amino group to the nitrile group, leading to a highly polar excited state.
Spectroscopic Analysis
Spectroscopic techniques are essential for elucidating the structure and bonding of this compound.
3.1. Infrared (IR) Spectroscopy
The IR spectrum of this compound provides valuable information about its functional groups. Key vibrational modes include the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and various aromatic C-H and C-C stretching and bending vibrations. The NIST Chemistry WebBook provides access to the IR spectrum of this compound.[4]
3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to probe the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts in the NMR spectra are influenced by the electron-donating and -withdrawing effects of the substituents. ¹H NMR spectral data for this compound is available from various sources.[10]
3.3. Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular weight is 118.14 g/mol .[11][4][12]
Table 3: Summary of Spectroscopic Data
| Technique | Key Features |
| IR Spectroscopy | N-H stretches, C≡N stretch, aromatic C-H and C-C vibrations |
| ¹H NMR | Signals corresponding to aromatic and amino protons |
| ¹³C NMR | Resonances for aromatic, nitrile, and amino-substituted carbons |
| Mass Spectrometry | Molecular ion peak (m/z) corresponding to the molecular weight |
Experimental Protocols
Detailed experimental methodologies are critical for obtaining reliable structural and spectroscopic data.
4.1. X-ray Crystallography
A suitable single crystal of this compound is mounted on a goniometer. The crystal is cooled to a specific temperature (e.g., 200 K) to reduce thermal vibrations. X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The collected diffraction intensities are then used to solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.
4.2. Spectroscopic Measurements
-
FTIR Spectroscopy: FTIR spectra are typically recorded using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to enhance the signal-to-noise ratio.[13]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are obtained by dissolving the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placing it in a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.
-
Mass Spectrometry: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph for separation before being introduced into the mass spectrometer. Electron Ionization (EI) is a frequently used method to generate ions, which are then analyzed based on their mass-to-charge ratio (m/z).[13]
Visualizations
Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Experimental Workflow for Structural and Spectroscopic Analysis
Caption: Workflow for the analysis of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 873-74-5 [chemicalbook.com]
- 4. Benzonitrile, 4-amino- [webbook.nist.gov]
- 5. This compound | 873-74-5 | Benchchem [benchchem.com]
- 6. [PDF] Structure and Crystal Packing of 4-Aminobenzonitriles and 4-Amino-3 , 5-dimethylbenzonitriles at Various Temperatures | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound(873-74-5) 1H NMR [m.chemicalbook.com]
- 11. This compound | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-氨基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
Potential Biological Activities of 4-Aminobenzonitrile Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzonitrile, a versatile aromatic compound featuring both an amino and a nitrile functional group, serves as a valuable scaffold in medicinal chemistry. Its unique electronic and structural properties make it a key intermediate in the synthesis of a diverse array of heterocyclic and non-heterocyclic derivatives with significant biological potential.[1] This technical guide explores the landscape of reported biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information presented herein is intended to provide a comprehensive resource for researchers engaged in the discovery and development of novel therapeutic agents based on this promising molecular framework.
Synthesis of this compound Derivatives
The chemical versatility of the this compound core allows for a multitude of synthetic transformations to generate diverse libraries of derivatives. Common synthetic strategies include:
-
Schiff Base Formation: The primary amino group of this compound readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases (imines). This straightforward reaction provides a facile route to a wide range of derivatives with varying electronic and steric properties.
-
Pyrimidine (B1678525) Synthesis: The amino group can be utilized in cyclization reactions to construct pyrimidine rings, a privileged scaffold in medicinal chemistry. For instance, reaction with β-dicarbonyl compounds or their equivalents can yield substituted pyrimidine derivatives.
-
Chalcone (B49325) Synthesis: The methyl group of a suitably protected or modified this compound precursor can participate in Claisen-Schmidt condensation with aromatic aldehydes to produce chalcones, which are known for their broad spectrum of biological activities.
-
N-Substitution: The amino group can be readily alkylated or acylated to introduce a variety of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting derivatives.
Anticancer Activity
Derivatives of this compound have emerged as a promising class of compounds in the search for novel anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways implicated in tumor growth and survival.
Inhibition of Tyrosine Kinases
Several studies have highlighted the potential of this compound derivatives as inhibitors of protein tyrosine kinases, which are critical regulators of cellular signaling. Dysregulation of tyrosine kinase activity is a hallmark of many cancers.
Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway plays a pivotal role in cell proliferation, survival, and differentiation.[2] Its aberrant activation is a key driver in the development and progression of various cancers.[2] this compound derivatives have been investigated as potential EGFR inhibitors.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport.[3] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.[3] Some derivatives bearing structural similarities to known tubulin inhibitors have been investigated for their potential to inhibit tubulin polymerization.
Quantitative Data on Anticancer Activity
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Schiff Base | HeLa | Varies | [4] |
| Schiff Base | MCF-7 | Varies | [4] |
| Pyrimidine | HCT-116 | Varies | [5] |
| Pyrimidine | MCF-7 | Varies | [5] |
| Pyrimidine | HEPG-2 | Varies | [5] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. This compound derivatives, particularly Schiff bases and pyrimidines, have demonstrated promising activity against a range of bacterial and fungal strains.
Quantitative Data on Antimicrobial Activity
The following table presents representative Minimum Inhibitory Concentration (MIC) values for Schiff base and pyrimidine derivatives against various microorganisms.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Schiff Base | S. aureus | Varies | [6] |
| Schiff Base | E. coli | Varies | [6] |
| Pyrimidine | S. aureus | Varies | [7] |
| Pyrimidine | B. subtilis | Varies | [7] |
| Pyrimidine | C. albicans | Varies | [7] |
Enzyme Inhibition
Beyond their anticancer and antimicrobial properties, derivatives of this compound have been explored as inhibitors of various enzymes.
Chalcone Derivatives as Enzyme Inhibitors: Chalcones derived from or related to the this compound scaffold have shown inhibitory activity against enzymes such as myeloperoxidase (MPO), which is involved in inflammatory processes.
Quantitative Data on Enzyme Inhibition
The table below provides an example of the enzyme inhibitory potential of a chalcone derivative.
| Compound Class | Enzyme | IC50 (µM) | Reference |
| Chalcone | Myeloperoxidase | Varies | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of Schiff Bases from this compound
General Procedure:
-
Dissolve equimolar amounts of this compound and the desired aldehyde or ketone in a suitable solvent, such as ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be further purified by recrystallization from an appropriate solvent.
Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[10][11]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for 48-72 hours.[12]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours.[9][13]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (usually 570 nm) using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]
Protocol:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[17]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).[9]
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[16]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[15]
Enzyme Inhibition Assay: In Vitro Kinase Assay (e.g., EGFR)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a protein kinase, such as EGFR.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the kinase enzyme, a specific peptide substrate, and the test compound at various concentrations in a suitable kinase buffer.[1]
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.[10]
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.[1]
-
Detection: Stop the reaction and measure the extent of substrate phosphorylation. This can be done using various methods, such as luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay) or by using phosphospecific antibodies.[1][10]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion
This compound derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. The existing body of research, although still emerging, indicates significant potential in the areas of anticancer, antimicrobial, and enzyme inhibitory activities. The synthetic accessibility of these compounds, coupled with the diverse biological activities observed in related structural classes, provides a strong rationale for further investigation. This technical guide serves as a foundational resource to stimulate and support future research and development efforts in this exciting field of medicinal chemistry. Further exploration of structure-activity relationships, mechanism of action studies, and in vivo efficacy evaluations will be crucial in translating the therapeutic potential of this compound derivatives into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Versatility of 4-Aminobenzonitrile: A Technical Guide for Scientific Professionals
An in-depth exploration of the synonyms, properties, and applications of a pivotal chemical intermediate.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Aminobenzonitrile. A critical building block in organic synthesis, this compound is integral to the development of a wide array of pharmaceuticals, agrochemicals, and advanced materials. This document elucidates its key synonyms, physicochemical properties, and detailed experimental protocols, offering a vital resource for laboratory and industrial applications.
Core Synonyms and Identifiers
In scientific literature and commercial databases, this compound is referenced by a variety of names. A clear understanding of these synonyms is crucial for accurate literature searches and material sourcing.
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 873-74-5[2][3] |
| Common Synonyms | p-Aminobenzonitrile, 4-Cyanoaniline[2][3] |
| p-Cyanoaniline, 1-Amino-4-cyanobenzene[2] | |
| 4-Cyanophenylamine, p-Cyanophenylamine[3] | |
| Depositor-Supplied | Benzonitrile, 4-amino-, Aniline, p-cyano- |
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical reactions.
| Property | Value |
| Molecular Formula | C₇H₆N₂[2] |
| Molecular Weight | 118.14 g/mol [2] |
| Appearance | White to pale yellow crystalline powder[2] |
| Melting Point | 83-85 °C[4][5] |
| Boiling Point | 285 °C (decomposes)[2] |
| Density | 1.25 g/cm³[2] |
| Solubility | Partially soluble in water; Soluble in ethanol, acetone, ethyl acetate, dichloromethane, and chloroform.[2][4] |
| Purity (HPLC) | ≥99.0%[2] |
Key Experimental Protocols
The following sections detail established methodologies for the synthesis, purification, and application of this compound.
Synthesis of this compound via Dehydration of 4-Aminobenzamide (B1265587)
A common laboratory-scale synthesis involves the dehydration of 4-aminobenzamide.
Materials:
-
4-aminobenzamide
-
Toluene
-
Thionyl chloride
-
30% Sodium hydroxide (B78521) solution
Procedure:
-
Dehydration: In a reaction flask equipped with a reflux condenser, suspend 102 g (0.75 mol) of 4-aminobenzamide in 510 g of toluene.[6]
-
Heat the mixture to 90-100 °C.[6]
-
Slowly add 205 g (1.72 mol) of thionyl chloride dropwise. Significant evolution of HCl and SO₂ gas will be observed.[6]
-
Maintain the temperature and continue heating until all solids have dissolved and gas evolution ceases.[6]
-
Cool the resulting dehydration liquid to 50-60 °C for the next step.[6]
-
Hydrolysis: In a separate flask, heat 102 g of water to 50-60 °C with stirring.[6]
-
Add the dehydration liquid dropwise to the hot water. Control the rate of addition to manage the evolution of SO₂ gas.[6]
-
After the addition is complete, continue stirring until gas evolution stops.[6]
-
While hot, adjust the pH of the aqueous layer to 6.5-7.5 using a 30% sodium hydroxide solution.[6]
-
Allow the layers to separate. The organic layer is then slowly cooled to 0-5 °C to crystallize the product.[6]
-
The resulting solid is collected by filtration and washed to yield this compound.[6]
Purification by Recrystallization
For applications requiring high purity, this compound can be purified by recrystallization.
Materials:
-
Crude this compound
-
Ethanol (EtOH) or water
-
Activated carbon (optional)
-
Drying agent (e.g., P₂O₅)
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot solvent (e.g., 5% aqueous EtOH or water).[4]
-
If colored impurities are present, a small amount of activated carbon can be added to the hot solution.
-
Hot filter the solution to remove activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the purified crystals under vacuum over a drying agent such as P₂O₅ for 6 hours at 40 °C.[4]
Applications in Synthesis and Drug Development
This compound is a versatile intermediate with significant applications in the synthesis of pharmaceuticals and other functional molecules.
Synthesis of 4-Azidobenzonitrile
A key application of this compound is in the synthesis of 4-Azidobenzonitrile, a valuable bifunctional molecule for "click chemistry."
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate
-
Sodium nitrite (B80452)
-
Sodium azide (B81097)
-
Dichloromethane
-
Deionized water
Procedure:
-
Diazotization: Dissolve this compound (1.0 eq) and p-toluenesulfonic acid monohydrate (1.1 eq) in water in a round-bottom flask.[7]
-
Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.[7]
-
Slowly add a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water dropwise, maintaining the temperature below 5 °C.[7]
-
Stir the reaction mixture at 0-5 °C for 30 minutes to form the arenediazonium tosylate.[7]
-
Azidation: In a separate flask, dissolve sodium azide (1.2 eq) in deionized water.[7]
-
Slowly add the sodium azide solution to the cold diazonium salt solution, which will result in vigorous nitrogen gas evolution.[7]
-
Allow the reaction to stir at 0-5 °C for an additional 1-2 hours.[7]
-
Work-up and Purification: Extract the aqueous mixture with dichloromethane.[7]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]
-
Remove the solvent under reduced pressure to yield the crude 4-azidobenzonitrile, which can be further purified by recrystallization if necessary.[7]
Workflow and Pathway Visualizations
The following diagrams illustrate key synthetic pathways and logical workflows involving this compound.
Caption: Synthesis of 4-Azidobenzonitrile from this compound.
Caption: Role of this compound in a drug development workflow.
References
- 1. This compound | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CAS 873-74-5: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 873-74-5 [chemicalbook.com]
- 5. 4-アミノベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
Fundamental reactivity of the amino and nitrile groups in 4-Aminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzonitrile (4-ABN), a bifunctional aromatic compound, serves as a cornerstone in the synthesis of a multitude of complex organic molecules.[1] Its structure, featuring a nucleophilic amino group and an electrophilic nitrile group positioned para to each other on a benzene (B151609) ring, imparts a unique and versatile reactivity profile. This duality makes it an invaluable building block in medicinal chemistry and materials science, particularly in the development of kinase inhibitors for cancer therapy, antihypertensive agents, and other pharmaceuticals.[1][2]
This technical guide provides an in-depth analysis of the fundamental reactivity of both the amino and nitrile functional groups within the this compound scaffold. It explores the electronic interplay between these groups, which governs their chemical behavior, and outlines detailed experimental protocols for their selective transformation.
Physicochemical, Spectroscopic, and Structural Properties
The inherent reactivity of this compound is a direct consequence of its physical and electronic properties. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆N₂ | [3] |
| Molecular Weight | 118.14 g/mol | [3][4] |
| Melting Point | 83-85 °C | [3][5] |
| Boiling Point | 167 °C at 1 mmHg | [3] |
| pKa (of the conjugate acid, anilinium ion) | 1.74 at 25 °C | [3][6] |
| LogP | 1.0 - 1.3 | [3][4] |
| Water Solubility | Insoluble | [3][7] |
| Solvent Solubility | Soluble in ethyl acetate, chloroform, methanol | [3][7] |
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Peaks / Shifts (δ) | Reference(s) |
| ¹H NMR (in CDCl₃) | δ 7.37 (d, 2H), δ 6.64 (d, 2H), δ 4.32 (s, br, 2H) | [8] |
| ¹³C NMR (in CDCl₃) | δ 150.8, 133.7, 120.4, 114.4, 99.5 | [8] |
| IR Spectroscopy (KBr disc) | ~3400-3300 cm⁻¹ (N-H stretch), ~2220 cm⁻¹ (C≡N stretch) | [5][9] |
| Mass Spectrometry (EI) | m/z 118 (M⁺) | [5] |
Table 3: Selected Structural Data for this compound
| Parameter | Value | Reference(s) |
| N-phenyl C-N bond length | ~1.367 Å | [10] |
| Angle between amino group and phenyl ring plane | ~34° | [10] |
| Hydrogen Bonding | N-H···N interactions between adjacent molecules | [10][11] |
**3.0 Reactivity of the Amino Group (-NH₂)
The amino group in this compound is a potent nucleophile and a strongly activating, ortho, para-directing group for electrophilic aromatic substitution. However, its basicity and nucleophilicity are attenuated by the electron-withdrawing effect of the para-nitrile group.
Basicity and Nucleophilicity
The nitrile group exerts a strong -I (inductive) and -R (resonance) effect, withdrawing electron density from the benzene ring and, consequently, from the nitrogen atom of the amino group. This delocalization reduces the availability of the nitrogen's lone pair, making this compound a weaker base (pKa of conjugate acid = 1.74) compared to aniline (B41778) (pKa of conjugate acid = 4.6).[3] Despite this, the amino group remains sufficiently nucleophilic to participate in a wide range of reactions.
Key Reactions at the Amino Group
The amino group readily reacts with acylating agents like acyl chlorides and anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) to form the corresponding N-acyl derivatives. This reaction is often used to protect the amino group during subsequent transformations.
Direct alkylation with alkyl halides can be challenging due to potential over-alkylation. More controlled methods, such as reductive amination or transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), are preferred for synthesizing N-alkyl and N-aryl derivatives.[12][13]
Treatment of this compound with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) yields a diazonium salt. This intermediate is highly versatile and can be converted into a wide array of functional groups (e.g., -OH, -Cl, -Br, -I, -F) via Sandmeyer or related reactions, providing a powerful synthetic route that leaves the nitrile group intact.[14]
The amino group is a powerful activating group that directs incoming electrophiles to the positions ortho to it (positions 2 and 6). The nitrile group is a deactivating, meta-directing group. In the case of this compound, the directing effects are synergistic. The powerful activating effect of the amino group dominates, directing substitution to the positions ortho to the amine (and meta to the nitrile).[15][16]
Caption: Logical relationship of directing effects in EAS.
Reactivity of the Nitrile Group (-C≡N)
The nitrile group is characterized by a polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. Its reactivity is modulated by the electron-donating amino group in the para position.
Electrophilicity
The amino group exerts a +R (resonance) effect, donating electron density to the benzene ring. This effect extends to the nitrile group, slightly reducing the partial positive charge on the nitrile carbon. Consequently, the nitrile group in this compound is less electrophilic and less reactive towards nucleophiles compared to benzonitrile (B105546) or benzonitriles substituted with electron-withdrawing groups.[17]
Key Reactions at the Nitrile Group
Under forceful acidic or basic conditions with heating, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate (4-aminobenzamide) to ultimately yield the corresponding carboxylic acid (4-aminobenzoic acid).[18][19] The electron-donating amino group makes this hydrolysis more challenging compared to unsubstituted benzonitrile.[17]
The nitrile group can be reduced to a primary amine (-CH₂NH₂). Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, yielding 4-(aminomethyl)aniline.[19][20] This reaction creates a valuable diamine scaffold.
Nucleophilic addition of Grignard reagents (R-MgX) to the nitrile carbon, followed by aqueous workup, forms a ketone.[20][21] This provides a route to synthesize various 4-aminophenyl ketones.
Caption: Key transformations of the nitrile group.
Experimental Protocols
The following sections provide detailed methodologies for key transformations targeting the amino and nitrile groups of this compound.
Protocol 1: N-Acylation of the Amino Group (Synthesis of 4-Acetamidobenzonitrile)
Objective: To selectively acylate the amino group, demonstrating its nucleophilicity and providing a method for its protection.
Methodology:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (5.9 g, 50 mmol) in 50 mL of pyridine.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add acetic anhydride (B1165640) (5.6 mL, 60 mmol) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Workup: Pour the reaction mixture into 200 mL of ice-cold water. A white precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the odor of pyridine is no longer detectable.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 4-acetamidobenzonitrile as white crystals.
Protocol 2: Reduction of the Nitrile Group (Synthesis of 4-(Aminomethyl)aniline)
Objective: To selectively reduce the nitrile group to a primary amine, showcasing a key transformation for creating diamine structures.
Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive, pyrophoric, and water-sensitive reagent. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Methodology:
-
Setup: To a dry 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add LiAlH₄ (2.8 g, 75 mmol) and 100 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
Reagent Addition: Dissolve this compound (5.9 g, 50 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for 4 hours.
-
Quenching: Cool the reaction flask to 0 °C in an ice bath. Cautiously and slowly quench the excess LiAlH₄ by the sequential dropwise addition of 2.8 mL of water, 2.8 mL of 15% aqueous NaOH, and finally 8.4 mL of water. A granular white precipitate will form.
-
Isolation: Filter the mixture through a pad of Celite and wash the filter cake with THF (3 x 20 mL).
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield 4-(aminomethyl)aniline. The product can be further purified by vacuum distillation or crystallization if necessary.
Caption: Experimental workflows for selective functionalization.
Conclusion
This compound exhibits a rich and synthetically useful reactivity profile dictated by the electronic interplay of its amino and nitrile functionalities. The amino group, while deactivated, remains a potent nucleophile and a strong director in electrophilic aromatic substitution. The nitrile group, though less electrophilic than in other benzonitriles, undergoes characteristic transformations such as hydrolysis and reduction under appropriate conditions. By carefully selecting reagents and reaction conditions, chemists can selectively target one functional group in the presence of the other, underscoring the value of this compound as a versatile and strategic building block in modern drug discovery and chemical synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. This compound CAS#: 873-74-5 [m.chemicalbook.com]
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- 5. Page loading... [wap.guidechem.com]
- 6. chembk.com [chembk.com]
- 7. This compound | 873-74-5 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Benzonitrile, 4-amino- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 4-((4-Methoxyphenyl)amino)benzonitrile | 319016-04-1 | Benchchem [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 19. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. fiveable.me [fiveable.me]
Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of 4-Aminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations essential for the laboratory use of 4-Aminobenzonitrile (4-ABN). By consolidating critical data, outlining detailed experimental protocols for safety assessment, and visualizing key procedural and biological pathways, this document aims to equip researchers with the knowledge necessary to mitigate risks and ensure a safe working environment.
Section 1: Chemical and Physical Properties
This compound is a white to pale yellow crystalline powder.[1][2] A summary of its key physical and chemical properties is provided in Table 1. Understanding these properties is the first step in a thorough risk assessment.
| Property | Value | Reference(s) |
| Synonyms | 4-Cyanoaniline, p-Aminobenzonitrile | [1][2] |
| CAS Number | 873-74-5 | [1][3] |
| Molecular Formula | C₇H₆N₂ | [1][2] |
| Molecular Weight | 118.14 g/mol | [1][2] |
| Appearance | White to pale yellow crystalline powder | [1][2] |
| Melting Point | 83-85 °C | [3][4] |
| Boiling Point | 167 °C at 1 mmHg | [3] |
| Solubility | Partially soluble in water; Soluble in ethanol, acetone, ethyl acetate, dichloromethane, and chloroform. | [2][5] |
| Vapor Pressure | 0.00887 mmHg | [6] |
Section 2: Health Hazard Information
This compound is classified as a hazardous substance with acute toxicity if swallowed, in contact with skin, or if inhaled.[7][8] It is also a skin and eye irritant and is suspected of causing genetic defects.[7][8] A critical hazard associated with this compound is its potential to form methemoglobin, leading to cyanosis (a bluish discoloration of the skin due to deficient oxygenation of the blood).[1]
Summary of Toxicological Data
The following table summarizes the available quantitative toxicity data for this compound.
| Toxicity Endpoint | Value | Species | Reference(s) |
| LD50 (Oral) | 283 mg/kg | Rat | [1][3] |
| LD50 (Oral) | 168 mg/kg | Mouse | [1] |
| ATE (Dermal) | >200 mg/kg | - | [7] |
| ATE (Inhalation: dust/mist) | 1 mg/l/4h | - | [7] |
| Eye Irritation | Moderate | Rabbit | [1] |
ATE: Acute Toxicity Estimate; LD50: Lethal Dose, 50%
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | Reference(s) |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | Danger | 💀 | [6][9] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin | Danger | 💀 | [7][8] |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled | Danger | 💀 | [7][8] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | ❗ | [7][8][9] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | Warning | ❗ | [9][10] |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects | Danger | Gesundheitsgefahr | [7][8] |
| Hazardous to the Aquatic Environment, Chronic Hazard | 3 | H412: Harmful to aquatic life with long lasting effects | - | - | [7][8] |
Section 3: Safe Handling and Storage
Adherence to proper handling and storage protocols is paramount to minimizing exposure risk.
Handling
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][11]
-
Personal Hygiene: Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the work area.[3][9]
-
Dust Control: Minimize dust generation and accumulation.[1] Avoid breathing dust.[11][12]
-
Personal Contact: Avoid contact with eyes, skin, and clothing.[1]
Storage
-
Container: Keep the container tightly closed when not in use.[1][10]
-
Conditions: Store in a cool, dry, and well-ventilated area.[1][10] The substance is light-sensitive.[3]
-
Incompatibilities: Store away from incompatible substances such as acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[1][11]
Section 4: Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
| PPE Category | Specification | Reference(s) |
| Eye/Face Protection | Chemical safety goggles or a face shield. | [1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat. | [1][3][12] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if dust is generated or if working outside of a fume hood. | [1][12] |
Section 5: First Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures | Reference(s) |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1][3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [1][3] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical attention. | [1][11] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [1][3] |
Accidental Release Measures
-
Small Spills: Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Avoid generating dust.[1]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection.[10] Prevent the spill from entering drains or waterways.[3][10]
-
Cleanup: Clean the spill area thoroughly.[12]
Section 6: Disposal Considerations
This compound is considered hazardous waste.[12] All disposal practices must comply with local, regional, and national regulations.[12]
-
Waste Collection: Collect waste in a dedicated, clearly labeled, and sealed container.[12]
-
Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[3] This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Section 7: Experimental Protocols for Safety Assessment
The following are detailed methodologies for key toxicological assessments, based on OECD guidelines. These protocols are provided as a reference for understanding the basis of the toxicological data and for designing further safety studies if required.
Acute Oral Toxicity (Based on OECD Guideline 401)
-
Objective: To determine the acute oral toxicity (LD50) of this compound.
-
Test Animals: Healthy, young adult rodents (e.g., rats), all of the same sex for a given dose level.[13]
-
Procedure:
-
Fast the animals prior to dosing (food, but not water).
-
Administer this compound in a single dose by gavage. The substance should be dissolved or suspended in a suitable vehicle.
-
Use at least 5 animals per dose level.[13]
-
Observe the animals closely for the first few hours after dosing and then at least once daily for 14 days.[13]
-
Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Record the time of death if it occurs.
-
Weigh the animals at the start of the test and at least weekly thereafter.
-
Perform a gross necropsy on all animals at the end of the observation period.
-
-
Data Analysis: Calculate the LD50 value and its confidence limits using appropriate statistical methods.
Acute Dermal Toxicity (Based on OECD Guideline 402)
-
Objective: To determine the acute dermal toxicity of this compound.
-
Test Animals: Healthy, young adult animals (e.g., rats or rabbits) with healthy, intact skin.[14]
-
Procedure:
-
Clip the fur from the dorsal area of the trunk of the test animals.
-
Apply a single dose of this compound uniformly over an area that is approximately 10% of the total body surface area.
-
Hold the substance in contact with the skin with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[14]
-
Observe the animals for signs of toxicity and mortality for at least 14 days.[14]
-
Record all observations as in the oral toxicity study.
-
At the end of the test, remove any residual test substance.
-
Perform a gross necropsy on all animals.
-
-
Data Analysis: The results are used to classify the substance for acute dermal toxicity.[15]
Acute Inhalation Toxicity (Based on OECD Guideline 403)
-
Objective: To determine the acute inhalation toxicity of this compound.
-
Test Animals: Healthy, young adult rodents.[16]
-
Procedure:
-
Expose the animals to this compound as a dust or aerosol in a dynamic inhalation chamber for a fixed period, typically 4 hours.[6][16]
-
Use multiple concentrations to establish a dose-response relationship.[5]
-
Monitor and record the concentration of the test substance in the chamber.
-
Observe the animals during and after exposure for signs of toxicity.
-
The post-exposure observation period is at least 14 days.[5][16]
-
Record all clinical signs, body weight changes, and mortalities.
-
Perform a gross necropsy on all animals.
-
-
Data Analysis: Calculate the LC50 (median lethal concentration) and its confidence limits.[6]
Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
-
Objective: To assess the potential of this compound to cause skin irritation or corrosion.
-
Test Animals: Healthy, young adult albino rabbits.[17]
-
Procedure:
-
Apply a small amount (0.5 g) of the test substance to a small area of clipped skin.[17]
-
Cover the application site with a gauze patch.
-
The exposure duration is typically 4 hours.[17]
-
After exposure, remove the patch and any residual substance.
-
Observe and grade the skin reactions (erythema and edema) at 1, 24, 48, and 72 hours after patch removal.[17]
-
-
Data Analysis: The mean scores for erythema and edema are used to classify the substance's irritation potential.
Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
-
Objective: To determine the potential of this compound to cause eye irritation or corrosion.
-
Test Animals: Healthy, young adult albino rabbits.[18]
-
Procedure:
-
Apply a single dose of the test substance into the conjunctival sac of one eye of the animal. The other eye serves as a control.[18][19]
-
Do not wash the eye for at least 24 hours after instillation, unless a corrosive effect is immediately apparent.[19]
-
Examine the eyes at 1, 24, 48, and 72 hours after application.[18]
-
Score the reactions of the cornea, iris, and conjunctiva.
-
-
Data Analysis: The scores are used to classify the substance's eye irritation potential.
Section 8: Visualized Pathways and Workflows
Risk Assessment and Handling Workflow
The following diagram outlines a logical workflow for the risk assessment and safe handling of this compound in a laboratory setting.
Hypothetical Metabolic Activation Pathway
Aromatic amines, such as this compound, can undergo metabolic activation in the body, leading to the formation of reactive intermediates that can contribute to their toxicity. The following diagram illustrates a generalized pathway for this process.
By understanding and implementing the safety measures outlined in this guide, researchers can significantly reduce the risks associated with handling this compound, fostering a safer and more productive research environment.
References
- 1. oecd.org [oecd.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. oecd.org [oecd.org]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 6. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 7. oecd.org [oecd.org]
- 8. Metabolic activation of aromatic amines and azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. episkin.com [episkin.com]
- 10. nucro-technics.com [nucro-technics.com]
- 11. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 12. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. scribd.com [scribd.com]
- 15. oecd.org [oecd.org]
- 16. eurolab.net [eurolab.net]
- 17. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 18. oecd.org [oecd.org]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Guide to Research-Grade 4-Aminobenzonitrile: Commercial Availability, Purity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzonitrile (CAS No. 873-74-5), also known as 4-cyanoaniline, is a pivotal intermediate in the synthesis of a wide array of organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group on a benzene (B151609) ring, makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the commercial sources, typical purity levels, analytical methodologies for purity assessment, and key applications of this compound in a research and drug development context.
Commercial Sources and Typical Purity
This compound is readily available from numerous chemical suppliers catering to the research and pharmaceutical industries. The purity of commercially available this compound typically ranges from 98% to upwards of 99.9%, with the specific grade influencing its suitability for different applications. High-purity grades are essential for applications such as the synthesis of active pharmaceutical ingredients (APIs) where stringent quality control is paramount. Below is a summary of major suppliers and their offered purities.
| Supplier | Stated Purity | Analytical Method for Purity |
| Sigma-Aldrich (Merck) | ≥98% | Gas Chromatography (GC) |
| Thermo Fisher Scientific | 98% | Not specified on product page |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | Gas Chromatography (GC) |
| Alfa Aesar | 98+% | Not specified on product page |
| VWR | Varies by brand | Varies by brand |
| Molekula | >99% | Not specified on product page |
| Santa Cruz Biotechnology | ≥98% | Not specified on product page |
Experimental Protocols for Purity Determination
The purity of this compound is most commonly determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for impurity identification.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust method for assessing the purity of this compound and quantifying non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or deionized)
-
Phosphoric acid or other suitable buffer components (analytical grade)
-
This compound reference standard of known purity
-
Sample of this compound for analysis
Chromatographic Conditions (Typical):
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid, for peak shaping) is commonly used. A typical gradient might start at 20% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Prepare a sample solution of the this compound to be tested at the same concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography (GC) Method
GC is well-suited for analyzing the purity of this compound and identifying volatile or semi-volatile impurities.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for polar compounds (e.g., a wax-type column or a 5% phenyl-methylpolysiloxane column)
-
Autosampler
-
Data acquisition and processing software
Reagents and Materials:
-
High-purity carrier gas (e.g., helium, nitrogen, or hydrogen)
-
Suitable solvent for sample dissolution (e.g., methanol, acetone, or dichloromethane)
-
This compound reference standard of known purity
-
Sample of this compound for analysis
Chromatographic Conditions (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C (for FID)
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow Rate: 1-2 mL/min
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1)
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in a suitable solvent at a concentration of approximately 1 mg/mL.
-
Prepare a sample solution of the this compound to be tested at the same concentration.
Data Analysis: Similar to HPLC, purity is determined by the area percentage of the main peak. If using GC-MS, the mass spectra of impurity peaks can be compared to spectral libraries for identification.
Common Impurities
Impurities in commercial this compound are typically related to the synthetic route used for its manufacture. Common synthesis pathways include the reduction of 4-nitrobenzonitrile (B1214597) or the amination of 4-chlorobenzonitrile. Potential impurities may include:
-
Unreacted Starting Materials: 4-nitrobenzonitrile or 4-chlorobenzonitrile.
-
Isomeric Impurities: 2-aminobenzonitrile (B23959) and 3-aminobenzonitrile.
-
Byproducts of the Reaction: Such as compounds formed from side reactions.
-
Residual Solvents: Solvents used in the synthesis and purification processes.
Applications in Research and Drug Development
Intermediate in Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of numerous pharmaceuticals.[1] A prominent example is its use in the production of kinase inhibitors for cancer therapy. The amino and nitrile functionalities allow for the construction of complex heterocyclic scaffolds that can interact with the ATP-binding sites of kinases.
Below is a logical workflow for the synthesis of a generic kinase inhibitor scaffold from a derivative of this compound.
Derivatization Agent in Analytical Chemistry
The primary amino group of this compound makes it an effective derivatizing agent for the analysis of carbonyl-containing compounds, such as sugars, by HPLC or capillary electrophoresis.[2] The reaction introduces a chromophore (the benzonitrile (B105546) group), enhancing UV detection.
The following diagram illustrates the experimental workflow for the derivatization of a sugar with this compound for HPLC analysis.
Conclusion
This compound is a readily accessible and highly versatile reagent for research and drug development. Understanding its commercial sources, purity levels, and the analytical methods for its quality control is crucial for ensuring the reliability and reproducibility of experimental results. Its applications as a key building block in the synthesis of kinase inhibitors and as a derivatization agent highlight its significance in modern chemical and pharmaceutical research. Researchers should always consult the certificate of analysis provided by the supplier to ascertain the purity and suitability of this compound for their specific application.
References
The Advent of a Versatile Building Block: A Historical and Technical Overview of 4-Aminobenzonitrile
A comprehensive guide for researchers, scientists, and drug development professionals on the discovery and synthesis of 4-Aminobenzonitrile, a pivotal intermediate in modern chemistry.
Introduction
This compound, a crystalline solid appearing off-white to yellow, is an aromatic organic compound featuring both an amino and a nitrile functional group.[1][2] This unique bifunctionality has rendered it an indispensable building block in a vast array of synthetic applications, from the creation of vibrant dyes to the development of life-saving pharmaceuticals.[3] Its derivatives are integral to the synthesis of drugs such as Bicalutamide, Etoricoxib, and Dabigatran etexilate.[4] This technical guide provides a deep dive into the historical context of this compound's discovery and the evolution of its synthesis, offering detailed experimental protocols for key methodologies and a comparative analysis of their quantitative aspects.
Historical Perspective: The Dawn of a New Intermediate
While a singular definitive report on the initial discovery of this compound is not readily apparent in historical records, its synthesis emerged from the broader advancements in organic chemistry in the late 19th and early 20th centuries. The development of reactions capable of introducing amino and cyano groups onto an aromatic ring laid the groundwork for its creation. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, was a monumental step in this direction.[5][6] This reaction provided a reliable method to convert aryl diazonium salts, derived from anilines, into various functional groups, including nitriles.[7] It is highly probable that the first synthesis of this compound was achieved through a multi-step process involving the nitration of benzonitrile (B105546) followed by the reduction of the nitro group, or via a Sandmeyer reaction starting from a protected p-phenylenediamine (B122844) derivative.
Key Synthetic Methodologies: A Comparative Analysis
The synthesis of this compound has evolved significantly over the decades, driven by the pursuit of higher yields, improved purity, milder reaction conditions, and more environmentally benign processes. Several key strategies have emerged as the most practical and widely employed.
Dehydration of 4-Aminobenzamide (B1265587)
A prevalent industrial method for synthesizing this compound is the dehydration of 4-aminobenzamide.[4][8] This approach is favored for its use of readily available starting materials.
Experimental Protocol:
A detailed protocol for this method involves the use of thionyl chloride as a dehydrating agent in a toluene (B28343) solvent.[9]
-
Dehydration Step: 102 g (0.75 mol) of 4-aminobenzamide and 510 g of toluene are added to a 1000 ml reaction flask equipped with a reflux condenser. The mixture is heated to 90-100 °C. 205 g (1.72 mol) of thionyl chloride is then added dropwise. The reaction is continued until the evolution of HCl and SO2 gas ceases and all solids have dissolved. The resulting solution is then cooled to 50-60°C.[9]
-
Hydrolysis Step: 102 g of water is placed in a separate 1000 ml reaction flask and heated to 50-60°C. The dehydration solution is added dropwise to the hot water. After the addition is complete and gas evolution has stopped, the pH of the aqueous layer is adjusted to 6.5-7.5 with a 30% sodium hydroxide (B78521) solution while still hot.[9]
-
Work-up and Isolation: The mixture is allowed to separate, and the organic layer is collected. This layer is then cooled to 0-5°C to induce crystallization. The resulting solid is filtered, washed, and dried to yield this compound.[9]
A similar method utilizing phenylphosphonic dichloride in pyridine (B92270) has also been reported, offering high yields.[10]
Logical Workflow for Dehydration of 4-Aminobenzamide:
Caption: Workflow for the synthesis of this compound via dehydration of 4-aminobenzamide.
Reduction of 4-Nitrobenzonitrile (B1214597)
The reduction of 4-nitrobenzonitrile is a common and effective laboratory and industrial-scale synthesis method. This approach benefits from the accessibility of the starting material, which can be prepared by the nitration of benzonitrile.
Experimental Protocol:
A typical reduction involves catalytic hydrogenation.
-
Reaction Setup: 4-nitrobenzonitrile is dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate, in a hydrogenation vessel. A catalyst, typically palladium on carbon (Pd/C), is added to the mixture.
-
Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (pressure may vary) at room temperature until the theoretical amount of hydrogen is consumed.
-
Work-up and Isolation: The catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield this compound. The crude product can be further purified by recrystallization.[8]
Signaling Pathway for Reduction of 4-Nitrobenzonitrile:
Caption: Reaction pathway for the synthesis of this compound by reduction of 4-nitrobenzonitrile.
Ammonolysis of 4-Chlorobenzonitrile (B146240)
Another viable synthetic route is the nucleophilic aromatic substitution of 4-chlorobenzonitrile with ammonia (B1221849). This method is attractive due to the relatively low cost of the starting materials.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, 10 g of 4-chlorobenzonitrile is combined with 30 mL of ammonia water and 100 mL of ethanol.[11]
-
Reaction: 5 g of sodium hydroxide is added to the mixture, which is then stirred at room temperature for 24 hours.[11]
-
Work-up and Isolation: After the reaction period, the pH is adjusted to neutral using hydrochloric acid, leading to the precipitation of the product. The precipitate is filtered and washed with water. The solid product is then washed with chloroform, and the organic phase is collected, dried over anhydrous sodium sulfate, and filtered. The solvent is removed using a rotary evaporator to obtain this compound.[11]
Quantitative Data Summary
The efficiency of different synthetic methods for this compound can be compared based on reported yields and reaction conditions.
| Synthesis Method | Starting Material | Key Reagents/Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Dehydration | 4-Aminobenzamide | Thionyl chloride, Toluene | 90-100 | Not specified | High (Industrial) | [4][9] |
| Dehydration | 2-Aminobenzamide | Phenylphosphonic dichloride, Pyridine | 60 | 24 h | 96 | [10] |
| Reduction | p-Nitrobenzoic Acid | Catalyst, NH₃, N₂ | 460 | Continuous | 85 | [4] |
| Ammonolysis | 4-Chlorobenzonitrile | Ammonia water, Ethanol, NaOH | Room Temp. | 24 h | Not specified | [11] |
| Amination | 4-Nitrobenzonitrile | Ammonia water | Boiling | 2 h | Not specified | [11] |
Conclusion
This compound has a rich history intertwined with the development of modern organic synthesis. From its likely origins in early aromatic chemistry to the highly optimized industrial processes of today, the methods for its preparation have been continuously refined. The choice of a particular synthetic route depends on factors such as scale, cost of starting materials, desired purity, and environmental considerations. The detailed protocols and comparative data presented in this guide offer valuable insights for researchers and professionals working with this crucial chemical intermediate, facilitating the continued innovation in the fields of drug discovery, materials science, and beyond.
References
- 1. This compound | Nitriles | Ambeed.com [ambeed.com]
- 2. This compound | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. dk.bloomtechz.com [dk.bloomtechz.com]
- 9. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 10. Free Article [chemicalbook.com]
- 11. bloomtechz.com [bloomtechz.com]
4-Aminobenzonitrile: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
4-Aminobenzonitrile (4-ABN), a bifunctional aromatic compound, serves as a crucial building block in the synthesis of a diverse array of organic molecules.[1] Its unique structure, featuring both a nucleophilic amino group and a versatile nitrile moiety, allows for a wide range of chemical transformations, making it an indispensable precursor in the development of pharmaceuticals, advanced materials, and dyes.[1][2][3] This technical guide provides a comprehensive overview of the reactivity of this compound and its applications in organic synthesis, complete with detailed experimental protocols and quantitative data.
Core Properties and Reactivity
This compound is a colorless to pale yellow crystalline solid soluble in many organic solvents such as acetone, benzene (B151609), and alcohols, but insoluble in water.[4][5] The presence of both the amino and nitrile functional groups on the benzene ring dictates its chemical behavior, allowing for selective reactions at either site.[1]
| Property | Value | Reference |
| CAS Number | 873-74-5 | [3] |
| Molecular Formula | C₇H₆N₂ | [6] |
| Molecular Weight | 118.14 g/mol | [6] |
| Melting Point | 83-85 °C | [5][6] |
| Solubility | Soluble in ethyl acetate, dichloromethane (B109758), chloroform; slightly soluble in methanol; insoluble in water. | [5][7] |
Transformations of the Amino Group
The primary aromatic amine in this compound is a key site for various synthetic transformations, most notably diazotization, which opens pathways to a wide range of functional group interconversions.
Diazotization and Azo Coupling
Diazotization of this compound, typically achieved by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures, yields a highly reactive diazonium salt.[8] This intermediate is a cornerstone for the synthesis of azo dyes, a significant class of industrial colorants.[9][10] The diazonium salt acts as an electrophile in coupling reactions with electron-rich aromatic compounds like phenols and anilines to form the characteristic azo (-N=N-) linkage.[10]
Caption: Diazotization of this compound and subsequent azo coupling.
Experimental Protocol: Synthesis of an Azo Dye from this compound
This protocol is adapted from the general procedure for azo dye synthesis.[9][11]
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Naphthalen-2-ol
-
Sodium Hydroxide (B78521) (NaOH)
-
Ice
-
Water
-
Ethanol
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
Dissolve 1.18 g (0.01 mol) of this compound in a mixture of 30 mL of water and 3 mL of concentrated HCl in a 100 mL beaker. Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold this compound solution with constant stirring, maintaining the temperature below 5 °C. Stir for an additional 10 minutes after the addition is complete.
-
-
Preparation of the Coupling Solution:
-
Dissolve 1.44 g (0.01 mol) of naphthalen-2-ol in 20 mL of 10% aqueous sodium hydroxide solution in a 250 mL beaker. Cool this solution in an ice bath.
-
-
Azo Coupling:
-
Slowly add the cold diazonium salt solution to the cold naphthalen-2-ol solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
-
-
Work-up and Purification:
-
Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain the purified azo dye.
-
| Reactant | Moles | Temperature (°C) | Reaction Time | Yield |
| This compound | 0.01 | 0-5 | 30-60 min | Typically high |
Synthesis of 4-Azidobenzonitrile (B1268391)
The diazonium salt of this compound can also be converted to 4-azidobenzonitrile by reaction with sodium azide (B81097).[8] This product is a valuable bifunctional molecule for "click chemistry" reactions.[8]
Experimental Protocol: Synthesis of 4-Azidobenzonitrile
This protocol is based on the synthesis of aryl azides from aromatic amines.[8]
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate
-
Sodium nitrite
-
Sodium azide
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Diazotization:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and p-toluenesulfonic acid monohydrate (1.1 eq) in water.
-
Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water dropwise, keeping the temperature below 5 °C.
-
Stir at 0-5 °C for 30 minutes.
-
-
Azidation:
-
In a separate flask, prepare a solution of sodium azide (1.2 eq) in deionized water.
-
Slowly add the sodium azide solution to the cold diazonium salt solution. Vigorous nitrogen gas evolution will be observed.
-
Stir at 0-5 °C for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-azidobenzonitrile.[8]
-
| Reactant | Equivalents | Temperature (°C) | Reaction Time (h) |
| This compound | 1.0 | 0-5 | 1.5-2.5 |
| p-Toluenesulfonic acid monohydrate | 1.1 | ||
| Sodium nitrite | 1.1 | ||
| Sodium azide | 1.2 |
Transformations of the Nitrile Group
The cyano group in this compound is a versatile functional handle that can be transformed into various other functionalities, including amines, carboxylic acids, and heterocycles.[12]
Reduction to 4-Aminobenzylamine
The nitrile group can be reduced to a primary amine, yielding 4-aminobenzylamine, a useful diamine in polymer and pharmaceutical synthesis. This reduction is typically carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Caption: Reduction of the nitrile group in this compound.
Hydrolysis to 4-Aminobenzoic Acid
The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid, producing 4-aminobenzoic acid, a precursor for the synthesis of various pharmaceuticals and a key component in some sunscreens.[13][14]
Experimental Protocol: Hydrolysis of this compound to 4-Aminobenzoic Acid
This is a general procedure for nitrile hydrolysis.[13]
Materials:
-
This compound
-
Concentrated Sulfuric Acid or Sodium Hydroxide solution
-
Water
Procedure:
-
In a round-bottom flask, add this compound and an excess of aqueous acid (e.g., 50% H₂SO₄) or base (e.g., 20% NaOH).
-
Heat the mixture under reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture.
-
If using acid, neutralize with a base to precipitate the product. If using a base, acidify to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol).
| Reagent | Temperature (°C) | Reaction Time (h) | Typical Yield |
| H₂SO₄ (aq) or NaOH (aq) | Reflux | 2-6 | >90%[13] |
Cycloaddition and Heterocyclic Synthesis
The nitrile group of this compound can participate in cycloaddition reactions and serve as a building block for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[15][16] For instance, it can react with hydroxylamine (B1172632) to form an amidoxime, a precursor for oxadiazoles.[17]
Advanced Synthetic Applications
The bifunctional nature of this compound makes it a valuable starting material in more complex synthetic strategies, including cross-coupling reactions and the synthesis of bioactive molecules.
Suzuki-Miyaura Cross-Coupling Reactions
While this compound itself is not typically used directly in Suzuki-Miyaura couplings, its halogenated derivatives are excellent substrates.[18] The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, widely used in the pharmaceutical industry.[18][19][20][21] For example, a bromo-substituted aminobenzonitrile can be coupled with an arylboronic acid to construct complex biaryl structures.[22][23]
Caption: Workflow for Suzuki-Miyaura coupling using a this compound derivative.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This is a general protocol for the Suzuki-Miyaura coupling of a halo-aminobenzonitrile derivative.[18]
Materials:
-
Halo-aminobenzonitrile derivative (e.g., 2-Amino-4-chloro-5-methylbenzonitrile)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane)
Procedure:
-
In an oven-dried Schlenk flask, combine the halo-aminobenzonitrile (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (0.01-0.05 eq) and anhydrous solvent under the inert atmosphere.
-
Heat the reaction mixture to 80-110 °C and stir overnight (12-24 hours).
-
After cooling, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
| Reactant | Equivalents | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) |
| Halo-aminobenzonitrile | 1.0 | 1-5 | 80-110 | 12-24 |
| Arylboronic acid | 1.2-1.5 | |||
| Base | 2.0-3.0 |
Role in Drug Discovery and Materials Science
This compound is a key intermediate in the synthesis of several pharmaceuticals, including treatments for hypertension and certain cancers.[3] Its derivatives are also used in the development of advanced materials such as liquid crystals and polymers with specific photophysical properties.[2][4] The study of 4-(dimethylamino)benzonitrile, a derivative of 4-ABN, has been pivotal in understanding intramolecular charge transfer (ICT), a fundamental photophysical process.[2]
Conclusion
This compound is a highly versatile and valuable precursor in organic synthesis. The strategic manipulation of its amino and nitrile functional groups provides access to a vast chemical space, enabling the synthesis of a wide range of compounds with significant applications in pharmaceuticals, materials science, and the dye industry. The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals to harness the synthetic potential of this important molecule.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | 873-74-5 | Benchchem [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 873-74-5 [chemicalbook.com]
- 6. 4-氨基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound CAS 873-74-5: A Core Chemical Intermediate by Symb ChemTech - Symb ChemTech [symbchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cuhk.edu.hk [cuhk.edu.hk]
- 10. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jbiochemtech.com [jbiochemtech.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 14. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]
- 15. Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 21. Suzuki Coupling [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocol: HPLC Analysis of Carboxylic Acids Using 4-Aminobenzonitrile as a Pre-Column Derivatization Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of carboxylic acids, such as fatty acids and other organic acids, is essential in numerous fields, including clinical diagnostics, pharmaceutical development, and food science. A significant challenge in their analysis by High-Performance Liquid Chromatography (HPLC) is the lack of a strong chromophore or fluorophore in many of these molecules, leading to poor sensitivity with common UV-Vis or fluorescence detectors.[1][2][3]
To overcome this limitation, pre-column derivatization is a widely employed strategy. This process involves a chemical reaction to attach a "tag" to the analyte that enhances its detectability.[2][4] This application note details a protocol for the derivatization of carboxylic acids with 4-Aminobenzonitrile, a reagent that introduces a UV-active and potentially fluorescent moiety, thereby significantly improving detection limits.
The primary amino group of this compound reacts with the carboxyl group of the analyte in the presence of a coupling agent, such as a carbodiimide, to form a stable amide bond. The resulting derivative, a 4-cyanophenylamide, can be readily separated by reversed-phase HPLC and detected with high sensitivity.
Principle of Derivatization
The derivatization reaction is a two-step process facilitated by a coupling agent, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). First, EDC activates the carboxylic acid group of the analyte to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the primary amine of this compound to form a stable amide linkage, releasing an N,N'-disubstituted urea (B33335) byproduct.
Caption: Derivatization reaction of a carboxylic acid with this compound using EDC.
Experimental Protocols
Materials and Reagents
-
Analytes: Carboxylic acid standards (e.g., fatty acids, organic acids)
-
Derivatization Reagent: this compound (purity ≥ 98%)
-
Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
Solvents: Acetonitrile (B52724) (HPLC grade), Dichloromethane (DCM, anhydrous), N,N-Dimethylformamide (DMF, anhydrous)
-
Base (optional): Pyridine (B92270) or Triethylamine (TEA)
-
Quenching Solution: Hydrochloric acid (HCl), 0.1 M
-
Mobile Phase A: Water with 0.1% Formic Acid (HPLC grade)
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid (HPLC grade)
Equipment
-
HPLC system with a UV-Vis or Diode Array Detector (DAD) and/or Fluorescence Detector (FLD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Thermostatic column compartment
-
Autosampler
-
Reaction vials (2 mL)
-
Heating block or water bath
-
Nitrogen evaporator
-
Vortex mixer
-
pH meter
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each carboxylic acid standard and this compound in acetonitrile to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
EDC Solution (10 mg/mL): Prepare fresh by dissolving EDC-HCl in anhydrous acetonitrile.
Derivatization Protocol
The following protocol is a general guideline and may require optimization for specific carboxylic acids.
-
Sample Preparation: Pipette 100 µL of a standard solution or sample extract into a 2 mL reaction vial.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried residue in 50 µL of anhydrous acetonitrile.
-
Addition of Reagents:
-
Add 50 µL of the this compound stock solution.
-
Add 50 µL of the freshly prepared EDC solution.
-
(Optional) Add 10 µL of pyridine or TEA to catalyze the reaction.
-
-
Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 60°C for 30-60 minutes in a heating block.
-
Cooling: After the reaction is complete, cool the vial to room temperature.
-
Quenching (Optional): To stop the reaction and remove excess EDC, 20 µL of 0.1 M HCl can be added.
-
Dilution: Dilute the reaction mixture with the initial mobile phase composition (e.g., 80:20 Mobile Phase A:B) to a final volume of 1 mL.
-
Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject 10-20 µL into the HPLC system.
Caption: Experimental workflow for the derivatization of carboxylic acids.
HPLC Operating Conditions
-
Column: C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
UV Detection: 285 nm (based on the expected chromophore)
-
Fluorescence Detection (if applicable): Excitation: ~285 nm, Emission: ~350 nm (These wavelengths are hypothetical and require experimental optimization).
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 80 | 20 |
| 25.0 | 80 | 20 |
Data Presentation
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of the method after validation. Actual results will vary depending on the specific analyte and instrumentation.
| Analyte | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Precision (RSD%) |
| Lauric Acid | > 0.999 | 0.05 | 0.15 | 98.5 ± 2.1 | < 3 |
| Palmitic Acid | > 0.999 | 0.04 | 0.12 | 99.1 ± 1.8 | < 2.5 |
| Oleic Acid | > 0.998 | 0.06 | 0.18 | 97.9 ± 2.5 | < 3.5 |
| Benzoic Acid | > 0.999 | 0.02 | 0.06 | 101.2 ± 1.5 | < 2 |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation.
Conclusion
This application note provides a comprehensive, albeit theoretical, protocol for the derivatization of carboxylic acids using this compound for enhanced HPLC analysis. The described method offers a robust starting point for developing a highly sensitive and selective quantitative assay. It is crucial to note that the derivatization conditions, HPLC parameters, and detection wavelengths must be thoroughly optimized and validated for each specific application and analyte of interest to ensure accurate and reliable results.
References
Application Notes: Synthesis of Azo Dyes and Pigments Using 4-Aminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzonitrile is a versatile aromatic amine that serves as a key building block in the synthesis of a wide range of azo dyes and pigments. The presence of the nitrile (-CN) group, an electron-withdrawing group, on the aromatic ring influences the color and properties of the resulting dyes. Azo compounds are characterized by the presence of one or more azo groups (-N=N-) and are the largest and most important class of synthetic colorants, with applications spanning textiles, printing, paints, and even pharmaceuticals.[1]
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:
-
Diazotization: The primary aromatic amine group of this compound is converted into a highly reactive diazonium salt. This reaction is typically carried out in a cold acidic solution with sodium nitrite (B80452).[1][2]
-
Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine, to form the stable azo dye.[1][2]
These application notes provide detailed protocols for the synthesis of azo dyes using this compound, along with expected quantitative data based on analogous syntheses.
Chemical Principles
The overall synthesis is an electrophilic aromatic substitution reaction. The diazotization step generates the potent electrophile, the 4-cyanobenzenediazonium ion. In the subsequent coupling step, this electrophile attacks the electron-rich ring of the coupling component, typically at the position para to an activating group (e.g., -OH or -NH2), to form the characteristic azo linkage. The extended conjugation of the resulting molecule is responsible for its color.
Experimental Protocols
The following are generalized yet detailed protocols for the synthesis of azo dyes from this compound.
Protocol 1: Diazotization of this compound
This procedure outlines the formation of the 4-cyanobenzenediazonium salt solution, which is a crucial intermediate and should be used immediately in the subsequent coupling reaction.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a 250 mL beaker, dissolve 1.18 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water. Stir until a clear solution is obtained.
-
Cool the beaker in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold this compound solution with continuous and vigorous stirring. Ensure the temperature does not rise above 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-20 minutes.
-
Test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization reaction. The resulting cold diazonium salt solution is now ready for the coupling reaction.
Protocol 2: Azo Coupling with Phenolic and Naphtholic Compounds
This protocol describes the coupling of the prepared 4-cyanobenzenediazonium salt with various electron-rich phenols and naphthols to produce a range of azo dyes.
Materials:
-
4-Cyanobenzenediazonium salt solution (from Protocol 1)
-
Coupling component (e.g., Phenol, Resorcinol, 1-Naphthol, 2-Naphthol)
-
Sodium Hydroxide (B78521) (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a 400 mL beaker, dissolve 0.01 mol of the chosen coupling component (e.g., 1.44 g of 2-naphthol) in 30 mL of a 10% aqueous sodium hydroxide solution.
-
Cool the solution of the coupling component in an ice bath to between 0 and 5 °C with constant stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component with vigorous stirring.
-
A brightly colored precipitate of the azo dye should form immediately. The color will vary depending on the coupling component used.
-
Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid dye with cold distilled water to remove any unreacted salts and byproducts.
-
Dry the purified azo dye in a desiccator or a low-temperature oven.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol (B145695) or acetic acid) if further purification is required.
Data Presentation
The following table summarizes the expected properties of azo dyes synthesized from a diazo component analogous to this compound (4-aminobenzaldehyde), coupled with various phenolic and naphtholic compounds. The data provides an indication of the yields and colors that can be anticipated when using this compound as the diazo component.
| Diazo Component | Coupling Component | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Color of Dye |
| 4-Aminobenzaldehyde | 1-Naphthol | 263 | 80 | 210 | Light Orange |
| 4-Aminobenzaldehyde | 2-Naphthol | 263 | 85 | 190 | Dark Red |
| 4-Aminobenzaldehyde | Resorcinol | 242 | 82 | 225 | Reddish Brown |
| 4-Aminobenzaldehyde | Phloroglucinol | 258 | 78 | 240 | Dark Brown |
| 4-Aminobenzaldehyde | Phenol | 226 | 75 | 185 | Golden Yellow |
Data adapted from a study on monoazo disperse dyes derived from 4-aminobenzaldehyde.[3]
Mandatory Visualizations
Synthesis Pathway of Azo Dyes from this compound
Caption: General reaction scheme for the synthesis of azo dyes from this compound.
Experimental Workflow for Azo Dye Synthesis
Caption: Step-by-step workflow for the laboratory synthesis of azo dyes.
References
Application Notes and Protocols: Synthesis of Polythiophenes with Azobenzene Moieties using 4-Aminobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Polythiophenes are a class of conducting polymers with significant potential in various applications, including organic electronics, sensors, and biomedical devices, due to their excellent electronic properties and environmental stability.[1][2] The incorporation of photoresponsive moieties, such as azobenzene (B91143), into the polythiophene backbone allows for the modulation of the polymer's properties through light, opening up possibilities for applications in optical data storage, photo-switchable devices, and targeted drug delivery.[3][4] Azobenzene and its derivatives are well-known for their reversible trans-cis photoisomerization upon irradiation with light of specific wavelengths.[5][6][7] This application note provides a detailed protocol for the synthesis of a thiophene (B33073) monomer functionalized with an azobenzene moiety derived from 4-aminobenzonitrile, followed by its polymerization to yield the target polythiophene derivative.
Experimental Protocols
Part 1: Synthesis of Azobenzene-Functionalized Thiophene Monomer
This protocol outlines a plausible synthetic route to an azobenzene-functionalized thiophene monomer starting from this compound. The general strategy involves the diazotization of an aniline (B41778) derivative and subsequent azo coupling with a thiophene derivative.
1.1 Diazotization of a Substituted Aniline:
A common method for forming the azo bridge is through the reaction of a diazonium salt with an electron-rich aromatic compound.[6]
-
Step 1: Preparation of the Diazonium Salt.
-
Dissolve a substituted aniline, for example, an aniline with a linker group suitable for attachment to thiophene, in a solution of hydrochloric acid and water at 0-5 °C.
-
Slowly add a chilled aqueous solution of sodium nitrite (B80452) while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
1.2 Azo Coupling with a Thiophene Derivative:
-
Step 2: Preparation of the Coupling Component.
-
In a separate flask, dissolve a suitable thiophene derivative (e.g., 3-(N,N-dimethylamino)thiophene) in an appropriate solvent such as ethanol (B145695) or acetic acid, and cool to 0-5 °C.
-
-
Step 3: Azo Coupling Reaction.
-
Slowly add the previously prepared cold diazonium salt solution to the thiophene solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 2-4 hours.
-
The formation of the azo-linked product is often indicated by a color change.
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide (B78521) solution) to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization.
-
1.3 Functionalization with this compound Moiety (Illustrative Example):
The following is a more specific, illustrative protocol for creating a thiophene monomer where the azobenzene moiety is linked to the thiophene ring. This example assumes a multi-step synthesis to build the desired monomer.
-
Step 1: Synthesis of 4-((4-nitrophenyl)diazenyl)phenol.
-
This is a standard azo coupling reaction. 4-nitroaniline (B120555) is diazotized and coupled with phenol.
-
-
Step 2: Alkylation of 4-((4-nitrophenyl)diazenyl)phenol.
-
The hydroxyl group of the synthesized azo dye is alkylated with a linker containing a reactive group, for example, 1,6-dibromohexane, to introduce a handle for attachment to the thiophene monomer.
-
-
Step 3: Synthesis of the Thiophene Monomer with a Nucleophilic Group.
-
Prepare a thiophene monomer with a nucleophilic group, such as 3-(6-hydroxyhexyl)thiophene.
-
-
Step 4: Etherification to form the final monomer.
-
React the alkylated azobenzene from Step 2 with the hydroxy-functionalized thiophene from Step 3 under Williamson ether synthesis conditions to yield the final monomer.
-
-
Step 5: Reduction of the Nitro Group.
-
The nitro group on the azobenzene moiety is reduced to an amine using a reducing agent like SnCl₂/HCl or catalytic hydrogenation. This yields a monomer with a 4-aminophenylazo group.
-
-
Step 6: Conversion of the Amino Group to a Nitrile Group (Sandmeyer Reaction).
-
The amino group is diazotized as described in section 1.1.
-
The diazonium salt is then treated with a solution of cuprous cyanide (CuCN) to introduce the nitrile functionality, yielding the target monomer with a 4-cyanophenylazo (benzonitrile) moiety.
-
Part 2: Polymerization of the Azobenzene-Functionalized Thiophene Monomer
The synthesized monomer can be polymerized through either chemical oxidative polymerization or electrochemical polymerization.[8][9][10]
2.1 Chemical Oxidative Polymerization:
This method is widely used for the synthesis of polythiophenes.[2][11]
-
Step 1: Monomer Solution Preparation.
-
Dissolve the purified azobenzene-functionalized thiophene monomer in a suitable dry solvent (e.g., chloroform, nitrobenzene, or acetonitrile).
-
-
Step 2: Polymerization.
-
Add a solution of an oxidizing agent, such as iron(III) chloride (FeCl₃) or ammonium (B1175870) persulfate, dropwise to the monomer solution under an inert atmosphere (e.g., argon or nitrogen) with stirring.[2][10]
-
The molar ratio of oxidant to monomer is typically between 2 and 4.
-
Continue stirring at room temperature for 24-48 hours. The polymerization is often indicated by a color change and the formation of a precipitate.
-
-
Step 3: Polymer Isolation and Purification.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter the polymer and wash it extensively with methanol, then with a dedoping agent like ammonia (B1221849) solution or hydrazine (B178648) to obtain the neutral form of the polymer.
-
Further purify the polymer by Soxhlet extraction with different solvents (e.g., methanol, acetone, hexane) to remove oligomers and residual catalyst.
-
Dry the purified polymer under vacuum.
-
2.2 Electrochemical Polymerization:
Electropolymerization allows for the direct deposition of the polymer film onto an electrode surface.[8][9][12]
-
Step 1: Electrolyte Solution Preparation.
-
Prepare a solution of the azobenzene-functionalized thiophene monomer (e.g., 0.1 M) and a supporting electrolyte, such as lithium perchlorate (B79767) (LiClO₄) or tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) (e.g., 0.1 M), in a dry, deoxygenated solvent like acetonitrile (B52724) or dichloromethane.[8][13]
-
-
Step 2: Electrochemical Cell Setup.
-
Use a three-electrode cell consisting of a working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode).[8]
-
-
Step 3: Electropolymerization.
-
Perform the electropolymerization by cyclic voltammetry or potentiostatically.
-
For cyclic voltammetry, scan the potential in a range where the monomer is oxidized (e.g., from 0 V to around +1.6 V vs. Ag/AgCl), for several cycles.[8] The growth of the polymer film on the working electrode will be observed as an increase in the peak currents with each cycle.
-
For potentiostatic polymerization, apply a constant potential at which the monomer oxidation occurs.
-
-
Step 4: Film Characterization.
-
After polymerization, rinse the polymer-coated electrode with fresh solvent to remove the electrolyte and unreacted monomer.
-
The polymer film can then be characterized directly on the electrode.
-
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of polythiophenes with azobenzene moieties. The data is representative and based on values reported for similar systems in the literature.[3]
Table 1: Monomer Synthesis and Polymerization Data
| Parameter | Value | Reference |
| Monomer Synthesis | ||
| Monomer Yield (%) | 60-80 | [6] |
| Chemical Polymerization | ||
| Polymer Yield (%) | 50-70 | [11] |
| Number-Average Molecular Weight (Mn) ( g/mol ) | 10,000 - 30,000 | [3] |
| Polydispersity Index (PDI) | 1.5 - 2.5 | [14] |
| Electrochemical Polymerization | ||
| Monomer Oxidation Potential (V vs. Ag/AgCl) | +1.0 to +1.6 | [8] |
Table 2: Spectroscopic and Thermal Properties
| Property | Wavelength/Temperature | Reference |
| UV-Vis Absorption (Monomer) | ||
| π-π* transition (azobenzene) | ~360 nm | [7][15] |
| n-π* transition (azobenzene) | ~450 nm | [7] |
| UV-Vis Absorption (Polymer) | ||
| π-π* transition (polythiophene backbone) | 450-550 nm | [3] |
| Thermal Properties (TGA) | ||
| Decomposition Temperature (°C) | > 250 | [3] |
Visualizations
Caption: Workflow for the synthesis of polythiophenes with azobenzene moieties.
Caption: Reaction scheme for monomer synthesis and polymerization.
References
- 1. physicsjournal.net [physicsjournal.net]
- 2. View of Synthesis and Characterization of Polythiophene and Polypyrrole | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of azobenzenes: the coloured pieces of molecular materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Photoresponsive Amide-Based Derivatives of Azobenzene-4,4′-Dicarboxylic Acid—Experimental and Theoretical Studies | MDPI [mdpi.com]
- 8. openriver.winona.edu [openriver.winona.edu]
- 9. researchgate.net [researchgate.net]
- 10. EP0339340A2 - Polythiophenes, process for their preparation and their use - Google Patents [patents.google.com]
- 11. Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. New Photoresponsive Poly(meth)acrylates Bearing Azobenzene Moieties Obtained via ATRP Polymerization Exhibiting Liquid-Crystalline Behavior [mdpi.com]
- 15. Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)naphthalene Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile
Introduction
The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a versatile method for the transformation of an aromatic amino group into a wide array of functional groups via an aryl diazonium salt intermediate.[1][2][3] This reaction is particularly valuable for synthesizing substituted aromatic compounds that are not readily accessible through direct substitution methods.[3] The process involves two main steps: the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a nucleophile, often catalyzed by a copper(I) salt.[4][5] Common transformations include the introduction of halogens (chloro, bromo), a cyano group, or a hydroxyl group.[1]
This application note provides a detailed experimental protocol for the Sandmeyer reaction of 3-nitro-4-aminobenzonitrile to synthesize 3-nitro-4-halobenzonitriles. This transformation is a key step in the synthesis of various pharmaceutical intermediates and other complex organic molecules. The protocols outlined below are intended for researchers and scientists in the fields of organic synthesis and drug development.
Reaction Scheme
The overall reaction involves the conversion of the amino group in 3-nitro-4-aminobenzonitrile to a diazonium salt, which is then substituted by a halogen (e.g., chlorine) using a copper(I) halide catalyst.
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the Sandmeyer reaction of 3-nitro-4-aminobenzonitrile.
Materials and Reagents
-
3-nitro-4-aminobenzonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (5%)
-
Ethyl Acetate (B1210297)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
-
Hexane
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Protocol 1: Diazotization of 3-nitro-4-aminobenzonitrile
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 3-nitro-4-aminobenzonitrile in aqueous hydrochloric acid.
-
Cool the suspension to 0-5°C using an ice bath with constant stirring. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.[6]
-
Prepare a solution of sodium nitrite in deionized water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of 3-nitro-4-aminobenzonitrile over a period of 30-60 minutes. The addition should be slow enough to keep the temperature below 5°C.
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure the complete formation of the diazonium salt.
Protocol 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.[6]
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution prepared in Protocol 1 to the copper(I) chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Gently heat the mixture to approximately 50-60°C until the evolution of nitrogen gas ceases.[6] This indicates the completion of the reaction.
Protocol 3: Work-up and Purification
-
Pour the cooled reaction mixture onto crushed ice.
-
If necessary, neutralize the mixture with a base such as a sodium bicarbonate solution to precipitate the crude product.
-
Filter the precipitate using a Büchner funnel and wash the solid with cold water until the filtrate is neutral.
-
Dry the crude product.
-
For purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[6]
-
Collect the fractions containing the pure product, as identified by TLC, and evaporate the solvent under reduced pressure to obtain the final product.
Data Presentation
The following table summarizes the key quantitative parameters for the Sandmeyer reaction of 3-nitro-4-aminobenzonitrile. These values can be used as a starting point for reaction optimization.
| Parameter | Value | Notes |
| Reactants | ||
| 3-nitro-4-aminobenzonitrile | 1.0 eq | Starting material |
| Concentrated HCl | 3-4 eq | To form the amine salt and for the diazotization |
| Sodium Nitrite (NaNO₂) | 1.1-1.2 eq | Diazotizing agent |
| Copper(I) Chloride (CuCl) | 0.2-1.0 eq | Catalyst |
| Reaction Conditions | ||
| Diazotization Temperature | 0-5 °C | Critical for diazonium salt stability[6] |
| Sandmeyer Reaction Temp. | Room temp. to 60°C | Gradual warming is important[6] |
| Reaction Time | 2-4 hours | Monitor by TLC for completion |
| Outcome | ||
| Expected Yield | 70-85% | Varies with reaction scale and purity of reagents |
Safety Precautions
-
Handling of Reagents: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate PPE. Sodium nitrite is an oxidizing agent and is toxic.
-
Diazonium Salt Instability: Aryl diazonium salts can be explosive when isolated in a dry state.[5] It is imperative to keep the diazonium salt in solution and at a low temperature at all times.
-
Nitrogen Gas Evolution: The reaction produces nitrogen gas, which should be safely vented in a well-ventilated fume hood.
-
Quenching: Any residual diazotizing agent can be quenched with a solution of sulfamic acid or urea.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Sandmeyer reaction of 3-nitro-4-aminobenzonitrile.
References
Application Notes and Protocols: 4-Aminobenzonitrile as a Building Block for Covalent Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-aminobenzonitrile as a precursor for the synthesis of covalent organic frameworks (COFs), with a focus on the triazine-based COF, TRITER-1. Detailed experimental protocols, quantitative data, and potential applications are presented to guide researchers in this field.
Introduction
Covalent organic frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high stability, making them promising materials for a variety of applications, including gas storage, catalysis, and drug delivery.[1][2][3] this compound, with its reactive amino and nitrile functionalities, serves as a valuable precursor for the synthesis of nitrogen-rich COFs. The nitrile groups can undergo cyclotrimerization to form triazine rings, which act as nodes in the framework, while the amino groups can be utilized for further reactions to form linkages.[4][5]
A key example of a COF derived from a this compound-based precursor is TRITER-1 . This material is synthesized from 1,3,5-tris-(4-aminophenyl)triazine (TAPT), which is directly synthesized from this compound, and terephthaldehyde.[6][7][8] The resulting imine-linked framework exhibits significant porosity and has been investigated for applications such as CO2 capture.[6][7] While direct biomedical applications of TRITER-1 are still emerging, the broader class of triazine-based COFs shows promise in drug delivery and biosensing.[3][9]
Quantitative Data Summary
The physicochemical properties of TRITER-1 and a related triazine-based COF are summarized in the table below. These parameters are crucial for evaluating their potential in various applications, including as carriers for therapeutic agents.
| Property | TRITER-1 | HHU-COF-1 (a related triazine-based COF) | Reference(s) |
| BET Surface Area | 716 m²/g | 2352 m²/g | [6][7] |
| 977 m²/g | [6] | ||
| Pore Size | 3.1 nm (calculated) | Not specified | [8] |
| Pore Volume | 0.64 cm³/g | 0.78 cm³/g | [6] |
| CO₂ Uptake | 58.9 wt% (at 273 K and 5 bar) | Not specified | [7] |
| Thermal Stability | Decomposition starts at ~480 °C | Decomposition starts at 450 °C | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the key precursor, 1,3,5-tris-(4-aminophenyl)triazine (TAPT), from this compound, and the subsequent synthesis of the TRITER-1 COF.
Protocol 1: Synthesis of 1,3,5-tris-(4-aminophenyl)triazine (TAPT) from this compound
This protocol describes the superacid-catalyzed cyclotrimerization of this compound to form the TAPT precursor.[4][5][8]
Materials:
-
This compound
-
Trifluoromethanesulfonic acid
-
Deionized water
-
2 M Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (B109758) (optional, for an alternative protocol)[5]
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum oven
Procedure:
-
Place this compound (1.18 g, 10 mmol) into a round-bottom flask equipped with a magnetic stir bar.[5]
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add trifluoromethanesulfonic acid (4 mL, 45 mmol) dropwise to the flask over 20 minutes while maintaining the temperature at 0 °C and stirring.[4][5][8]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).[4][8]
-
After 24 hours, carefully add 20 mL of deionized water to the reaction mixture.
-
Neutralize the mixture by adding a 2 M NaOH solution until the pH reaches approximately 7-11. A precipitate will form.[4][5]
-
Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water.
-
Dry the collected pale yellow powder in a vacuum oven at 100 °C for 12 hours to yield 1,3,5-tris-(4-aminophenyl)triazine (TAPT).[4]
Protocol 2: Synthesis of TRITER-1 COF
This protocol outlines the solvothermal Schiff-base condensation of TAPT and terephthaldehyde to produce the TRITER-1 COF.
Materials:
-
1,3,5-tris-(4-aminophenyl)triazine (TAPT)
-
Terephthaldehyde
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane
Equipment:
-
Schlenk tube or similar reaction vessel suitable for solvothermal synthesis
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Centrifuge
-
Soxhlet extraction apparatus
-
Vacuum oven
Procedure:
-
In a Schlenk tube, combine TAPT and terephthaldehyde in a 2:3 molar ratio.
-
Add a sufficient amount of anhydrous DMF to the tube to create a suspension.
-
De-gas the mixture by several freeze-pump-thaw cycles or by bubbling with an inert gas.
-
Heat the reaction mixture to reflux under an inert atmosphere and maintain for 12-24 hours. A yellow precipitate will form.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by centrifugation.
-
Wash the precipitate multiple times with acetone and dichloromethane to remove any unreacted monomers and solvent.
-
Purify the product by Soxhlet extraction with an appropriate solvent (e.g., THF or ethanol) for 24 hours.
-
Dry the final yellow powder in a vacuum oven at 120 °C for 12 hours to obtain TRITER-1 COF.
Visualizations
Synthesis Pathway of TAPT from this compound
Caption: Synthesis of the TAPT precursor from this compound.
Synthesis Workflow for TRITER-1 COF
Caption: Workflow for the synthesis and purification of TRITER-1 COF.
Potential Application in Drug Delivery
Caption: Conceptual workflow for COF-based drug delivery.
Applications and Future Perspectives
Current Applications:
-
Gas Storage and Separation: The high surface area and porous nature of TRITER-1 make it a promising candidate for the adsorption and separation of gases like CO₂.[7] The nitrogen-rich framework can enhance the affinity for CO₂, which is relevant for carbon capture technologies.
-
Heterogeneous Catalysis: The ordered pore structure and high stability of triazine-based COFs allow for their use as catalysts or catalyst supports in various organic reactions.
Future Perspectives for Drug Development: While specific studies on TRITER-1 for drug delivery are limited, the broader class of triazine-based COFs offers significant potential in the pharmaceutical field:
-
Drug Delivery: The uniform and tunable pores of COFs can be loaded with therapeutic agents for controlled and targeted drug release.[3][9] The biocompatibility and stability of these materials are key advantages.[1][2] Fluorinated COFs, for instance, have shown high drug loading capacities and efficient release in simulated body fluid.[8]
-
Biosensing: The unique electronic and photophysical properties of some COFs can be harnessed for the development of sensitive and selective biosensors for detecting biomarkers or drug molecules.[10]
-
Bioimaging: The incorporation of fluorescent moieties into the COF structure could enable their use as probes for bioimaging applications.
The functionalizability of the COF structure, including the potential for post-synthetic modification, opens up avenues for tailoring the material's properties for specific drug delivery systems, such as enhancing biocompatibility or introducing targeting ligands. Further research into the biocompatibility and in vivo behavior of TRITER-1 and related COFs is crucial for their translation into clinical applications.
References
- 1. Synthesis and Biomedical Applications of Covalent Organic Frameworks for Disease Diagnosis and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Organic Frameworks: From Materials Design to Biomedical Application | MDPI [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Fluorinated covalent organic frameworks for efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
Analytical techniques for the quantification of 4-Aminobenzonitrile in reaction mixtures
Audience: Researchers, scientists, and drug development professionals.
Introduction 4-Aminobenzonitrile (4-ABN) is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Accurate and reliable quantification of 4-ABN in reaction mixtures is essential for reaction monitoring, yield optimization, impurity profiling, and ensuring the quality of the final product. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, an overview of Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative method, and guidelines for method validation.
Overview of Analytical Techniques
The choice of analytical technique for quantifying this compound depends on factors such as the complexity of the reaction matrix, required sensitivity, and available instrumentation. HPLC and GC-MS are two of the most powerful and commonly employed techniques for this purpose.
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on polarity, detection by UV absorbance.[2] | Separation based on volatility and polarity, detection by mass-to-charge ratio.[2] |
| Analyte Suitability | Excellent for soluble, non-volatile, or thermally sensitive compounds. | Best for volatile and thermally stable compounds.[3] |
| Selectivity | Good for separating closely related structures and isomers.[2] | High selectivity based on mass fragmentation patterns, providing structural confirmation.[2] |
| Sensitivity | High (typically ppm levels).[2] | Very high (can detect trace level impurities, ppb levels).[2] |
| Quantitation | Typically requires a reference standard of known purity for relative quantification.[2] | Can use a reference standard for relative quantification. |
| Sample Preparation | Simple dilution and filtration are often sufficient. | May require derivatization for non-volatile compounds, but 4-ABN is generally suitable for direct analysis. |
Primary Method: High-Performance Liquid Chromatography (HPLC-UV)
Reverse-phase HPLC with UV detection is a robust, reliable, and widely accessible method for the quantification of this compound in typical organic reaction mixtures.
Experimental Protocol: HPLC-UV
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.[2]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Reference Standard: this compound reference standard of known purity (e.g., >99.5%).[4]
-
Solvents: HPLC grade Acetonitrile (ACN) and water.
-
Additives: Formic acid (FA) or Trifluoroacetic acid (TFA).
-
Sample Vials & Syringe Filters: Appropriate for HPLC analysis (e.g., 0.22 µm or 0.45 µm PTFE filters).
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent (e.g., 50:50 ACN/Water).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the reaction samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation
-
Quench Reaction: At the desired time point, withdraw a small, accurately measured aliquot (e.g., 100 µL) of the reaction mixture. Immediately quench the reaction by diluting it in a known volume of a suitable solvent (e.g., 10 mL of mobile phase) to stop the reaction and prevent further conversion.
-
Dilution: Perform further dilutions as necessary to bring the concentration of this compound within the range of the calibration curve.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial to remove particulate matter.
4. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% FA in Water; B: 0.1% FA in ACN |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 min, return to initial conditions and equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C[2] |
| Injection Volume | 10 µL[2] |
| UV Detection Wavelength | 254 nm (or λmax of this compound) |
5. Data Analysis and Calculation
-
Calibration Curve: Inject the calibration standards and record the peak area for this compound at each concentration. Plot a graph of peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically required.
-
Quantification: Inject the prepared reaction sample. Using the peak area obtained for this compound from the sample chromatogram, calculate the concentration in the vial using the regression equation.
-
Final Concentration: Account for all dilution factors used during sample preparation to determine the final concentration of this compound in the original reaction mixture.
Illustrative Data Tables
Table 1: Example Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | 55,210 |
| 5.0 | 278,550 |
| 10.0 | 561,300 |
| 25.0 | 1,405,200 |
| 50.0 | 2,815,100 |
| 100.0 | 5,598,900 |
| Regression Equation | y = 55890x - 1250 |
| Correlation Coefficient (R²) | 0.9998 |
Table 2: Example Quantification Results
| Sample ID | Peak Area (mAU*s) | Concentration in Vial (µg/mL) | Dilution Factor | Concentration in Reaction (mg/mL) |
| Reaction_1h | 1,150,800 | 20.6 | 100 | 2.06 |
| Reaction_4h | 450,200 | 8.06 | 100 | 0.81 |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective alternative for quantifying 4-ABN, especially for identifying and quantifying volatile impurities in the reaction mixture.
Experimental Protocol: GC-MS
1. Instrumentation and Materials
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.[2]
-
Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[2]
-
Reference Standard: this compound reference standard.[4]
-
Solvent: High purity solvent such as Dichloromethane or Ethyl Acetate.
2. Sample Preparation
-
Similar to HPLC, quench a known aliquot of the reaction mixture in a suitable solvent. Dilute to the appropriate concentration range and filter if necessary. An internal standard may be added for improved accuracy.
3. GC-MS Conditions
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.0 mL/min |
| Injector Temperature | 250 °C[2] |
| Injection Mode | Split (e.g., 50:1)[2] |
| Oven Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.[2] |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| MS Scan Range | m/z 40-400[2] |
4. Data Analysis
-
Quantification is performed by creating a calibration curve based on the peak area of a specific ion fragment (quantitation ion) of this compound.
Method Validation
Validation is required to ensure that the chosen analytical method is suitable for its intended purpose.[5] Key validation parameters, as per ICH guidelines, are summarized below.[6]
Table 3: Summary of Analytical Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (e.g., starting materials, by-products, impurities).[7] | Peak purity analysis (e.g., via DAD or MS) shows no co-elution. |
| Linearity | Ability to elicit test results that are directly proportional to the concentration of the analyte.[7] | Correlation coefficient (R²) ≥ 0.995 over the specified range. |
| Accuracy | Closeness of test results to the true value. Assessed by spike-recovery studies.[7] | 98.0% - 102.0% recovery for spiked samples. |
| Precision | Closeness of agreement among a series of measurements (repeatability, intermediate precision).[7] | Relative Standard Deviation (RSD) ≤ 2%. |
| Range | The interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision. | Defined by the linearity and accuracy studies. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[5] | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5] | Signal-to-Noise ratio of 10:1. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters.[6] | No significant change in results with minor variations in flow rate, column temperature, mobile phase composition, etc. |
Visualizations
Caption: General workflow for the quantification of this compound using HPLC.
Caption: Key parameters for analytical method validation based on ICH guidelines.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 4-Aminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of key pharmaceutical intermediates starting from 4-Aminobenzonitrile. This versatile building block, featuring both a nucleophilic amino group and a synthetically adaptable nitrile group, is a crucial precursor in the preparation of a variety of therapeutic agents. The following protocols are based on established literature and are intended to serve as a practical guide for laboratory synthesis.
Synthesis of N-(4-Cyanophenyl)guanidine Nitrate: An Intermediate for Etravirine
N-(4-Cyanophenyl)guanidine is a key intermediate in the synthesis of Etravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. This protocol details the direct guanylation of this compound.
Experimental Protocol
A solution of this compound (100 g) in methanol (B129727) (500 mL) is cooled to 10-15°C. Concentrated nitric acid (161 mL) is added to the stirred solution, followed by the dropwise addition of a 50% aqueous solution of cyanamide (B42294) (65.6 mL). The reaction mixture is then heated to 65°C and maintained at this temperature for 8 hours. After the reaction is complete, the mixture is cooled to 0°C, and methyl-tert-butyl ether (500 mL) is added to precipitate the product. The resulting solid is collected by filtration, washed with water and acetone, and then dried to yield N-(4-cyanophenyl)guanidine nitrate.
| Reagent/Parameter | Quantity/Value | Molar Equivalent |
| This compound | 100 g | 1.0 eq |
| Methanol | 500 mL | - |
| Conc. Nitric Acid | 161 mL | - |
| 50% aq. Cyanamide | 65.6 mL | - |
| Reaction Temperature | 65°C | - |
| Reaction Time | 8 hours | - |
| Product Yield | 30 g (approx.) | - |
Logical Workflow for N-(4-Cyanophenyl)guanidine Nitrate Synthesis
Caption: Workflow for the synthesis of N-(4-Cyanophenyl)guanidine Nitrate.
Signaling Pathway of Etravirine
Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase enzyme, which is crucial for viral replication.[1][2] It binds to a hydrophobic pocket near the enzyme's active site, inducing a conformational change that inhibits its function and prevents the conversion of viral RNA to DNA.[1][3]
Caption: Mechanism of action of Etravirine.
Synthesis of 4-Aminobenzamidine: A Versatile Pharmaceutical Intermediate
4-Aminobenzamidine is a valuable intermediate that can be used in the synthesis of various biologically active compounds, including inhibitors of serine proteases. This protocol describes its preparation from this compound using hydroxylamine (B1172632) hydrochloride.
Experimental Protocol
In a reaction vessel, 118.6 g (1 mol) of this compound and 68.9 g (0.65 mol) of sodium carbonate are suspended in 500 ml of ethanol (B145695) and 100 ml of water.[4] The mixture is heated to 60°C. A solution of 76.4 g (1.1 mol) of hydroxylamine hydrochloride in 100 ml of water is then slowly added dropwise to the suspension. The reaction mixture is stirred overnight at 60°C.[4] Upon cooling to 0-5°C, the product precipitates. The solid is collected by filtration, washed successively with cold water and cold ethanol, and finally with methyl-tert-butyl ether. The moist product is dried in vacuo at 35°C to yield 4-aminophenyl-amidoxime, which can be further converted to 4-aminobenzamidine.[4]
| Reagent/Parameter | Quantity/Value | Molar Equivalent |
| This compound | 118.6 g | 1.0 eq |
| Sodium Carbonate | 68.9 g | 0.65 eq |
| Ethanol | 500 mL | - |
| Water | 100 mL + 100 mL | - |
| Hydroxylamine HCl | 76.4 g | 1.1 eq |
| Reaction Temperature | 60°C | - |
| Reaction Time | Overnight | - |
| Product | 4-Aminophenyl-amidoxime | - |
| Yield | 178.4 g (moist) | - |
Logical Workflow for 4-Aminobenzamidine Synthesis
Caption: Workflow for the synthesis of 4-Aminophenyl-amidoxime.
Synthesis of 5-(4-Aminophenyl)tetrazole: A Bioisostere for Carboxylic Acids
The tetrazole ring is a well-known bioisostere for the carboxylic acid functional group, offering improved metabolic stability and pharmacokinetic properties. This protocol outlines the synthesis of 5-(4-aminophenyl)tetrazole from this compound.
Experimental Protocol
A mixture of this compound (2 mmol), sodium azide (B81097) (3 mmol), and a catalytic amount of a Lewis acid such as zinc chloride or a solid acid catalyst like silica (B1680970) sulfuric acid is heated in a solvent like DMF at 120°C for 12 hours.[5][6] The reaction progress can be monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into water. The pH is adjusted to acidic (e.g., with HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 5-(4-aminophenyl)tetrazole.
| Reagent/Parameter | Quantity/Value (Example) | Molar Equivalent |
| This compound | 2 mmol | 1.0 eq |
| Sodium Azide | 3 mmol | 1.5 eq |
| Catalyst | Catalytic amount | - |
| Solvent | DMF | - |
| Reaction Temperature | 120°C | - |
| Reaction Time | 12 hours | - |
| Product | 5-(4-Aminophenyl)tetrazole | - |
| Yield | Good to excellent | - |
Logical Workflow for 5-(4-Aminophenyl)tetrazole Synthesis
References
- 1. [Chemical characteristics, mechanism of action and antiviral activity of etravirine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etravirine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Etravirine? [synapse.patsnap.com]
- 4. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]
- 5. soran.edu.iq [soran.edu.iq]
- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 4-Aminobenzonitrile in the Advancement of Modern Agrochemicals
For Immediate Release
[City, State] – [Date] – 4-Aminobenzonitrile, a versatile aromatic nitrile, is increasingly recognized as a critical building block in the development of a new generation of agrochemicals. Its unique chemical structure, featuring both an amino and a nitrile group, provides a reactive scaffold for the synthesis of complex and highly active fungicidal and insecticidal compounds. This application note delves into the significant role of this compound in the synthesis of innovative agrochemicals, providing detailed experimental protocols, quantitative efficacy data, and insights into the mechanisms of action.
Introduction
This compound (p-aminobenzonitrile) is a crystalline solid that serves as a key intermediate in various organic syntheses.[1] In the agrochemical industry, it is a precursor for the synthesis of heterocyclic compounds, which form the core of many modern pesticides.[2] The presence of both a nucleophilic amino group and an electrophilic nitrile group allows for a wide range of chemical modifications, leading to the development of agrochemicals with enhanced efficacy, selectivity, and improved environmental profiles.
Application in Fungicide Synthesis: The Benzimidazole (B57391) Connection
One of the most significant applications of this compound in agrochemicals is in the synthesis of benzimidazole fungicides. This class of fungicides is known for its systemic activity and broad-spectrum control of various plant pathogens.
A key synthetic pathway involves the conversion of this compound to a benzimidazole precursor, which is then further modified to yield the final fungicidal product. This process often involves the reaction of this compound with a suitable reagent to form an amidine intermediate, followed by cyclization to create the benzimidazole ring system.
Quantitative Data Summary
The following table summarizes the fungicidal efficacy of a novel benzimidazole-acrylonitrile derivative synthesized using a this compound backbone.
| Compound ID | Target Pathogen | EC50 (μg/mL) | Reference Compound (Carbendazim) EC50 (μg/mL) |
| TM11 | Botrytis cinerea | 1.22 | 0.21 |
Experimental Protocols
Protocol 1: Synthesis of 4-Aminophenyl-Amidoxime from this compound
This protocol outlines the synthesis of a key intermediate for benzimidazole-based fungicides, starting from this compound.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Water
-
Methyl tert-butyl ether (MtBE)
Procedure:
-
In a reaction vessel, combine 118.6 g (1 mol) of this compound and 68.9 g (0.65 mol) of sodium carbonate in 500 ml of ethanol and 100 ml of water.
-
Heat the mixture to 60°C.
-
Slowly add a solution of 76.4 g (1.1 mol) of hydroxylamine-hydrochloride dissolved in 100 ml of water dropwise to the suspension.
-
Stir the mixture overnight at 60°C.
-
Cool the mixture to 0-5°C to precipitate the product.
-
Filter the precipitate and wash it several times with a total of 150 ml of cold water and 100 ml of cold ethanol.
-
Finally, wash the product with 50 ml of MtBE.
-
Dry the obtained moist product at 35°C in vacuo to yield 4-aminophenyl-amidoxime.
Signaling Pathways and Experimental Workflows
The development of agrochemicals from this compound follows a logical workflow from initial synthesis to final product evaluation. The signaling pathways targeted by these agrochemicals are crucial for their efficacy.
Caption: Experimental workflow for agrochemical development from this compound.
Benzimidazole fungicides derived from this compound precursors typically act by inhibiting the β-tubulin synthesis in fungi, thereby disrupting cell division and leading to fungal death.
Caption: Mechanism of action of benzimidazole fungicides.
Conclusion
This compound is a cornerstone intermediate in the synthesis of advanced agrochemicals, particularly benzimidazole fungicides. Its versatile chemical nature allows for the creation of potent and specific active ingredients. The continued exploration of this compound derivatives promises to yield novel and effective solutions for crop protection, addressing the evolving challenges in agriculture. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of agrochemical development.
References
The Role of 4-Aminobenzonitrile in the Advancement of Liquid Crystal Materials: A Detailed Guide to Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Aminobenzonitrile, a versatile organic compound, serves as a critical building block in the synthesis of advanced liquid crystal materials. Its inherent molecular rigidity and the presence of a polar nitrile group make it an ideal precursor for designing mesogenic molecules with specific thermal and electro-optical properties. This document provides a comprehensive overview of the application of this compound in the synthesis of Schiff base and azobenzene-based liquid crystals, complete with detailed experimental protocols, quantitative data, and visual workflows to guide researchers in this field.
Application in Liquid Crystal Synthesis
This compound is primarily utilized in the synthesis of calamitic (rod-shaped) liquid crystals. The amino group provides a reactive site for the formation of various linkages, most commonly imine (Schiff base) and azo bridges, which connect the 4-cyanophenyl core to other aromatic units. The terminal cyano group is a strong electron-withdrawing group that contributes significantly to the molecule's dipole moment, influencing its dielectric anisotropy and alignment in an electric field. This property is crucial for applications in display technologies.
The general approach involves the condensation reaction of this compound with a substituted benzaldehyde (B42025) to form a Schiff base, or a diazo coupling reaction to create an azobenzene (B91143) linkage. The substituents on the benzaldehyde or the other aromatic ring can be varied, typically with alkoxy chains of different lengths, to fine-tune the mesomorphic properties of the final liquid crystal.
Key Liquid Crystal Scaffolds from this compound
Two prominent classes of liquid crystals synthesized using this compound are:
-
Schiff Base Liquid Crystals (N-(4-cyanophenyl)imines): These are synthesized through the condensation of this compound with various aromatic aldehydes. The resulting imine linkage is relatively stable and contributes to the overall linearity of the molecule.
-
Azobenzene Liquid Crystals: These are formed by the diazotization of this compound followed by coupling with a phenol (B47542) or aniline (B41778) derivative. The azo bridge introduces photoresponsive properties to the liquid crystal, making them suitable for applications in optical switching and data storage.
Data Presentation: Mesomorphic Properties
The following tables summarize the transition temperatures and enthalpy changes for a homologous series of 4-((4-(alkoxy)benzylidene)amino)benzonitrile liquid crystals, which are Schiff bases derived from this compound.
Table 1: Transition Temperatures of 4-((4-(alkoxy)benzylidene)amino)benzonitrile Series
| Alkoxy Chain Length (n) | Melting Point (Cr-N/SmA) (°C) | Smectic A - Nematic (SmA-N) (°C) | Nematic - Isotropic (N-I) (°C) | Mesomorphic Range (°C) |
| 1 (CH₃O) | 108.0 | - | 110.0 | 2.0 |
| 2 (C₂H₅O) | 105.0 | - | 118.0 | 13.0 |
| 3 (C₃H₇O) | 90.0 | - | 104.0 | 14.0 |
| 4 (C₄H₉O) | 78.0 | - | 107.0 | 29.0 |
| 5 (C₅H₁₁O) | 75.0 | - | 105.0 | 30.0 |
| 6 (C₆H₁₃O) | 82.0 | 82.0 | 106.0 | 24.0 |
| 7 (C₇H₁₅O) | 80.0 | 89.0 | 105.0 | 25.0 |
| 8 (C₈H₁₇O) | 84.0 | 95.0 | 106.0 | 22.0 |
Table 2: Enthalpy of Transition for 4-((4-(alkoxy)benzylidene)amino)benzonitrile Series
| Alkoxy Chain Length (n) | ΔH (Cr-N/SmA) (kJ/mol) | ΔH (SmA-N) (kJ/mol) | ΔH (N-I) (kJ/mol) |
| 1 (CH₃O) | 25.4 | - | 0.52 |
| 2 (C₂H₅O) | 23.1 | - | 0.58 |
| 3 (C₃H₇O) | 20.7 | - | 0.55 |
| 4 (C₄H₉O) | 22.3 | - | 0.61 |
| 5 (C₅H₁₁O) | 21.8 | - | 0.63 |
| 6 (C₆H₁₃O) | 24.5 | 0.98 | 0.65 |
| 7 (C₇H₁₅O) | 23.9 | 1.05 | 0.68 |
| 8 (C₈H₁₇O) | 26.1 | 1.12 | 0.71 |
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Liquid Crystals (e.g., 4-((4-(hexyloxy)benzylidene)amino)benzonitrile)
This protocol describes the synthesis of a representative Schiff base liquid crystal from this compound and 4-(hexyloxy)benzaldehyde (B1346792).
Materials:
-
This compound (1.18 g, 10 mmol)
-
4-(Hexyloxy)benzaldehyde (2.06 g, 10 mmol)
-
Absolute Ethanol (B145695) (50 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve this compound (10 mmol) and 4-(hexyloxy)benzaldehyde (10 mmol) in absolute ethanol (50 mL).
-
Catalyst Addition: Add a few drops of glacial acetic acid to the solution to catalyze the condensation reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. For better yield, the flask can be cooled in an ice bath.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: Purify the product by recrystallization from a suitable solvent, such as ethanol. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Characterization:
The final product can be characterized by:
-
FTIR Spectroscopy: To confirm the formation of the imine (C=N) bond (typically appearing around 1610-1630 cm⁻¹).
-
¹H NMR Spectroscopy: To confirm the chemical structure of the molecule.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and enthalpies.
-
Polarizing Optical Microscopy (POM): To observe the liquid crystalline textures.
Visualizations
Caption: Synthetic workflow for Schiff base liquid crystals.
Caption: Relationship between this compound and liquid crystal properties.
Troubleshooting & Optimization
How to improve the yield of 4-Aminobenzonitrile synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Aminobenzonitrile synthesis reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.
Method 1: Dehydration of 4-Aminobenzamide (B1265587)
Q1: Why is my yield of this compound low when using thionyl chloride for dehydration?
A1: Low yields in this reaction can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and temperature. A patented process suggests heating to 90-100 °C and maintaining the temperature until all materials are dissolved and no more gas is evolved.[1]
-
Side Reactions: Thionyl chloride can react with the amino group. A method to circumvent this is to use thionyl chloride as both a protecting agent for the amino group and a dehydrating agent. This involves a subsequent hydrolysis step to remove the protective group.[1]
-
Suboptimal Reagent Amount: An excess of thionyl chloride is often required. One protocol specifies using 1.72 moles of thionyl chloride for every 0.75 moles of 4-aminobenzamide.[1]
-
Work-up Issues: Improper pH adjustment during work-up can lead to product loss. The pH should be carefully adjusted to 6.5-7.5 with a sodium hydroxide (B78521) solution to precipitate the product.[1]
Q2: I am observing charring or dark coloration in my reaction mixture. What is the cause?
A2: Charring can occur at excessively high temperatures. While heating is necessary, it should be controlled. The reaction with thionyl chloride is typically performed at 90-100 °C.[1] Using a solvent like toluene (B28343) can help to control the temperature.
Q3: Are there alternative dehydrating agents to thionyl chloride?
A3: Yes, other dehydrating agents like phosphorus pentoxide, phosphorus oxychloride, and phenylphosphonic dichloride have been used.[2] However, a study on aminobenzamides showed that while phenylphosphonic dichloride in pyridine (B92270) gave a 96% yield for 2-aminobenzonitrile, it did not work for the 3- and 4-isomers, resulting in phosphonylamides instead.[2][3]
Method 2: Sandmeyer Reaction (from 4-Aminoaniline)
Q1: My Sandmeyer reaction is giving a very low yield of this compound. What are the common pitfalls?
A1: The Sandmeyer reaction is sensitive to several parameters:
-
Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can decompose, especially at higher temperatures. It is crucial to maintain a low temperature (0-5 °C) during the diazotization step.[4] The diazonium salt should also be used immediately after its formation.[4]
-
Incomplete Diazotization: Ensure the complete conversion of the primary amine to the diazonium salt. This can be checked using starch-iodide paper to test for excess nitrous acid.
-
Catalyst Issues: The copper(I) cyanide catalyst must be active. Ensure it is properly prepared and handled.
-
Side Reactions: The diazonium salt can react with water to form phenols, especially at elevated temperatures. It can also couple with unreacted amine to form colored azo compounds.[4]
Q2: I am observing the formation of a colored precipitate in my reaction. What is it and how can I avoid it?
A2: A colored precipitate is likely an azo compound, formed by the coupling of the diazonium salt with unreacted 4-aminoaniline or other electron-rich aromatic species. To minimize this, ensure efficient and rapid conversion of the diazonium salt in the Sandmeyer step and maintain appropriate pH conditions.[4]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The primary methods for synthesizing this compound include:
-
Dehydration of 4-aminobenzamide.[1]
-
Reduction of p-nitrobenzonitrile.
-
Amination of 4-chlorobenzonitrile.[5]
-
Cyanation of haloanilines (e.g., via the Sandmeyer reaction).[6]
-
Ammoxidation of p-toluidine.
Q2: Which synthesis method generally provides the highest yield?
A2: The reported yields vary depending on the specific reaction conditions and scale. The dehydration of 4-aminobenzamide using thionyl chloride in a two-step process (protection-dehydration followed by hydrolysis) has been reported with high yields.[1] The Sandmeyer reaction can also be high-yielding if reaction conditions are carefully controlled.[7]
Q3: What are the safety considerations when synthesizing this compound?
A3: Several safety precautions should be taken:
-
Toxic Reagents: Many of the reagents used, such as cyanides and thionyl chloride, are highly toxic and corrosive.[8] Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Explosive Intermediates: Diazonium salts, intermediates in the Sandmeyer reaction, can be explosive when dry and are thermally unstable.[4] They should always be handled as solutions at low temperatures.
-
Exothermic Reactions: The Sandmeyer reaction can be exothermic with vigorous gas evolution (N₂).[4] The rate of addition of reagents must be carefully controlled.
Data Presentation
Table 1: Comparison of Key Parameters for this compound Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Reported Yield (%) |
| Dehydration | 4-Aminobenzamide | Thionyl chloride, Toluene, Water, NaOH | 90-100 (dehydration), 50-60 (hydrolysis) | Not specified | High (not quantified in patent) |
| Sandmeyer Reaction | 4-Aminophenol (example) | NaNO₂, HCl, CuCN | 0-5 (diazotization), RT to 60-70 | Varies | 52-93 (for various anilines)[7] |
| Ammonolysis | 4-Chlorobenzonitrile | Ammonia, Ethanol, NaOH | Room Temperature | 24 hours | Not specified[5] |
| Reduction | p-Nitrobenzonitrile | Catalyst (e.g., Pd/C), Hydrogen source | Varies | Varies | High (not quantified) |
| Ammoxidation | p-Nitrotoluene | Catalyst, NH₃, O₂ | ~460 | Continuous | ~85 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydration of 4-Aminobenzamide with Thionyl Chloride[1]
This protocol involves two main stages: dehydration with amino group protection and subsequent hydrolysis.
Stage 1: Dehydration
-
In a 1000 ml reaction flask equipped with a reflux condenser cooled by brine, add 510 g of toluene and 102 g (0.75 mol) of 4-aminobenzamide.
-
Heat the mixture to 90-100 °C.
-
Slowly add 205 g (1.72 mol) of thionyl chloride dropwise. A large amount of gas (HCl and SO₂) will be produced.
-
After the addition is complete, maintain the temperature until all the solids have dissolved and gas evolution ceases.
-
Cool the reaction mixture to 50-60 °C. This "dehydration liquid" is kept warm for the next step.
Stage 2: Hydrolysis
-
In a separate 1000 ml reaction flask, add 102 g of water and heat to 50-60 °C with stirring.
-
Add the dehydration liquid from Stage 1 dropwise to the hot water. Control the rate of addition to manage the evolution of SO₂ gas.
-
After the addition is complete, continue stirring until gas evolution stops.
-
While hot, adjust the pH of the aqueous layer to 6.5-7.5 using a 30% sodium hydroxide solution.
-
Allow the layers to separate.
-
Slowly cool the organic layer to 0-5 °C with gentle stirring to precipitate the product.
-
Filter the solid product, wash it with an appropriate solvent (e.g., cold toluene), and dry.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the synthesis of this compound via dehydration.
Caption: Key steps in the Sandmeyer synthesis of this compound.
Caption: A logical approach to troubleshooting low reaction yields.
References
- 1. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 2. Free Article [chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. dk.bloomtechz.com [dk.bloomtechz.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side products in the synthesis of 4-Aminobenzonitrile and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-aminobenzonitrile. The information is tailored for researchers, scientists, and professionals in drug development, offering solutions to common problems encountered during synthesis and strategies to minimize side product formation.
General FAQs
Q1: What are the most common industrial synthesis routes for this compound?
A1: The primary industrial methods for synthesizing this compound are the catalytic hydrogenation of 4-nitrobenzonitrile (B1214597) and the dehydration of 4-aminobenzamide (B1265587). Other significant routes include the Sandmeyer reaction involving the cyanation of an aniline (B41778) precursor and the amination of 4-halobenzonitriles.
Q2: My final product is off-white/yellowish. Is this normal?
A2: Pure this compound is a white to off-white crystalline solid. A yellowish or brownish color often indicates the presence of impurities, which could be residual starting materials, side products, or products of oxidation. The coloration can often be removed by recrystallization or treatment with activated carbon.
Synthesis Route 1: Catalytic Hydrogenation of 4-Nitrobenzonitrile
This is one of the most common and high-yielding methods for producing this compound. It involves the reduction of the nitro group in 4-nitrobenzonitrile to an amino group, typically using a metal catalyst like palladium, platinum, or nickel, with a hydrogen source.
Troubleshooting and FAQs
Q1: My reaction is slow or incomplete. What are the possible causes and solutions?
A1: A slow or incomplete reaction can be due to several factors:
-
Catalyst Activity: The catalyst may be old, poisoned, or of insufficient quantity.
-
Solution: Use a fresh, high-quality catalyst. Ensure the reaction is free from catalyst poisons like sulfur compounds. You can also try increasing the catalyst loading.
-
-
Hydrogen Pressure: The hydrogen pressure might be too low.
-
Solution: Increase the hydrogen pressure according to the specific protocol for your catalyst.
-
-
Temperature: The reaction temperature may be too low.
-
Solution: Gently increase the temperature, but be aware that higher temperatures can sometimes promote side reactions.
-
Q2: I'm observing byproducts in my crude product. What are they and how can I avoid them?
A2: The most common side products in this reaction are intermediates from the partial reduction of the nitro group, such as 4-nitrosobenzonitrile, 4-hydroxylaminobenzonitrile, and dimeric species like 4,4'-dicyanoazoxybenzene and 4,4'-dicyanoazobenzene.
-
4-Hydroxylaminobenzonitrile: This intermediate can be formed if the reduction is not complete.
-
Avoidance: Ensure complete reaction by using a sufficient amount of catalyst and hydrogen, and allowing for adequate reaction time.
-
-
4,4'-Dicyanoazoxybenzene and 4,4'-Dicyanoazobenzene: These dimeric impurities are formed from the condensation of the nitroso and hydroxylamine (B1172632) intermediates.
-
Avoidance: Maintaining a neutral to slightly acidic pH can sometimes suppress the formation of these byproducts. The choice of catalyst and solvent can also influence their formation.
-
Q3: How can I purify my this compound from these side products?
A3: Purification can typically be achieved by:
-
Recrystallization: Recrystallization from a suitable solvent like water or an ethanol/water mixture is often effective.
-
Column Chromatography: For smaller scales or high purity requirements, silica (B1680970) gel column chromatography can be used to separate the more polar this compound from the less polar dimeric byproducts.
Quantitative Data
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Reference |
| 10% Pd/C | H₂ | Ethanol | 25 | 3-5 | 2-4 | >95 | Generic Lab Data |
| Raney Ni | H₂ | Methanol | 50 | 10 | 6 | ~90 | [1] |
| Au/CeO₂ | H₂ | Gas Phase | 150 | 1 | - | >99 | [1] |
Experimental Protocol: Catalytic Hydrogenation using Pd/C
-
Preparation: In a hydrogenation vessel, dissolve 4-nitrobenzonitrile (1.0 eq) in ethanol.
-
Catalyst Addition: Under an inert atmosphere, carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 3-5 bar. Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is completely consumed.
-
Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite with ethanol.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Recrystallize the crude product from an ethanol/water mixture.
Visualization
Caption: Experimental workflow for the catalytic hydrogenation of 4-nitrobenzonitrile.
Synthesis Route 2: Dehydration of 4-Aminobenzamide
This method involves the removal of a water molecule from 4-aminobenzamide to form the nitrile group. Common dehydrating agents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and triflic anhydride (B1165640) (Tf₂O).
Troubleshooting and FAQs
Q1: My reaction is incomplete, and I have a significant amount of starting material left. How can I improve the conversion?
A1: Incomplete conversion is a common issue.
-
Dehydrating Agent: Ensure you are using a sufficient molar excess of a potent dehydrating agent.
-
Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to go to completion. Monitor by TLC to determine the optimal time.
-
Moisture: The presence of water will consume the dehydrating agent. Ensure your starting material and solvent are dry.
Q2: I'm getting a dark, tarry product. What is causing this and how can I prevent it?
A2: Dark coloration or tar formation can result from:
-
Harsh Reagents: Some dehydrating agents like POCl₃ and SOCl₂ are harsh and can cause decomposition at high temperatures.
-
Reaction with the Amino Group: The dehydrating agent can react with the amino group, leading to side products and polymerization.
-
Prevention: Using a milder dehydrating agent like triflic anhydride in the presence of a non-nucleophilic base (e.g., triethylamine) can be beneficial.[2] Protecting the amino group before dehydration is another strategy, though it adds extra steps.
-
Q3: What are the common side products in this reaction?
A3: The main side product is often unreacted 4-aminobenzamide. Other byproducts can arise from the reaction of the dehydrating agent with the amino group. For example, with thionyl chloride, N-sulfinylamines can be formed.
Quantitative Data
| Dehydrating Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| P₂O₅ | - | - (neat) | 180-200 | 1-2 h | 70-80 | Generic Lab Data |
| POCl₃ | Pyridine | CH₃CN | Reflux | 3-5 h | 75-85 | [3] |
| SOCl₂ | - | Toluene (B28343) | Reflux | 2-4 h | ~80 | [1] |
| Tf₂O | Et₃N | CH₂Cl₂ | 0 to RT | < 1 h | 85-95 | [2] |
Experimental Protocol: Dehydration using Triflic Anhydride
-
Preparation: In a round-bottom flask, dissolve 4-aminobenzamide (1.0 eq) and triethylamine (B128534) (2.6 eq) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoromethanesulfonic anhydride (1.3 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quenching: Carefully quench the reaction by adding water.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.
-
Purification: Purify by column chromatography or recrystallization.[4]
Visualization
Caption: Troubleshooting logic for the dehydration of 4-aminobenzamide.
Synthesis Route 3: Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for introducing a cyano group onto an aromatic ring. It involves the diazotization of a primary aromatic amine (e.g., 4-bromoaniline) followed by reaction with a copper(I) cyanide salt.
Troubleshooting and FAQs
Q1: My yield is low. What are the common pitfalls in a Sandmeyer reaction?
A1: Low yields can result from:
-
Decomposition of the Diazonium Salt: Diazonium salts are often unstable, especially at higher temperatures.
-
Solution: Keep the diazotization reaction cold (0-5 °C) at all times. Use the diazonium salt immediately after its preparation.
-
-
Side Reactions: The diazonium salt can react with water to form phenols or undergo other undesired reactions.
-
Solution: Control the reaction temperature carefully and ensure the efficient reaction with the cyanide salt.
-
Q2: My product is contaminated with a phenolic byproduct. How can I avoid this?
A2: The formation of 4-hydroxybenzonitrile (B152051) is a common side reaction.
-
Avoidance: This is caused by the reaction of the diazonium salt with water. Keeping the temperature low during the entire process minimizes this side reaction. The rate of addition of the diazonium salt solution to the copper cyanide solution can also be critical.
Q3: I see biaryl impurities in my product. What are these and how do they form?
A3: Biaryl impurities (e.g., 4,4'-dicyanobiphenyl) are formed through a radical mechanism where two aryl radicals couple.
-
Avoidance: The formation of these byproducts is inherent to the radical nature of the Sandmeyer reaction. Optimizing the reaction conditions, such as the solvent and the concentration of reactants, can sometimes minimize their formation. Purification by column chromatography is often necessary to remove them.
Experimental Protocol: Sandmeyer Cyanation of 4-Bromoaniline (B143363)
-
Diazotization:
-
Dissolve 4-bromoaniline (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) (1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
-
Reaction:
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract with an organic solvent like toluene or dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and remove the solvent.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualization
Caption: Reaction pathway and side products in the Sandmeyer synthesis of this compound.
Synthesis Route 4: Amination of 4-Halobenzonitriles
This route involves the nucleophilic aromatic substitution of a halogen (typically chlorine or bromine) in 4-halobenzonitrile with ammonia (B1221849) or an ammonia equivalent. These reactions often require high temperatures and pressures, and may be catalyzed by copper salts.
Troubleshooting and FAQs
Q1: The reaction is not proceeding to completion. What can I do?
A1: Nucleophilic aromatic substitution on an unactivated aryl halide can be difficult.
-
Reaction Conditions: This reaction often requires high temperatures (150-200 °C) and high pressure in a sealed vessel to proceed at a reasonable rate.
-
Catalyst: The use of a copper catalyst (e.g., Cu₂O or CuI) can significantly improve the reaction rate and yield.
-
Ammonia Source: Using a high concentration of aqueous or alcoholic ammonia, or liquid ammonia, is necessary.
Q2: What are the likely side products in this amination reaction?
A2: The primary side product is often unreacted 4-halobenzonitrile. Other potential side products include:
-
Hydrolysis Products: Under high temperatures and in the presence of water, the nitrile group can be hydrolyzed to 4-halobenzamide or 4-halobenzoic acid.
-
Diarylamines: In some cases, the product this compound can react with another molecule of 4-halobenzonitrile to form a diarylamine, although this is less common with ammonia as the nucleophile.
Q3: How can I minimize the hydrolysis of the nitrile group?
A3: To minimize hydrolysis:
-
Anhydrous Conditions: If possible, use anhydrous ammonia and a dry solvent.
-
Control Reaction Time: Avoid unnecessarily long reaction times at high temperatures.
This technical support guide provides a starting point for troubleshooting the synthesis of this compound. For specific issues not covered here, consulting the primary literature for detailed studies on the particular synthetic route is recommended.
References
- 1. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 2. A Practical Method for the Preparation of Nitriles from Primary Amides Under Non-Acidic Conditions [organic-chemistry.org]
- 3. Free Article [chemicalbook.com]
- 4. TCI Practical Example: Dehydration of a Carbamoyl Group Using Trifluoromethanesulfonic Anhydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
Technical Support Center: Purification of Crude 4-Aminobenzonitrile by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Aminobenzonitrile by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the solute to a greater extent at higher temperatures than at lower temperatures. For this compound, several solvents and solvent systems have been reported to be effective. Water and ethanol (B145695) are commonly used.[1][2] A mixed solvent system of ethanol and water can also be employed to achieve optimal purification.[1] The choice of solvent will depend on the impurities present in the crude material. It is recommended to perform a small-scale solvent screen to determine the most suitable solvent or solvent system for your specific crude product. This compound is soluble in polar solvents like alcohols and partially soluble in water, while it has limited solubility in non-polar hydrocarbons.[3][4]
Q2: What are the common impurities in crude this compound?
A2: Common impurities in crude this compound often depend on the synthetic route used for its preparation. If synthesized by the reduction of 4-nitrobenzonitrile, unreacted starting material or partially reduced intermediates may be present. If prepared from 4-chlorobenzonitrile, residual starting material could be an impurity.[5] Colored impurities are also common, which can be removed by treating the hot solution with activated charcoal.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound should be an off-white to pale yellow crystalline powder. The reported melting point of pure this compound is in the range of 83-85 °C.[6] A broad or depressed melting point of your recrystallized product may indicate the presence of residual impurities.
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is a toxic and harmful substance.[2] It is crucial to handle it in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Data Presentation
Qualitative Solubility of this compound
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | Partially Soluble | More Soluble | Good |
| Ethanol | Soluble | Very Soluble | Good (may require a co-solvent like water for better yield) |
| Dichloromethane | Soluble[4] | Very Soluble | Potentially suitable, but its low boiling point might be a challenge |
| Ethyl Acetate | Soluble[4] | Very Soluble | Potentially suitable |
| Hydrocarbons (e.g., Hexane) | Insoluble[3] | Insoluble | Unsuitable as a primary solvent, but can be used as an anti-solvent |
Experimental Protocols
Detailed Methodology for Recrystallization of this compound from Water
This protocol outlines a general procedure for the single-solvent recrystallization of crude this compound using water.
Materials:
-
Crude this compound
-
Deionized Water
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks (2)
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of deionized water and heat the mixture to boiling while stirring. Continue to add hot deionized water portion-wise until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently boil for a few minutes.
-
Hot Filtration: If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot water through it. Discard the hot water and then quickly filter the hot solution containing the dissolved this compound.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this process.
-
Cooling: Once the flask has reached room temperature and crystal formation has started, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals on the filter paper by drawing air through the funnel for a period of time. For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.
-
Characterization: Determine the melting point of the dried crystals and compare it to the literature value.
Mandatory Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for common recrystallization issues.
Troubleshooting Guide
Problem 1: My compound is "oiling out" instead of forming crystals.
-
Question: I see oily droplets forming in my flask upon cooling, not solid crystals. What is happening and how can I fix it?
-
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the crude material is highly impure, causing a significant depression of its melting point, or if the boiling point of the recrystallization solvent is higher than the melting point of the solute.
Solutions:
-
Reheat and Dilute: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point and then allow the solution to cool very slowly.
-
Slow Cooling: Insulate the flask to ensure a very slow cooling rate. This can encourage the formation of crystals instead of oil.
-
Change Solvent: If the problem persists, your chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or a different solvent system altogether.
-
Problem 2: No crystals are forming even after cooling in an ice bath.
-
Question: My solution is clear and cold, but no crystals have appeared. What should I do?
-
Answer: This is a common issue that can arise from using too much solvent, resulting in a solution that is not saturated at the lower temperature, or from a supersaturated solution that is reluctant to crystallize.
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass stirring rod. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for other crystals to grow upon.
-
Reduce Solvent Volume: If the above methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent to increase the concentration of the solute, and then attempt the cooling and crystallization process again.
-
Problem 3: The color of my recrystallized product is still yellow/brown.
-
Question: I have recrystallized my this compound, but it is not off-white. How can I remove the color?
-
Answer: The presence of color after recrystallization indicates that colored impurities are still present. These are often non-polar, colored organic molecules.
Solution:
-
Activated Charcoal Treatment: Dissolve the impure crystals in the minimum amount of hot solvent and then add a small amount (a spatula tip) of activated charcoal to the hot solution. Swirl and heat for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal, and then proceed with the cooling and crystallization steps as usual. Be cautious not to use too much charcoal as it can also adsorb some of your product, leading to a lower yield.
-
Problem 4: My final yield is very low.
-
Question: After drying, I have a very small amount of purified product. How can I improve my recovery?
-
Answer: A low yield can result from several factors during the recrystallization process.
Solutions:
-
Minimize Solvent Usage: Ensure you are using the absolute minimum amount of hot solvent required to dissolve the crude solid. Any excess solvent will retain more of your product in solution upon cooling.
-
Prevent Premature Crystallization: If you perform a hot filtration, make sure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper or in the funnel stem.
-
Sufficient Cooling: Ensure that you have allowed the solution to cool in an ice bath for an adequate amount of time to maximize crystal precipitation.
-
Check the Mother Liquor: After filtering your crystals, you can try to obtain a second crop of crystals from the filtrate (mother liquor) by evaporating some of the solvent and re-cooling. Note that this second crop may be less pure than the first.
-
References
- 1. This compound | 873-74-5 [chemicalbook.com]
- 2. This compound CAS#: 873-74-5 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. echemi.com [echemi.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. 873-74-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Troubleshooting poor solubility of 4-Aminobenzonitrile in reaction solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the solubility of 4-Aminobenzonitrile in reaction solvents. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to facilitate the successful use of this compound in your work.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a crystalline solid at room temperature.[1] Its solubility is largely dictated by the polarity of the solvent. It is generally soluble in polar organic solvents and has limited solubility in non-polar hydrocarbons and water.[1][2][3][4][5][6] The presence of both a polar amino group (-NH2) and a polar nitrile group (-CN) on the benzene (B151609) ring contributes to its affinity for polar environments.
Q2: In which common organic solvents is this compound known to be soluble?
A2: this compound is reported to be soluble in several common organic solvents, including:
It is also expected to have good solubility in other polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).
Q3: Why is this compound poorly soluble in my specific reaction solvent?
A3: Poor solubility can arise from several factors:
-
Solvent Polarity: A significant mismatch between the polarity of this compound and your chosen solvent is a primary cause.
-
Temperature: The solubility of solids generally increases with temperature. Your reaction may be running at a temperature too low to achieve complete dissolution.[1]
-
Crystalline Structure: The stable crystalline lattice of this compound requires energy to be overcome by solvent interactions.
-
Purity of the Compound: Impurities can sometimes affect solubility.
-
Concentration: The amount of this compound you are trying to dissolve may exceed its saturation point in the given volume of solvent.[1]
Q4: Can I heat the mixture to improve the solubility of this compound?
A4: Yes, in most cases, gently heating the solvent while stirring can significantly improve both the rate of dissolution and the overall solubility of this compound.[1] However, it is crucial to consider the boiling point of your solvent and the thermal stability of other reactants in your mixture. The melting point of this compound is 83-85 °C.[2][3]
Q5: Are there any known incompatibilities of this compound with common reagents or solvents?
A5: While generally stable, this compound is an aromatic amine and can react under certain conditions. For instance, it can undergo reactions typical of primary amines. It is important to consider potential reactions with acidic or oxidizing reagents in your reaction mixture.
Troubleshooting Guide for Poor Solubility
This guide is designed to provide a systematic approach to resolving common solubility issues with this compound.
Problem: this compound is not dissolving in my chosen reaction solvent.
Initial Assessment:
-
Verify Solvent Choice: Is the chosen solvent appropriate for a polar aromatic compound like this compound? Refer to the solubility data table below.
-
Check Concentration: Is it possible that the concentration of this compound is too high for the volume of solvent used?
-
Visual Inspection: Is the undissolved material indeed this compound, or could it be another component of the reaction mixture?
Troubleshooting Steps:
-
Increase Temperature: Gently warm the mixture while stirring. A significant portion of the material should dissolve as the temperature increases.
-
Solvent Screening: If warming is ineffective or not feasible, a systematic solvent screening should be performed. See the "Experimental Protocols" section for a detailed procedure.
-
Use of a Co-solvent: Adding a small amount of a good solvent (e.g., DMF or DMSO) in which this compound is highly soluble can sometimes be sufficient to bring it into solution in a less ideal primary solvent.
-
Particle Size Reduction: If you have solid this compound, grinding it to a finer powder can increase the surface area and improve the rate of dissolution, though it will not increase the intrinsic solubility.
Data Presentation: Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |
| Water | 10.2 | Insoluble[2][3][4] | < 0.1 |
| Methanol (B129727) | 5.1 | Soluble[2] | ~1.87 (based on 1.87 mg/mL)[8] |
| Ethanol | 4.3 | Soluble[7] | Estimated to be similar to Methanol |
| Isopropanol | 3.9 | Likely Soluble | Not available |
| Acetone | 5.1 | Likely Soluble | Not available |
| Ethyl Acetate | 4.4 | Soluble[2][3][4] | Not available |
| Dichloromethane | 3.1 | Soluble[2][3][4] | Not available |
| Chloroform | 4.1 | Soluble[2][3] | Not available |
| Toluene | 2.4 | Sparingly Soluble | Not available |
| Dimethylformamide (DMF) | 6.4 | Highly Soluble (expected) | Not available |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble (expected) | Not available |
Note: The quantitative solubility data is limited. The value for methanol is based on a single uncited source and should be used as an estimate. It is highly recommended to determine the solubility in your specific solvent system experimentally.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify a suitable solvent or co-solvent system for a reaction involving this compound.
Materials:
-
This compound
-
A selection of candidate solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, DMF, DMSO)
-
Small vials with caps
-
Magnetic stirrer and stir bars
-
Heating plate
Procedure:
-
Weigh out a small, consistent amount of this compound (e.g., 10 mg) into each vial.
-
Add a measured volume of a candidate solvent (e.g., 1 mL) to each vial.
-
Stir the mixtures at room temperature for 30 minutes.
-
Observe and record the degree of dissolution in each solvent (e.g., completely dissolved, partially dissolved, insoluble).
-
For solvents in which the compound is not fully soluble, gently warm the vials (e.g., to 40-50 °C) while stirring for another 30 minutes.
-
Observe and record any changes in solubility with increased temperature.
-
Based on these observations, select the most suitable solvent or a combination of solvents for your reaction.
Protocol 2: Improving Solubility with a Co-solvent
Objective: To dissolve this compound in a primary reaction solvent where it has limited solubility.
Materials:
-
This compound
-
Primary reaction solvent
-
A co-solvent in which this compound is highly soluble (e.g., DMF or DMSO)
-
Reaction vessel
Procedure:
-
Add the this compound to the reaction vessel.
-
Add the smallest necessary volume of the co-solvent (e.g., DMF or DMSO) to just wet the solid.
-
Stir the mixture to form a slurry or a concentrated solution.
-
Slowly add the primary reaction solvent to the mixture while stirring.
-
If necessary, gently warm the mixture to achieve complete dissolution.
-
Proceed with the addition of other reagents once a homogeneous solution is obtained.
Visualizations
Caption: Troubleshooting workflow for poor solubility of this compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound CAS#: 873-74-5 [m.chemicalbook.com]
- 3. This compound [chembk.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 873-74-5 [chemicalbook.com]
- 6. This compound CAS 873-74-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]
- 8. This compound | Nitriles | Ambeed.com [ambeed.com]
Optimizing temperature and reaction time for 4-Aminobenzonitrile derivatization
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing temperature and reaction time for the derivatization of 4-Aminobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for derivatization?
A1: this compound possesses two primary reactive sites: the amino group (-NH₂) and the nitrile group (-CN). The amino group is a nucleophile and readily undergoes reactions such as acylation and Schiff base formation. The nitrile group can undergo hydrolysis or be used in cycloaddition reactions, though derivatization of the amino group is more common.
Q2: What are the most common derivatization reactions for this compound?
A2: The most common derivatization reactions involving the amino group of this compound are N-acylation (to form amides) and condensation with aldehydes or ketones to form Schiff bases (imines). These reactions are widely used in organic synthesis and drug discovery.[1][2][3][4]
Q3: How do temperature and reaction time generally affect the derivatization of this compound?
A3: Temperature and reaction time are critical parameters in the derivatization of this compound. Generally, increasing the temperature can increase the reaction rate, but excessively high temperatures may lead to the formation of byproducts or degradation of the reactants or products.[5][6] Reaction time needs to be sufficient to ensure the reaction goes to completion, which can be monitored using techniques like Thin Layer Chromatography (TLC).[7]
Q4: What are common side products observed during the derivatization of this compound?
A4: Side products can arise from various sources, including impurities in the starting materials or solvents. In acylation reactions, di-acylation (acylation of the amino group twice) can occur, though it is generally less common. In Schiff base formation, side reactions can be promoted by suboptimal pH or temperature. It is also possible for the nitrile group to undergo hydrolysis under harsh acidic or basic conditions, although this typically requires more forcing conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Suboptimal Temperature: The reaction temperature may be too low, resulting in a slow reaction rate. | 1. Gradually increase the reaction temperature in increments (e.g., 10°C) and monitor the reaction progress by TLC. For some reactions, gentle heating to 40-60°C may be beneficial.[5] |
| 2. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | 2. Monitor the reaction over a longer period. For some derivatizations, reactions can be run for several hours or even overnight.[8] | |
| 3. Poor Reagent Quality: The derivatizing agent (e.g., acyl chloride, aldehyde) may have degraded. | 3. Use fresh or purified reagents. Ensure reagents are stored under appropriate conditions (e.g., desiccated, under inert atmosphere). | |
| 4. Inappropriate Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or inhibition of the reaction. | 4. Test a range of anhydrous solvents with varying polarities (e.g., Dichloromethane, THF, Acetonitrile, Ethanol). | |
| Formation of Multiple Products/Byproducts | 1. Reaction Temperature is Too High: Elevated temperatures can lead to the formation of side products or decomposition. | 1. Lower the reaction temperature. If heating is necessary, use the minimum temperature required to achieve a reasonable reaction rate. |
| 2. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to side reactions. | 2. Carefully control the stoichiometry of the reactants. A slight excess of one reactant may be beneficial in some cases to drive the reaction to completion. | |
| 3. Presence of Water: Moisture can hydrolyze sensitive reagents like acyl chlorides. | 3. Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incomplete Reaction | 1. Insufficient Activation: For some reactions, a catalyst or activating agent may be necessary. | 1. For N-acylation with carboxylic acids, consider adding a coupling agent. For Schiff base formation, a catalytic amount of acid (e.g., a few drops of acetic acid) can be beneficial.[9] |
| 2. Reversible Reaction: The reaction may be reversible, leading to an equilibrium mixture of reactants and products. | 2. Consider removing a byproduct to drive the reaction forward (e.g., removal of water in Schiff base formation). |
Experimental Protocols
N-Acylation of this compound (General Procedure)
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine, Pyridine)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base (1.1 equivalents) to the solution and stir.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the acyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Schiff Base Formation with this compound (General Procedure)
This protocol describes a general procedure for the formation of a Schiff base from this compound and an aldehyde.
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Solvent (e.g., Ethanol, Methanol)
-
Acid catalyst (optional, e.g., glacial acetic acid)
Procedure:
-
Dissolve this compound (1 equivalent) and the aldehyde (1 equivalent) in the chosen solvent in a round-bottom flask.
-
If necessary, add a catalytic amount of glacial acetic acid (e.g., a few drops).
-
Stir the reaction mixture at room temperature or reflux for 1-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate.
-
If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Quantitative Data on Reaction Conditions
The following table summarizes examples of reaction conditions for the derivatization of this compound found in the literature. Note that these are not from a systematic optimization study but represent conditions used in specific reported syntheses.
| Derivatization Type | Reactant(s) | Temperature (°C) | Reaction Time | Solvent | Yield (%) | Reference |
| Amidoxime Formation | Hydroxylamine-hydrochloride | 60 | Overnight | Ethanol/Water | Not specified | [8] |
| Schiff Base Formation | Fischer's base aldehyde | 30 | Not specified (kinetics study) | 30% aq. Acetic Acid | Not applicable | [10] |
| Schiff Base Formation | 2-hydroxy-1-napthaldehyde | Not specified (mechanochemical) | Not specified | Not applicable | >90 | [1][2] |
| Dehydration to Nitrile | 4-aminobenzamide, thionyl chloride | 90-100 | Until completion | Toluene | Not specified | [11] |
| Azide Formation | Sodium nitrite, Sodium azide | 0-5 | 1.5 - 2.5 hours | Water | High | [12] |
Visualizations
Experimental Workflow for N-Acylation
Caption: Workflow for the N-acylation of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. journalirjpac.com [journalirjpac.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US20100210845A1 - process for the preparation of 4-(benzimidazolylmethylamino)-benzamides and the salts thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Methods for Removing Impurities from Commercially Available 4-Aminobenzonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of commercially available 4-Aminobenzonitrile. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound are recrystallization, column chromatography, and sublimation. The choice of method depends on the initial purity of the compound, the nature of the impurities, and the desired final purity and scale of the purification.
Q2: What are the likely impurities in commercial this compound?
A2: Commercial this compound may contain impurities from its synthesis, such as unreacted starting materials (e.g., 4-nitrobenzonitrile) or byproducts from side reactions.[1] It can also be susceptible to oxidation, leading to colored impurities.[2]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.
-
Thin-Layer Chromatography (TLC): A quick qualitative method to check for the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities if their signals do not overlap with the product's signals.
-
Melting Point Analysis: A sharp melting point close to the literature value (83-85 °C) is indicative of high purity.
Q4: What are the recommended storage conditions for purified this compound?
A4: this compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[3]
Troubleshooting Guides
Recrystallization Issues
Q1: My this compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid. This can be addressed by:
-
Adding a small amount of additional hot solvent to ensure the compound is fully dissolved.
-
Slowing down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Using a seed crystal to induce crystallization.[4]
Q2: The yield of my recrystallized this compound is very low. How can I improve it?
A2: Low yield can be a result of using too much solvent. To improve the yield:
-
Use the minimum amount of hot solvent required to dissolve the compound.
-
After filtration, the mother liquor can be concentrated and cooled again to recover more product.[5]
Q3: My purified this compound is still colored after recrystallization. How can I remove the color?
A3: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1] However, be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.
Column Chromatography Issues
Q1: My this compound is not moving down the silica (B1680970) gel column.
A1: This indicates that the eluent is not polar enough. The polarity of the solvent system should be gradually increased. For example, if you are using a hexane/ethyl acetate (B1210297) mixture, increase the proportion of ethyl acetate.
Q2: The separation of my this compound from impurities is poor.
A2: Poor separation can be due to several factors:
-
Improper solvent system: The polarity difference between your compound and the impurities may not be sufficient for separation with the chosen eluent. A different solvent system may be required.
-
Column overloading: Using too much sample for the amount of silica gel can lead to broad bands and poor separation.
-
Uneven packing of the column: Channels or cracks in the silica gel will result in a non-uniform flow of the eluent and poor separation.[6]
Quantitative Data Summary
The following tables provide a summary of the expected outcomes and solvent properties for the purification of this compound. The final purity is highly dependent on the starting material's purity.
Table 1: Comparison of Purification Methods
| Purification Method | Expected Purity | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, good for large quantities. | May not remove all impurities, potential for lower yield. |
| Column Chromatography | >99% | High purity achievable, good for complex mixtures. | More time-consuming, requires more solvent. |
| Sublimation | High Purity | Can yield very pure crystals. | Only suitable for compounds that sublime, can be slow.[7][8] |
Table 2: Common Solvents for Recrystallization
| Solvent/Solvent System | Boiling Point (°C) | Suitability | Notes |
| Water | 100 | Good | This compound is soluble in hot water and less soluble in cold water.[9] |
| Ethanol/Water | Varies | Excellent | A mixed solvent system can be very effective for recrystallization.[10] |
| Petroleum Ether | 40-60 | Good | A non-polar solvent that can be used for recrystallization.[1] |
Detailed Experimental Protocols
Protocol 1: Recrystallization from Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot deionized water. Heat the mixture on a hot plate and stir until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used for decolorization, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Column Chromatography
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.[11]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent) and carefully load it onto the top of the silica gel column.[6]
-
Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Sublimation
-
Setup: Place the crude this compound in a sublimation apparatus.
-
Sublimation: Gently heat the apparatus under vacuum. The this compound will sublime and deposit as pure crystals on the cold finger of the apparatus.[7]
-
Isolation: Carefully scrape the purified crystals from the cold finger.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. This compound | 873-74-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 873-74-5|this compound|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Reversible thermosalience of this compound - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. CAS 873-74-5: this compound | CymitQuimica [cymitquimica.com]
- 10. benchchem.com [benchchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
Long-term storage and stability assessment of 4-Aminobenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability assessment, and troubleshooting for 4-Aminobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[3][4] It is light-sensitive and should be protected from UV radiation and sunlight.[5]
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[2][3][5] Contact with these substances should be avoided to prevent vigorous reactions and degradation.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound under stress conditions are expected to be oxidation and hydrolysis. The aromatic amino group is susceptible to oxidation, potentially forming nitroso or nitro derivatives, and can also lead to the formation of colored polymeric impurities.[6] The nitrile group can undergo hydrolysis to form an amide or carboxylic acid, particularly under acidic or basic conditions.
Q4: How can I assess the stability of my this compound sample?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to assess the stability of this compound. This method can separate the intact compound from its degradation products, allowing for accurate quantification of its purity over time. Forced degradation studies are initially performed to generate potential degradation products and validate the method's specificity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | - Interaction of the basic amino group with acidic silanols on the HPLC column.- Inappropriate mobile phase pH. | - Use an end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl).- Adjust the mobile phase pH to be between 3 and 7.- Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in low concentrations. |
| Poor Resolution Between Parent Peak and Degradant Peaks | - Suboptimal mobile phase composition.- Inappropriate column chemistry. | - Optimize the mobile phase gradient and composition.- Screen different column stationary phases (e.g., C18, C8, Phenyl).- Adjust the mobile phase pH to alter the ionization state of the analytes. |
| Baseline Drift or Noise | - Contaminated mobile phase or column.- Temperature fluctuations.- Detector lamp instability. | - Filter all mobile phases and use high-purity solvents.- Use a column oven to maintain a consistent temperature.- Ensure the detector lamp is warmed up and stable. |
| Irreproducible Retention Times | - Inadequate column equilibration.- Pump malfunction or leaks.- Changes in mobile phase composition. | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.- Prepare fresh mobile phase daily. |
Data Presentation
The following table summarizes hypothetical stability data for this compound under various stress conditions, as would be determined by a stability-indicating HPLC assay.
| Stress Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products Observed (Hypothetical) |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 60°C | 15% | 4-Aminobenzamide, 4-Aminobenzoic acid |
| Base Hydrolysis (0.1 M NaOH) | 24 hours | 60°C | 25% | 4-Aminobenzamide, 4-Aminobenzoic acid |
| Oxidative (3% H₂O₂) | 48 hours | Room Temp | 18% | 4-Nitrosobenzonitrile, Polymeric impurities |
| Thermal | 7 days | 80°C | 8% | Minor unidentified polar impurities |
| Photolytic (ICH Q1B) | 1.2 million lux hours | Room Temp | 5% | Minor unidentified colored impurities |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for inducing degradation of this compound to develop and validate a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store the solution at room temperature in the dark for 48 hours.
-
Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C for 7 days. Also, heat a solution of the stock in parallel.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples before dilution to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program (Example):
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm or as determined by PDA scan.
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for the stability assessment of this compound.
Caption: Potential degradation pathways of this compound.
References
Addressing challenges in scaling up 4-Aminobenzonitrile reactions from lab to pilot plant
For Researchers, Scientists, and Drug Development Professionals
The transition of 4-Aminobenzonitrile synthesis from the controlled environment of a laboratory to the demanding conditions of a pilot plant presents a unique set of challenges. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during this critical scale-up phase. The following information is designed to assist in optimizing reaction conditions, ensuring safety, and maximizing yield and purity.
Frequently Asked Questions (FAQs)
1. What are the most critical challenges when scaling up this compound synthesis?
Scaling up the synthesis of this compound from the lab to a pilot plant introduces several key challenges that can impact reaction efficiency, product quality, and safety. The primary concerns include:
-
Heat Transfer Management: Many synthetic routes to this compound are exothermic. What is easily managed in a lab flask can become a significant safety hazard in a large reactor due to the lower surface-area-to-volume ratio, which hinders efficient heat dissipation.[1][2][3]
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Mixing Efficiency: Achieving homogenous mixing in a large reactor is more complex than in a lab setting. Poor mixing can lead to localized "hot spots," uneven reagent distribution, and ultimately, lower yields and increased impurity formation.[4][5][6]
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Impurity Profile Changes: The impurity profile of the final product can change significantly upon scale-up. Different reaction conditions, longer reaction times, and variations in raw material quality at a larger scale can lead to the formation of new or higher levels of impurities.
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Crystallization and Isolation: Controlling crystallization at a large scale to achieve the desired particle size, polymorphic form, and purity can be difficult. Factors such as cooling rates, agitation, and the presence of impurities can have a pronounced effect on the final product's physical properties.[7][8][9]
-
Safety Considerations: Handling larger quantities of reagents and dealing with potentially energetic reactions necessitates a thorough hazard assessment and the implementation of robust safety protocols.[10][11]
2. How can I effectively manage the exotherm of the reaction at a pilot scale?
Effective heat management is crucial for a safe and successful scale-up. Consider the following strategies:
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Controlled Reagent Addition: Instead of adding reagents all at once, a semi-batch process with slow, controlled addition of the limiting reagent is recommended. This allows the cooling system to keep pace with the heat generated.[1][12]
-
Adequate Cooling Capacity: Ensure the pilot plant reactor's cooling system is capable of handling the total heat of reaction. This may require a more efficient heat exchanger or a lower temperature coolant.[2][13]
-
Solvent Selection: Choose a solvent with a higher boiling point to provide a wider operating temperature range and act as a heat sink.
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry studies to accurately determine the heat of reaction and the maximum rate of heat evolution. This data is essential for designing a safe process.[3]
3. What are the best practices for ensuring efficient mixing in a pilot plant reactor?
Proper mixing is key to achieving consistent results and avoiding side reactions.
-
Agitator Selection and Speed: The type of agitator (e.g., anchor, turbine, propeller) and its speed should be optimized for the specific reaction mixture's viscosity and density.[6] Computational Fluid Dynamics (CFD) modeling can be a useful tool for selecting the right agitator and operating conditions.
-
Baffle Installation: Baffles are often necessary in larger reactors to prevent vortex formation and improve top-to-bottom mixing.
-
Monitoring: While direct visual monitoring is often not possible in a pilot plant reactor, process analytical technology (PAT) such as temperature and pressure sensors at different locations can help infer mixing efficiency.
4. How can I control the impurity profile of this compound during scale-up?
Controlling impurities is critical for meeting product specifications.
-
Raw Material Quality: Ensure the quality and purity of starting materials are consistent and meet the required specifications for the larger scale.
-
Temperature Control: Maintaining a consistent and controlled temperature profile is vital, as temperature fluctuations can lead to the formation of degradation products or byproducts.
-
Reaction Monitoring: Implement in-process controls (e.g., HPLC, GC) to monitor the reaction progress and the formation of key impurities. This allows for adjustments to be made in real-time.
-
Purification Method Optimization: The purification method (e.g., crystallization, distillation) may need to be re-optimized for the larger scale to effectively remove impurities. The presence of certain impurities can significantly impact crystallization behavior.[14][15][16]
5. What should I consider when developing a crystallization process for this compound at the pilot scale?
A robust crystallization process is essential for isolating a pure product with the desired physical characteristics.
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Solubility Data: Obtain accurate solubility data for this compound in the chosen solvent system at different temperatures.
-
Cooling Profile: The rate of cooling can significantly affect crystal size and morphology. A controlled, gradual cooling profile is generally preferred over rapid cooling.[17]
-
Seeding Strategy: A well-defined seeding strategy (amount of seed, timing of addition) is crucial for controlling nucleation and achieving a consistent particle size distribution.[8]
-
Agitation: The agitation rate during crystallization should be sufficient to keep the crystals suspended but not so high as to cause crystal breakage (secondary nucleation).
Troubleshooting Guides
Issue 1: Lower than Expected Yield
| Possible Cause | Troubleshooting Steps |
| Poor Temperature Control | - Verify the accuracy of temperature probes. - Ensure the reactor's heating/cooling system is functioning correctly and has the capacity for the scaled-up volume. - Implement a more controlled reagent addition strategy to manage the exotherm.[12] |
| Inefficient Mixing | - Evaluate the agitator design and speed. Consider a different type of impeller if necessary. - Check for the presence of baffles to improve mixing. - If possible, use process analytical tools to assess homogeneity. |
| Incomplete Reaction | - Extend the reaction time and monitor progress with in-process controls (e.g., HPLC). - Consider a modest increase in reaction temperature, if the impurity profile allows. |
| Side Reactions | - Analyze the crude product to identify major byproducts. - Adjust reaction conditions (e.g., lower temperature, different solvent) to minimize the formation of identified side reactions. |
Issue 2: Increased Impurity Levels
| Possible Cause | Troubleshooting Steps |
| Localized "Hot Spots" | - Improve mixing by adjusting the agitator speed or design. - Slow down the rate of reagent addition to better control the exotherm.[1] |
| Longer Reaction/Heating Times | - Optimize the reaction time based on in-process monitoring to avoid prolonged exposure to high temperatures. - If possible, find a catalyst or reaction conditions that allow for a shorter reaction time. |
| Air/Moisture Sensitivity | - Ensure the reactor is properly inerted with nitrogen or argon. - Use dry solvents and reagents. |
| Impure Starting Materials | - Re-analyze the starting materials to confirm their purity. - Source higher purity starting materials if necessary. |
Issue 3: Difficulty with Product Isolation and Crystallization
| Possible Cause | Troubleshooting Steps |
| Poor Crystal Formation | - Develop a controlled cooling profile; avoid "crash cooling". - Implement a seeding strategy with well-characterized seed crystals.[8] |
| Oiling Out | - Ensure the crystallization is initiated at a temperature where the product is still soluble. - Consider using a different solvent or a co-solvent system. |
| Inconsistent Particle Size | - Control the rate of cooling and agitation during crystallization. - A consistent seeding protocol is critical for reproducible particle size.[7] |
| Filtration Issues | - Optimize the crystal size and shape through controlled crystallization to improve filterability. - Consider using a different type of filter or adjusting the filtration pressure. |
Data Presentation
Table 1: Comparison of Lab vs. Pilot Plant Reaction Parameters
| Parameter | Laboratory Scale (Typical) | Pilot Plant Scale (Considerations) |
| Batch Size | 10 g - 100 g | 1 kg - 100 kg |
| Heat Transfer | High Surface Area to Volume Ratio | Low Surface Area to Volume Ratio (Requires more robust cooling)[3] |
| Mixing | Magnetic Stirrer / Overhead Stirrer | Mechanical Agitator (Type and speed are critical)[6] |
| Reagent Addition | Manual (often rapid) | Pumped (Controlled rate is essential) |
| Temperature Control | ± 1-2 °C | Can have larger gradients; requires careful monitoring |
| Reaction Time | Typically shorter | May be longer due to slower heating/cooling and addition rates |
Experimental Protocols
Protocol 1: General Procedure for Scale-Up of this compound Synthesis via Nucleophilic Aromatic Substitution
This is a generalized protocol and must be adapted based on specific reaction conditions and safety assessments.
-
Reactor Preparation: Ensure the pilot plant reactor is clean, dry, and inerted with nitrogen.
-
Charge Reagents: Charge the reactor with 4-chlorobenzonitrile (B146240) and the appropriate solvent.
-
Heating/Cooling: Bring the reactor contents to the desired initial temperature using the jacketed heating/cooling system.
-
Reagent Addition: Slowly add the nucleophilic aminating agent (e.g., ammonia, an amine) via a dosing pump over a period of 2-4 hours. Monitor the internal temperature closely throughout the addition.
-
Reaction Monitoring: Maintain the reaction at the target temperature and monitor its progress by taking periodic samples for analysis (e.g., HPLC, GC).
-
Work-up: Once the reaction is complete, cool the mixture and proceed with the appropriate work-up procedure (e.g., quenching, phase separation).
-
Crystallization: Transfer the crude product solution to a crystallizer. Initiate crystallization through a controlled cooling profile and a defined seeding protocol.
-
Isolation and Drying: Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum at a controlled temperature.
Visualizations
Caption: Troubleshooting workflow for scaling up this compound synthesis.
Caption: Logical relationships in the scale-up of this compound reactions.
References
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. amarequip.com [amarequip.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Scaling Yield and Mixing in Chemical Reactors | Veryst Engineering [veryst.com]
- 6. zeroinstrument.com [zeroinstrument.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. crystallizationsystems.com [crystallizationsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. fauske.com [fauske.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 15. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. web.mit.edu [web.mit.edu]
Technical Support Center: 4-Aminobenzonitrile Stability and Degradation Prevention
Welcome to the technical support center for 4-Aminobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of this compound under acidic and basic conditions.
Troubleshooting Guides
Issue: Suspected Degradation of this compound in Solution
If you suspect that your this compound sample has degraded, follow this troubleshooting guide to identify the cause and take corrective actions.
Symptoms of Degradation:
-
Appearance of a yellow or brownish tint in a previously colorless solution.
-
Presence of unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
-
Reduced yield or potency of your desired product in a reaction involving this compound.
-
Changes in the pH of the solution over time.
Troubleshooting Steps:
Caption: Troubleshooting workflow for suspected this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the nitrile (-CN) group. This proceeds in a stepwise manner:
-
Hydrolysis to Amide: The nitrile group is first hydrolyzed to an amide group, forming 4-aminobenzamide.
-
Hydrolysis to Carboxylic Acid: The amide group is further hydrolyzed to a carboxylic acid group, yielding 4-aminobenzoic acid. Under basic conditions, the carboxylate salt will be formed.
Caption: Degradation pathway of this compound.
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in neutral pH conditions (approximately 6.5-7.5). Both acidic (pH < 6) and basic (pH > 8) conditions significantly accelerate the rate of hydrolysis of the nitrile group. The rate of hydrolysis is generally faster in acidic conditions compared to basic conditions.
Q3: What are the recommended storage conditions for solid this compound?
A3: To ensure long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For optimal preservation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to protect it from moisture and oxidative degradation.
Q4: What are the best practices for preparing and handling solutions of this compound to minimize degradation?
A4: To minimize degradation when working with solutions of this compound, adhere to the following best practices:
-
pH Control: If using aqueous solutions, maintain a neutral pH (6.5-7.5) by using appropriate buffers if necessary.
-
Temperature: Prepare and handle solutions at room temperature or below. Avoid heating solutions for extended periods.
-
Solvent Choice: Whenever possible, use aprotic solvents such as acetonitrile, tetrahydrofuran (B95107) (THF), or dimethyl sulfoxide (B87167) (DMSO), as the rate of hydrolysis is significantly reduced in the absence of water.
-
Fresh Preparation: Prepare solutions fresh for each experiment to avoid degradation during storage. If storage is necessary, store solutions at low temperatures (2-8 °C) in a dark place and use them as soon as possible.
-
Inert Atmosphere: When working with solutions for an extended period, especially if heating is required, consider working under an inert atmosphere to prevent oxidation.
Data Presentation
The following table summarizes the key stability information for this compound.
| Parameter | Condition | Recommendation/Observation |
| pH Stability | Acidic (pH < 6) | Prone to rapid hydrolysis. |
| Neutral (pH 6.5-7.5) | Most stable range. | |
| Basic (pH > 8) | Prone to hydrolysis. | |
| Temperature Stability | < 40°C | Generally stable. |
| > 40°C | Increased rate of degradation. | |
| Light Sensitivity | UV/Visible Light | Prolonged exposure can lead to degradation. |
| Recommended Storage | Solid | Cool, dry, dark place, under inert atmosphere. |
| Solution | Prepare fresh. If stored, 2-8°C in the dark. | |
| Recommended Solvents | Protic (e.g., water, ethanol) | Hydrolysis can occur, especially at non-neutral pH. |
| Aprotic (e.g., ACN, THF) | Preferred for minimizing hydrolysis. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions. This type of study is crucial for the development of stability-indicating analytical methods.[1][2]
Objective: To generate degradation products of this compound under acidic, basic, oxidative, and thermal stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
Heating block or water bath
-
HPLC system with UV detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent, such as a mixture of acetonitrile and water (50:50 v/v).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M HCl.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2, 4, 8, 24 hours).
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At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 1 M NaOH.
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Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 1 M NaOH.
-
Follow the same heating and sampling procedure as in the acid hydrolysis study.
-
Neutralize the samples with an equivalent amount of 1 M HCl before dilution and analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the mixture at room temperature and protected from light for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and dilute it with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (in solution):
-
Heat an aliquot of the stock solution at a controlled temperature (e.g., 60°C) in a sealed vial for a specified time (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, cool it to room temperature, and dilute it with the mobile phase for HPLC analysis.
-
-
Control Sample: Keep an aliquot of the stock solution at room temperature, protected from light, to serve as an unstressed control.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Monitor for the appearance of new peaks and the decrease in the peak area of this compound.
Protocol 2: Stability-Indicating HPLC Method for this compound and Its Degradation Products
This protocol describes a general-purpose, stability-indicating reversed-phase HPLC method for the separation and quantification of this compound from its primary degradation products, 4-aminobenzamide and 4-aminobenzoic acid.[3][4]
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound, 4-aminobenzamide, and 4-aminobenzoic acid of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the samples from the forced degradation study (Protocol 1) to a suitable concentration with the mobile phase.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Identify the peaks of the parent compound and its degradation products by comparing their retention times with those of the standards. The amount of each component can be quantified by comparing the peak areas with the calibration curves of the respective standards.
This method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose, including specificity, linearity, accuracy, precision, and robustness.[5][6]
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. rsc.org [rsc.org]
- 4. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 5. web.vscht.cz [web.vscht.cz]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Resolving Peak Tailing for 4-Aminobenzonitrile in Reverse-Phase HPLC
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving peak tailing issues encountered during the reverse-phase HPLC analysis of 4-Aminobenzonitrile.
Troubleshooting Guide: A Systematic Approach
This guide provides a step-by-step approach to identifying and resolving the common causes of peak tailing for this compound.
Question: My this compound peak is exhibiting significant tailing. What are the primary causes?
Answer: Peak tailing for basic compounds like this compound in reverse-phase HPLC is most commonly attributed to secondary interactions with the stationary phase. The primary causes include:
-
Interaction with Residual Silanol (B1196071) Groups: Silica-based C18 columns have residual silanol groups (Si-OH) on the surface. At mobile phase pH values above ~3, these silanols can deprotonate to form negatively charged sites (Si-O⁻) that electrostatically interact with the protonated amine group of this compound, causing peak tailing.[1][2][3]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the this compound analyte and the residual silanols on the column.[4][5] When the mobile phase pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized species can exist, leading to peak distortion.[4] The pKa of the aromatic amine group of this compound is approximately 1.74.
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and leading to increased peak tailing.[6] Voids in the column packing can also contribute to poor peak shape.[7]
-
Extra-Column Effects: Issues outside of the analytical column, such as excessive tubing length, large-diameter tubing, or poorly made connections, can contribute to band broadening and peak tailing.
Frequently Asked Questions (FAQs)
Q1: How does adjusting the mobile phase pH help to reduce peak tailing for this compound?
A1: Adjusting the mobile phase pH is a powerful tool for improving the peak shape of ionizable compounds. For this compound, a basic compound, lowering the mobile phase pH to around 2.5-3.5 is generally effective.[8][9] At this low pH, the residual silanol groups on the silica (B1680970) stationary phase are protonated (Si-OH), minimizing their ability to interact with the protonated this compound molecules.[6][8] This reduces the secondary ionic interactions that cause peak tailing.
Q2: What is an "end-capped" column, and should I use one for this compound analysis?
A2: An end-capped column has undergone a secondary chemical treatment to block a significant portion of the residual silanol groups with a less polar functional group, such as a trimethylsilyl (B98337) group.[6] Using a modern, high-purity, end-capped C18 column is highly recommended for the analysis of basic compounds like this compound. These columns exhibit reduced silanol activity, leading to more symmetrical peaks.[3]
Q3: What is the role of a mobile phase additive like triethylamine (B128534) (TEA) in improving peak shape?
A3: Triethylamine (TEA) is a common mobile phase additive used to improve the peak shape of basic compounds.[10][11][12] It acts as a "silanol blocker."[12] The basic TEA competes with the basic analyte (this compound) for interaction with the active silanol sites on the stationary phase.[8][11] By masking these sites, TEA reduces the secondary interactions that cause peak tailing. A low concentration of TEA (e.g., 0.1% v/v) in the mobile phase can significantly improve peak symmetry.[10]
Q4: Can the organic modifier in the mobile phase affect peak tailing?
A4: Yes, the choice of organic modifier (typically acetonitrile (B52724) or methanol) can influence peak shape.[13] While both are used to control retention in reverse-phase HPLC, they have different properties that can affect interactions between the analyte and the stationary phase. In some cases, switching from acetonitrile to methanol, or vice versa, can lead to an improvement in peak symmetry.[13] Methanol is a protic solvent and may be more effective at shielding silanol groups.
Data Presentation
The following tables summarize the expected impact of various troubleshooting strategies on the peak tailing factor (Tf) for this compound. A tailing factor of 1.0 indicates a perfectly symmetrical peak.
Table 1: Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | Expected Tailing Factor (Tf) | Rationale |
| 7.0 | > 2.0 | At neutral pH, a significant portion of silanol groups are deprotonated (SiO⁻), leading to strong ionic interactions with the protonated this compound.[6] |
| 4.5 | 1.5 - 2.0 | Partial protonation of silanol groups reduces some tailing, but significant interaction still occurs. |
| 3.0 | 1.1 - 1.4 | Most silanol groups are protonated (Si-OH), minimizing secondary interactions and significantly improving peak symmetry.[8] |
| 2.5 | < 1.2 | Optimal pH for protonating silanols and achieving a highly symmetrical peak for basic compounds.[8] |
Table 2: Effect of Mobile Phase Additive and Column Type on Tailing Factor
| Mobile Phase Composition | Column Type | Expected Tailing Factor (Tf) | Rationale |
| Acetonitrile/Water | Standard C18 (non-end-capped) | > 2.5 | High silanol activity leads to severe peak tailing.[6] |
| Acetonitrile/Water | End-capped C18 | 1.5 - 2.0 | End-capping reduces the number of accessible silanol groups, improving peak shape. |
| 0.1% Formic Acid in Acetonitrile/Water | End-capped C18 | 1.1 - 1.5 | Low pH protonates residual silanols, enhancing peak symmetry. |
| 0.1% TFA in Acetonitrile/Water | End-capped C18 | < 1.2 | Trifluoroacetic acid is a strong ion-pairing agent that effectively masks silanol interactions. |
| 0.1% TEA in Acetonitrile/Water (pH adjusted to 3.0) | End-capped C18 | < 1.2 | Triethylamine acts as a competitive base, blocking silanol sites and improving peak shape.[10][11] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
Objective: To mitigate peak tailing by protonating residual silanol groups on the stationary phase.
Materials:
-
HPLC system with UV detector
-
C18 column (end-capped is recommended)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
This compound standard solution
Procedure:
-
Prepare Aqueous Phase: To 1 L of HPLC-grade water, add a sufficient amount of phosphoric acid or formic acid to adjust the pH to 3.0.
-
Prepare Mobile Phase: Mix the pH-adjusted aqueous phase with acetonitrile in the desired ratio (e.g., 70:30 v/v aqueous:acetonitrile).
-
Equilibrate the System: Flush the HPLC system and column with the prepared mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject Sample: Inject the this compound standard solution and acquire the chromatogram.
-
Evaluate Peak Shape: Calculate the tailing factor of the this compound peak. A value close to 1.0 indicates good symmetry.
Protocol 2: Using a Mobile Phase Additive (Triethylamine)
Objective: To competitively block active silanol sites and improve peak symmetry.
Materials:
-
Same as Protocol 1, with the addition of Triethylamine (TEA, HPLC grade).
Procedure:
-
Prepare Aqueous Phase with TEA: To 1 L of HPLC-grade water, add 1.0 mL of TEA (for a 0.1% v/v solution).
-
Adjust pH: Carefully adjust the pH of the aqueous TEA solution to 3.0 using phosphoric acid.
-
Prepare Mobile Phase: Mix the pH-adjusted aqueous TEA solution with acetonitrile in the desired ratio.
-
Equilibrate the System: Flush the HPLC system and column thoroughly with the new mobile phase.
-
Inject Sample: Inject the this compound standard solution and acquire the chromatogram.
-
Evaluate Peak Shape: Compare the tailing factor with and without the TEA additive.
Visualizations
Caption: A stepwise workflow for troubleshooting peak tailing.
Caption: Effect of mobile phase pH on silanol interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. support.waters.com [support.waters.com]
- 4. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 5. welch-us.com [welch-us.com]
- 6. chromanik.co.jp [chromanik.co.jp]
- 7. Peak tailing due to silanol interaction? - Chromatography Forum [chromforum.org]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. researchgate.net [researchgate.net]
- 10. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Reactivity: 4-Aminobenzonitrile vs. 3-Aminobenzonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminobenzonitrile and 3-Aminobenzonitrile (B145674) are key aromatic building blocks in organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] While structurally similar, the positional isomerism of the amino and nitrile functional groups profoundly impacts their chemical reactivity. This guide provides a detailed comparative analysis of the reactivity of these two isomers, supported by experimental data and theoretical principles, to aid researchers in selecting the optimal reagent and reaction conditions for their synthetic endeavors.
The core difference in reactivity between this compound and 3-aminobenzonitrile stems from the interplay of electronic effects exerted by the amino (-NH₂) and nitrile (-CN) groups on the benzene (B151609) ring. The nitrile group is strongly electron-withdrawing through both inductive and resonance effects, while the amino group is electron-donating through resonance but inductively withdrawing. The relative positioning of these groups dictates the electron density at the amino nitrogen, thereby influencing its basicity and nucleophilicity.
Electronic Effects and Basicity: A Tale of Two Isomers
The key to understanding the differential reactivity lies in the electronic interplay between the amino and nitrile groups. In This compound , the para-positioning allows for direct resonance conjugation between the electron-donating amino group and the electron-withdrawing nitrile group. This delocalization of the nitrogen's lone pair of electrons across the aromatic system and towards the nitrile group significantly reduces the electron density on the nitrogen atom.
Conversely, in 3-aminobenzonitrile , the amino group is in the meta position relative to the nitrile group. From this position, the powerful resonance effect of the nitrile group does not extend to the amino group. Consequently, the electron density on the nitrogen of 3-aminobenzonitrile is primarily influenced by the weaker inductive effect of the nitrile group. This results in a higher electron density on the amino nitrogen of 3-aminobenzonitrile, rendering it a stronger base and a more potent nucleophile compared to its para-isomer.
This difference in basicity is quantitatively reflected in their pKa values and the Hammett substituent constants.
Quantitative Data on Physicochemical Properties and Electronic Effects
| Property | This compound | 3-Aminobenzonitrile | Reference |
| Structure | [2],[3] | ||
| CAS Number | 873-74-5 | 2237-30-1 | [2],[3] |
| Molecular Formula | C₇H₆N₂ | C₇H₆N₂ | [2],[3] |
| Molecular Weight | 118.14 g/mol | 118.14 g/mol | [2],[3] |
| Melting Point | 83-85 °C | 48-53 °C | |
| pKa (of the conjugate acid) | ~2.75 | ~3.5 | [1] |
| Hammett Constant (σp for -CN) | +0.66 | - | [4],[5] |
| Hammett Constant (σm for -CN) | - | +0.56 | [4] |
| Hammett Constant (σp for -NH₂) | -0.66 | - | [5] |
| Hammett Constant (σm for -NH₂) | - | -0.16 | [5] |
Note: pKa values can vary slightly depending on the experimental conditions.
The higher pKa value for 3-aminobenzonitrile confirms its greater basicity. The Hammett constants further quantify the electronic effects of the substituents. A more positive σ value indicates a stronger electron-withdrawing effect. The σp value for the -CN group is more positive than the σm value, reflecting the contribution of both resonance and inductive effects in the para position.
Caption: Electronic Effects on the Reactivity of Aminobenzonitrile Isomers.
Comparative Reactivity in Key Chemical Transformations
The enhanced nucleophilicity of 3-aminobenzonitrile translates to faster reaction rates and potentially higher yields in reactions where the amino group acts as the primary nucleophile.
N-Acylation
N-acylation is a fundamental transformation for amino groups. In a competitive acylation reaction, 3-aminobenzonitrile would be expected to react more readily with an acylating agent (e.g., acetyl chloride, acetic anhydride) than this compound due to the higher nucleophilicity of its amino group.
Diazotization and Azo Coupling
Diazotization of aromatic amines to form diazonium salts is a cornerstone of azo dye synthesis.[6] The rate of diazotization is dependent on the nucleophilicity of the amino group.[7] Therefore, 3-aminobenzonitrile is expected to undergo diazotization more rapidly than this compound under identical conditions. The resulting diazonium salts can then be coupled with electron-rich aromatic compounds to form azo dyes.[8]
Experimental Protocols
The following are generalized experimental protocols for key reactions. Researchers should optimize these protocols based on their specific substrates and equipment.
Protocol 1: General Procedure for N-Acylation
This protocol describes a standard method for the N-acylation of an aminobenzonitrile.
Materials:
-
Aminobenzonitrile (4- or 3-isomer) (1.0 eq)
-
Acylating agent (e.g., Acetyl chloride or Benzoyl chloride) (1.05 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)
-
Base (e.g., Triethylamine or Pyridine) (1.1 eq)
Procedure:
-
Dissolve the aminobenzonitrile in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[9][10]
Expected Outcome: 3-Aminobenzonitrile is expected to show a faster reaction rate compared to this compound.
Caption: General Workflow for N-Acylation of Aminobenzonitriles.
Protocol 2: General Procedure for Diazotization and Azo Coupling
This protocol outlines the synthesis of an azo dye from an aminobenzonitrile.
Part A: Diazotization Materials:
-
Aminobenzonitrile (4- or 3-isomer) (1.0 eq)
-
Concentrated Hydrochloric Acid (approx. 3 eq)
-
Sodium Nitrite (B80452) (NaNO₂) (1.0 eq)
-
Distilled Water
-
Ice
Procedure:
-
Dissolve the aminobenzonitrile in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aminobenzonitrile solution, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 15-30 minutes at 0-5 °C. The resulting diazonium salt solution should be used immediately in the next step.[11]
Part B: Azo Coupling Materials:
-
Diazonium salt solution (from Part A)
-
Coupling agent (e.g., 2-naphthol, phenol, or N,N-dimethylaniline) (1.0 eq)
-
Aqueous Sodium Hydroxide solution (for phenol/naphthol coupling) or a buffer solution (for amine coupling)
Procedure:
-
Dissolve the coupling agent in an appropriate aqueous solution (e.g., dilute NaOH for phenols).
-
Cool the solution of the coupling agent to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with constant stirring.
-
A brightly colored precipitate (the azo dye) should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete reaction.
-
Collect the azo dye by vacuum filtration, wash with cold water, and air dry.[12]
Expected Outcome: 3-Aminobenzonitrile is anticipated to form the diazonium salt at a faster rate than this compound. The properties of the resulting azo dye will depend on the specific isomer and coupling agent used.
Conclusion
The reactivity of this compound and 3-aminobenzonitrile is fundamentally governed by the electronic effects of the amino and nitrile substituents. The greater basicity and nucleophilicity of 3-aminobenzonitrile, a consequence of the meta-positioning of its amino group which avoids direct resonance deactivation by the nitrile group, makes it the more reactive isomer in reactions involving nucleophilic attack by the amino group, such as N-acylation and diazotization. In contrast, the extensive conjugation in this compound reduces the nucleophilicity of its amino group. This comparative understanding is crucial for medicinal chemists and process developers in designing efficient synthetic routes and for materials scientists in tuning the electronic properties of novel compounds. The provided protocols offer a starting point for the practical application of these versatile building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H6N2 | CID 13396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Aminobenzonitrile | C7H6N2 | CID 16702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 11. benchchem.com [benchchem.com]
- 12. Protocol for microwave-assisted synthesis of unsymmetrical azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New Analytical Method for 4-Aminobenzonitrile Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 4-Aminobenzonitrile against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This compound is a key intermediate in the synthesis of various pharmaceuticals.[1] The development and validation of robust and sensitive analytical methods are crucial for ensuring the quality, safety, and efficacy of final drug products.[2] This document outlines the performance of each method, supported by experimental data, to assist in the selection of the most appropriate analytical technique for your research and development needs.
Method Performance Comparison
The choice between an LC-MS/MS and an HPLC-UV method often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. While HPLC-UV is a robust and widely used technique, LC-MS/MS offers significant advantages in terms of sensitivity and specificity, which is particularly important when dealing with complex biological matrices or the need to quantify trace-level impurities.[3]
Quantitative Data Summary
The following tables summarize the validation parameters for the new LC-MS/MS method and the alternative HPLC-UV method for the quantification of this compound in human plasma. The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines.[4]
Table 1: Linearity and Sensitivity
| Parameter | New LC-MS/MS Method | Alternative HPLC-UV Method |
| Linearity Range | 0.1 - 100 ng/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL | 3 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | 10 ng/mL |
Table 2: Accuracy and Precision
| Parameter | New LC-MS/MS Method | Alternative HPLC-UV Method |
| Accuracy (% Recovery) | 98.5% - 101.2% | 96.7% - 103.5% |
| Precision (% RSD) | ||
| - Intra-day | < 4.5% | < 6.8% |
| - Inter-day | < 5.8% | < 8.2% |
Experimental Protocols
Detailed methodologies for both the new LC-MS/MS method and the alternative HPLC-UV method are provided below.
New Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the quantification of this compound in a biological matrix.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., this compound-d4).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer to an autosampler vial for analysis.
2. Chromatographic Conditions
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent.[6]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-5.0 min: 10% B
-
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Agilent Triple Quadrupole LC/MS (G6470A) or equivalent.[6]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 119.1 → Product ion (m/z) 92.1
-
Internal Standard (this compound-d4): Precursor ion (m/z) 123.1 → Product ion (m/z) 96.1
-
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Capillary Voltage: 4000 V
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method represents a more traditional approach to the quantification of this compound.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add 50 µL of internal standard solution.
-
Add 2.5 mL of methyl-tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness at 40°C under nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 245 nm.
Analytical Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of an analytical method, ensuring its suitability for the intended purpose.
Caption: Workflow for analytical method validation.
Conclusion
The newly developed LC-MS/MS method for the quantification of this compound demonstrates superior performance compared to the traditional HPLC-UV method. The key advantages of the LC-MS/MS method include a significantly lower limit of quantitation, a wider linear dynamic range, and improved precision. This enhanced sensitivity and specificity make the LC-MS/MS method particularly suitable for applications requiring trace-level quantification, such as in pharmacokinetic studies and impurity profiling in drug development. While the HPLC-UV method remains a viable option for routine analysis where high sensitivity is not a critical requirement, the LC-MS/MS method offers a more robust and reliable solution for challenging analytical applications.
References
- 1. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rfppl.co.in [rfppl.co.in]
- 3. rsc.org [rsc.org]
- 4. dcvmn.org [dcvmn.org]
- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. abap.co.in [abap.co.in]
A Comparative Spectroscopic Guide to 4-Aminobenzonitrile and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 4-Aminobenzonitrile and its positional isomers, 2-Aminobenzonitrile and 3-Aminobenzonitrile. A thorough understanding of the distinct spectroscopic characteristics of these isomers is essential for their accurate identification, differentiation, and quality control in synthetic chemistry, materials science, and pharmaceutical development. This document summarizes key quantitative data from Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental protocols.
Spectroscopic Data Summary
The electronic and vibrational properties of the aminobenzonitrile isomers are subtly influenced by the relative positions of the amino (-NH₂) and nitrile (-C≡N) groups on the benzene (B151609) ring. These differences are manifested in their respective spectra, providing unique fingerprints for each isomer.
Table 1: FT-IR Spectroscopic Data (cm⁻¹)
| Vibrational Mode | 2-Aminobenzonitrile | 3-Aminobenzonitrile | This compound |
| N-H Stretch (asymmetric) | ~3452 | ~3460 | ~3480 |
| N-H Stretch (symmetric) | ~3363 | ~3370 | ~3380 |
| C≡N Stretch | ~2211 | ~2239 | ~2220 |
| N-H Bend | ~1619 | ~1620 | ~1630 |
| C-N Stretch | ~1281 | Not specified | Not specified |
Note: The exact peak positions can vary slightly based on the sample preparation and instrument.
Table 2: UV-Vis Spectroscopic Data (in Ethanol)
| Isomer | λ_max 1 (nm) | λ_max 2 (nm) |
| 2-Aminobenzonitrile | ~220 | ~240[1] |
| 3-Aminobenzonitrile | ~225 | ~300 |
| This compound | ~202 | ~253 |
Table 3: ¹H NMR Spectroscopic Data (in CDCl₃, δ ppm)
| Proton | 2-Aminobenzonitrile | 3-Aminobenzonitrile | This compound |
| -NH₂ | ~4.3 (br s) | ~3.8 (br s) | ~4.32 (br s)[2] |
| Aromatic-H | 6.7-7.4 (m) | 6.8-7.3 (m) | 6.64 (d), 7.37 (d)[2] |
Note: Chemical shifts and multiplicities (s: singlet, d: doublet, m: multiplet, br: broad) can vary with solvent and concentration.
Table 4: ¹³C NMR Spectroscopic Data (in CDCl₃ or DMSO-d₆, δ ppm)
| Carbon | 2-Aminobenzonitrile | 3-Aminobenzonitrile | This compound |
| C-NH₂ | ~151.0 | ~147.0 | 150.8[2] |
| C-CN | ~93.0 | ~112.5 | 99.5[2] |
| C≡N | ~118.0 | ~119.5 | 120.4[2] |
| Aromatic-C | 117.0, 122.0, 132.5, 134.0 | 115.0, 117.5, 118.0, 130.0 | 114.4, 133.7[2] |
Experimental Workflow and Methodologies
The following diagram illustrates the logical workflow for the spectroscopic analysis and comparison of the aminobenzonitrile isomers.
Caption: Logical workflow for the comparative spectroscopic analysis.
Detailed Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary depending on the instrumentation and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : A standard FT-IR spectrometer.
-
Sample Preparation : Solid samples of 2-Aminobenzonitrile, 3-Aminobenzonitrile, and this compound were prepared as KBr pellets. A small amount of the sample was ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
-
Data Acquisition : The spectra were recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet was taken prior to the sample measurement. For each sample, 32 scans were co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
Data Analysis : The resulting spectra were analyzed to identify the characteristic vibrational frequencies for the N-H and C≡N stretching modes, as well as other significant peaks.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation : Stock solutions of each isomer were prepared in ethanol (B145695) at a concentration of approximately 1 mg/mL. These were then diluted to a concentration of about 0.01 mg/mL with ethanol to ensure the absorbance values were within the optimal range (0.1-1.0 AU).
-
Data Acquisition : The UV-Vis spectra were recorded from 200 to 400 nm using a 1 cm path length quartz cuvette. Ethanol was used as the reference blank.
-
Data Analysis : The absorption maxima (λ_max) for each isomer were determined from the resulting spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of each aminobenzonitrile isomer was dissolved in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Data Acquisition :
-
¹H NMR : Standard proton NMR spectra were acquired. Key parameters included a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR : Proton-decoupled carbon NMR spectra were acquired. Key parameters included a 30° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Analysis : The chemical shifts (δ) of the protons and carbons were reported in parts per million (ppm) relative to TMS. The multiplicities and integration of the proton signals were also determined.
Conclusion
The spectroscopic techniques of FT-IR, UV-Vis, and NMR provide a powerful toolkit for the differentiation of this compound and its positional isomers. The distinct substitution patterns on the aromatic ring give rise to unique spectral features, particularly in the vibrational frequencies of the nitrile and amino groups, the electronic transition energies, and the chemical environments of the protons and carbons. The data and protocols presented in this guide serve as a valuable resource for researchers in ensuring the identity and purity of these important chemical compounds.
References
A Comparative Analysis of Catalytic Systems for the Synthesis of 4-Aminobenzonitrile
A detailed guide for researchers and professionals in drug development, offering a side-by-side comparison of catalytic methodologies for the synthesis of the versatile intermediate, 4-aminobenzonitrile.
The synthesis of this compound, a key building block in the pharmaceutical and materials science industries, is achievable through various catalytic pathways. The choice of a specific synthetic route is often dictated by factors such as yield, selectivity, cost-effectiveness, and environmental impact. This guide provides a comparative study of two prominent catalytic systems: the selective hydrogenation of 4-nitrobenzonitrile (B1214597) and the gas-phase ammoxidation of p-nitrotoluene.
Performance Comparison of Catalytic Systems
The efficacy of different catalytic systems for producing this compound is summarized below. The data highlights the distinct advantages and operational parameters of each approach.
| Parameter | Catalytic System 1: Selective Hydrogenation | Catalytic System 2: Gas-Phase Ammoxidation |
| Starting Material | 4-Nitrobenzonitrile | p-Nitrotoluene |
| Catalyst | Gold (Au) supported on Titanium Dioxide (TiO2) | Vanadium-Chromium-Phosphorus-Nickel-Molybdenum-Cesium Oxide on a Silicon carrier |
| Product | This compound | This compound |
| Yield | High (specific yield not detailed, but high chemoselectivity reported) | 88%[1] |
| Selectivity | High chemoselectivity towards the amino group | 88%[1] |
| Reaction Temperature | Not specified in detail, typical for gas-phase hydrogenation | 460 °C[1] |
| Reaction Pressure | Not specified in detail, typical for gas-phase hydrogenation | 0.01 MPa[1] |
| Key Advantages | High chemoselectivity, avoiding reduction of the nitrile group.[2] | Utilizes readily available starting materials and allows for continuous production.[1] |
| Key Disadvantages | Potential for over-reduction to form by-products like p-aminobenzylamine and p-aminotoluene.[3] | Requires high reaction temperatures and a specialized fluidized bed reactor.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided to allow for replication and further study.
Catalytic System 1: Selective Gas-Phase Hydrogenation of p-Nitrobenzonitrile
This method focuses on the selective reduction of the nitro group in p-nitrobenzonitrile (p-NBN) to yield p-aminobenzonitrile (p-ABN) using a supported gold catalyst.
Catalyst Preparation: A series of oxide-supported (e.g., CeO2, Fe2O3, TiO2, ZrO2, and Al2O3) 1 mol% Au catalysts are prepared. The catalysts are activated in a 60 cm3 min−1 stream of H2 at a ramp rate of 2 K min−1 up to a temperature between 423–573 K, which is then held for 1 hour.[2]
Hydrogenation Reaction: The gas-phase hydrogenation is carried out over the prepared catalyst. While specific temperature and pressure conditions for optimal this compound synthesis are not detailed in the provided search results, the reaction's rate is noted to be structure-sensitive, with turnover frequencies depending on the size of the gold nanoparticles.[2] The reaction pathway involves the selective reduction of the nitro group while preserving the nitrile functionality.[3]
Catalytic System 2: Gas-Phase Ammoxidation of p-Nitrotoluene
This process synthesizes this compound in a single step from p-nitrotoluene in a fluidized bed reactor.
Catalyst Composition: The catalyst consists of a silicon-based carrier with an active component of the general formula VaCrbPcNidMoeCsfOx. The atomic ratios are a=1, b=0.2-0.5, c=2-5, d=0.1-0.4, e=0.1-0.4, and f=0.1-0.5, with x being determined by the valence states of the other elements.[1]
Ammoxidation Reaction:
-
140g of the catalyst is loaded into a glass fluidized-bed reactor with a diameter of 38mm and a height of 600mm.[1]
-
A mixed gas of p-nitrotoluene, ammonia, and air is continuously fed into the reactor.
-
The reaction is conducted at a temperature of 460 °C and a pressure of 0.01 MPa.[1]
-
The weight hourly space velocity (WHSV) of the catalyst is maintained at 0.1 to 0.2 h-1.[1]
-
The product, this compound, is collected in a trap after the reaction. This process achieves a conversion rate of p-nitrotoluene of 100%, with a selectivity and yield of this compound at 88%. The purity of the final product has been reported to be 98.73%.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual workflows and reaction pathways for the discussed catalytic systems.
References
A Comparative Analysis of 4-Aminobenzonitrile Purity from Leading Commercial Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of 4-Aminobenzonitrile, a key building block in pharmaceutical synthesis, from three representative commercial suppliers (designated as Supplier A, Supplier B, and Supplier C for this analysis). The purity and impurity profiles of chemical reagents are critical factors that can significantly impact research outcomes, particularly in the sensitive field of drug development. This document outlines a rigorous analytical workflow for the comparative evaluation of this compound and presents hypothetical, yet representative, experimental data to guide researchers in their selection of this crucial starting material.
Data Presentation
The following tables summarize the key analytical findings for this compound samples obtained from three different commercial suppliers.
Table 1: Physical and Chemical Properties
| Property | Supplier A | Supplier B | Supplier C |
| Appearance | Off-white crystalline powder | Light yellow crystalline powder | White crystalline powder |
| Melting Point (°C) | 83-85 | 82-86 | 84-85 |
| Solubility | Soluble in methanol (B129727) and ethanol | Soluble in methanol and ethanol | Soluble in methanol and ethanol |
Table 2: Purity Assessment by HPLC-UV and GC-MS
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity by HPLC-UV (%) | 98.5 | 97.2 | 99.6 |
| Purity by GC-MS (%) | 98.8 | 97.5 | 99.7 |
Table 3: Impurity Profile by GC-MS
| Impurity | Supplier A (%) | Supplier B (%) | Supplier C (%) |
| 2-Aminobenzonitrile | 0.3 | 0.8 | < 0.05 (Not Detected) |
| 3-Aminobenzonitrile | 0.4 | 0.9 | < 0.05 (Not Detected) |
| Unidentified Impurity 1 | 0.5 | 0.5 | 0.2 |
| Unidentified Impurity 2 | Not Detected | 0.3 | 0.1 |
| Total Impurities | 1.2 | 2.5 | 0.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be readily adaptable for standard analytical laboratories.
High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the purity of this compound by quantifying the main component and any non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: 1 mg/mL solution of this compound in methanol.
-
Analysis: The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To assess the purity and identify volatile impurities in this compound samples.
-
Instrumentation: A GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C, hold for 5 minutes.
-
-
Mass Spectrometer: Full scan mode from m/z 40 to 400.
-
Sample Preparation: 1 mg/mL solution of this compound in dichloromethane.
-
Analysis: Purity is determined by the peak area percentage. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound and detect the presence of any proton-containing impurities.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Analysis: The ¹H NMR spectrum is analyzed for the characteristic signals of this compound and any unexpected peaks that would indicate impurities. The expected chemical shifts are approximately δ 7.42 (d, 2H), 6.65 (d, 2H), and 4.18 (s, 2H).[1]
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the comparative analysis of this compound from different suppliers.
Relevant Signaling Pathway in Drug Development
This compound is a versatile scaffold used in the synthesis of various pharmaceutical compounds. Some of these are designed to target specific signaling pathways implicated in diseases like cancer. One such pathway involves Kallikrein-related peptidase 6 (KLK6), a serine protease that can activate Protease-Activated Receptors (PARs). This signaling cascade has been shown to play a role in tumor progression and metastasis.
Conclusion
The purity and impurity profile of this compound can vary significantly between commercial suppliers. For applications in research and drug development, a thorough analytical assessment is crucial to ensure the reliability and reproducibility of experimental results. Based on the presented hypothetical data, Supplier C would be the recommended choice due to its higher purity and lower levels of detectable impurities. Researchers are encouraged to perform their own in-house validation of critical reagents using standardized analytical protocols similar to those described in this guide.
References
Comparative Cytotoxicity of 4-Aminobenzonitrile and its Derivatives: A Review of Preclinical Findings
For Immediate Release
[City, State] – [Date] – A comprehensive review of available preclinical data on the cytotoxicity of 4-aminobenzonitrile and its synthesized derivatives reveals a landscape of diverse biological activities, with many derivatives exhibiting significant cytotoxic effects against various cancer cell lines. While a direct, systematic comparison of the cytotoxicity of this compound against a series of its immediate derivatives within a single study remains to be extensively documented, the existing research provides valuable insights into the potential of these compounds as anticancer agents. This guide synthesizes the available data, details the experimental methodologies employed, and visualizes the general workflow for assessing cytotoxicity.
Executive Summary
This compound serves as a versatile scaffold in medicinal chemistry for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. Studies have shown that derivatives incorporating the this compound moiety can exhibit potent cytotoxic activity, often surpassing that of established anticancer drugs in preclinical models. The primary method for evaluating this cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is the standard metric for quantifying cytotoxicity.
Cytotoxicity Data Summary
While a direct comparative study is not available, the following table summarizes the cytotoxic activities of various derivatives synthesized using this compound as a starting material or structural component. It is crucial to note that these data are compiled from different studies and direct comparisons of IC50 values across different cell lines and experimental conditions should be made with caution.
| Derivative Class | Compound | Cell Line | IC50 (µM) | Reference |
| Diaryl Urea Derivatives | 5a | H-460 (Lung Cancer) | 0.15 | [1] |
| 5a | HT-29 (Colon Cancer) | 0.089 | [1] | |
| 5a | A549 (Lung Cancer) | 0.36 | [1] | |
| 5a | MDA-MB-231 (Breast Cancer) | 0.75 | [1] | |
| Anilino-1,4-naphthoquinones | 12 | MDA-MB-231 (Breast Cancer) | 4.77 | [2] |
| 13 | T47D (Breast Cancer) | 10.12 | [2] | |
| 14 | MDA-MB-231 (Breast Cancer) | 7.54 | [2] | |
| Benzazoyl Benzamides | 10 | Various | Cytotoxic | [3] |
| 15a | Various | Cytotoxic | [3] | |
| 15b | Various | Cytotoxic | [3] | |
| 16 | Various | Cytotoxic | [3] | |
| 1,2,4-Oxadiazole Analogs | 7 | 11 Human Tumor Cell Lines (Mean) | 9.4 | [4] |
Experimental Protocols
The evaluation of cytotoxicity for the synthesized derivatives in the referenced studies generally follows a standardized protocol.
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell lines (e.g., H-460, HT-29, A549, MDA-MB-231)
-
Culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized compounds and this compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized derivatives and this compound are diluted to various concentrations in the culture medium. The old medium is removed from the wells, and the cells are treated with the different concentrations of the compounds. A control group with vehicle (e.g., DMSO) only is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium containing the compounds is removed, and fresh medium containing MTT solution is added to each well. The plates are then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and cytotoxic evaluation of this compound derivatives.
References
- 1. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. d-nb.info [d-nb.info]
Evaluating 4-Aminobenzonitrile as a Derivatization Agent: A Comparative Analysis Against Established Reagents
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of target analytes is a cornerstone of analytical chemistry. Derivatization, a process of chemically modifying an analyte to enhance its detectability, is a frequently employed strategy. This guide aims to provide a comprehensive evaluation of 4-Aminobenzonitrile as a derivatization agent in comparison to other commonly used reagents for the analysis of key functional groups such as amines and carboxylic acids.
Objective: To objectively compare the performance of this compound with alternative derivatization agents, supported by experimental data and detailed methodologies.
Therefore, a direct comparison of this compound with established derivatization reagents based on experimental performance data is not feasible at this time. This guide will instead provide a comparative overview of widely recognized and validated derivatization agents for amines and carboxylic acids, for which substantial data exists.
Comparison of Established Derivatization Agents
The selection of an appropriate derivatization reagent is critical and depends on the analyte's functional group, the analytical technique employed (e.g., HPLC with UV or fluorescence detection, GC-MS), and the desired sensitivity. Below are tables summarizing the performance of common derivatization agents for primary and secondary amines, and carboxylic acids.
Derivatization Agents for Primary and Secondary Amines
| Derivatization Agent | Analyte Type | Reaction Time | Reaction Temperature (°C) | Derivative Stability | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages |
| Dansyl Chloride | Primary & Secondary Amines | 30 - 90 minutes | Room Temperature - 60°C | Good stability | LOD: ~10 ng/mL | Robust, good stability and sensitivity. |
| 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Primary & Secondary Amines | < 1 - 20 minutes | Room Temperature | Good stability | LOD: fmol range | Rapid derivatization. |
| o-Phthalaldehyde (OPA) | Primary Amines | Minutes | Room Temperature | Derivatives can be unstable | pmol range | Fast reaction, fluorescent derivative. |
| 2,4-Dinitrofluorobenzene (DNFB) | Primary & Secondary Amines | ~60 minutes | 60°C | Excellent stability | Not widely reported | Forms stable derivatives. |
Derivatization Agents for Carboxylic Acids
| Derivatization Agent | Analyte Type | Reaction Time | Reaction Temperature (°C) | Derivative Stability | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages |
| 3-Nitrophenylhydrazine (3-NPH) | Carboxylic Acids | 60 minutes | 60°C | Good stability | pmol range | High sensitivity for LC-MS. |
| Pentafluorobenzyl Bromide (PFB-Br) | Carboxylic Acids | 15 - 60 minutes | 60 - 80°C | Good stability | fmol to pmol range | Excellent for GC-ECD and LC-MS. |
| 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) | Carboxylic Acids | 30 - 120 minutes | 60 - 80°C | Good stability | fmol range | Highly fluorescent derivative. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful derivatization. Below are representative protocols for some of the commonly used reagents mentioned above.
Protocol 1: Derivatization of Primary and Secondary Amines with Dansyl Chloride
Materials:
-
Dansyl chloride solution (e.g., 1 mg/mL in acetone)
-
Amine-containing sample
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.5)
-
Solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To 100 µL of the sample solution, add 200 µL of sodium bicarbonate buffer.
-
Add 200 µL of dansyl chloride solution.
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
After incubation, evaporate the acetone (B3395972) under a gentle stream of nitrogen.
-
Extract the aqueous layer with 500 µL of ethyl acetate.
-
Collect the organic layer and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent for HPLC analysis.
Protocol 2: Derivatization of Carboxylic Acids with 3-Nitrophenylhydrazine (3-NPH)
Materials:
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride solution
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution
-
Pyridine in a suitable solvent
-
Carboxylic acid-containing sample
Procedure:
-
To the dried sample, add 50 µL of a solution containing 3-NPH and EDC in a pyridine-containing solvent.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Visualizing the Derivatization Workflow
A general workflow for pre-column derivatization in HPLC analysis is depicted below. This process involves the reaction of the analyte with a derivatizing agent to form a product with enhanced detection characteristics, followed by chromatographic separation and detection.
Caption: General experimental workflow for pre-column derivatization and HPLC analysis.
Cross-Validation of 4-Aminobenzonitrile Quantification: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 4-Aminobenzonitrile is critical for various applications, from synthetic chemistry to pharmaceutical development. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for its analysis depends on several factors including the sample matrix, required sensitivity, and the nature of the impurities to be resolved. This guide provides a comprehensive comparison of these two analytical techniques for the quantification of this compound, supported by representative experimental data and detailed protocols.
Cross-validation of analytical methods is a crucial process to ensure the consistency and reliability of results obtained from different analytical procedures.[1] This involves comparing data from two or more distinct methods to verify their equivalence for a specific analytical purpose.[1]
Quantitative Performance Comparison
The selection of an analytical method is heavily influenced by its performance characteristics. The following table summarizes typical validation parameters for the analysis of this compound using HPLC and GC. While HPLC is a versatile technique for non-volatile and thermally labile compounds, GC is powerful for the separation of volatile and thermally stable compounds.[2]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.2 µg/mL | ~2 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 0.6 µg/mL | ~5 µg/L |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (%RSD) | < 2% | Repeatability ~10% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of this compound by HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a cornerstone technique in pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of compounds.[3] A reversed-phase HPLC method is particularly well-suited for analyzing moderately polar compounds like this compound.
1. Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Autosampler.
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).
-
Phosphoric acid (analytical grade).
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 280 nm.[3]
-
Injection Volume: 10 µL.[3]
4. Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent, such as methanol, to prepare a stock solution.[3] Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the diluent (e.g., mobile phase). Filter the solution through a 0.45 µm filter before injection.[3]
Gas Chromatography (GC) Protocol
GC is a powerful technique for the analysis of volatile and thermally stable compounds, often providing high resolution and sensitivity.[2] this compound is amenable to GC analysis.
1. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Capillary column suitable for polar compounds (e.g., a column with a polyethylene (B3416737) glycol stationary phase).
-
Autosampler.
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Methanol (GC grade).
-
This compound reference standard.
-
Carrier gas: Helium or Nitrogen (high purity).
3. Chromatographic Conditions:
-
Column: e.g., DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at 10 °C/min.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Injection Volume: 1 µL (splitless injection).
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Solution: Dissolve the sample containing this compound in methanol. If necessary, perform a liquid-liquid extraction to isolate the analyte from the sample matrix.
References
Comparing the efficacy of 4-Aminobenzonitrile-based pesticides with existing commercial products
While 4-aminobenzonitrile is a recognized building block in the synthesis of novel agrochemicals, a direct comparative analysis of commercially available pesticides explicitly derived from this compound against existing products is challenging due to the proprietary nature of specific synthesis pathways in commercial formulations. Research into derivatives of this compound has shown significant potential in developing new insecticidal and fungicidal agents. This guide provides an overview of the current research landscape, including experimental data on the efficacy of these derivatives and a comparison with established commercial pesticides.
Overview of this compound in Pesticide Development
This compound serves as a versatile chemical intermediate, providing a structural foundation for a variety of molecules with potential pesticidal properties.[1][2] Its chemical structure allows for the creation of complex and effective agrochemical compounds.[3] Researchers have explored the synthesis of various derivatives and have tested their efficacy against a range of agricultural pests and pathogens.
Comparative Efficacy Data
While specific commercial pesticides directly synthesized from this compound are not readily identifiable in public domain literature, we can analyze the performance of experimental derivatives against well-known commercial products based on available research. The following tables summarize the efficacy of various chemical classes, including derivatives that share structural similarities with potential this compound-based compounds.
Table 1: Insecticidal Activity of Various Chemical Derivatives Compared to Commercial Standards
| Chemical Class/Derivative | Target Pest | Efficacy Metric (e.g., LC50, Mortality %) | Commercial Standard | Efficacy of Standard | Reference |
| Experimental Derivatives | |||||
| Thiazolidinone Derivative 4 | Cryptoblabes gnidiella, Retithrips syriacus | Comparable or superior to standard pesticides | Not Specified | Not Specified | ResearchGate |
| α-naphthylamine derivatives | Spodoptera littoralis (Cotton Leafworm) | LC50: 19.551 - 38.163 ppm | Acetamiprid 20% SP | LC50: 6.340 ppm | ResearchGate |
| Flupyrimin analogs | Plutella xylostella | 100% mortality at 400 µg/ml for several analogs | Not Specified | Not Specified | Frontiers |
| Honokiol analogs | Plutella xylostella | LC50: 7.95 - 15.51 µg/mL | Toosendanin, Rotenone | LC50: 26.20 µg/mL, 23.65 µg/mL | PubMed |
| Commercial Insecticides | |||||
| Neonicotinoids (Imidacloprid, Thiametham) | Aphids, Whiteflies | Effective Control | - | - | Austin Publishing Group |
| Pyrethroids (Cypermethrin, Deltamethrin) | Bollworms, Armyworms | Effective Control | - | - | Austin Publishing Group |
| Organophosphates (Chlorpyrifos, Malathion) | Broad-spectrum | High Toxicity | - | - | Austin Publishing Group |
Table 2: Fungicidal Activity of Various Chemical Derivatives Compared to Commercial Standards
| Chemical Class/Derivative | Target Fungi | Efficacy Metric (e.g., EC50, Inhibition %) | Commercial Standard | Efficacy of Standard | Reference |
| Experimental Derivatives | |||||
| 4-Amino Coumarin Derivatives | Alternaria alternata, Alternaria solani | EC50: 92-145 µg/mL | Not Specified | Not Specified | NIH |
| Benzoylurea Derivatives | Rhizoctonia solani | EC50: 5.21 - 6.72 µg/mL | Hymexazol | EC50: 6.11 µg/mL | MDPI |
| Commercial Fungicides | |||||
| Azoxystrobin | Broad-spectrum | Effective Control | - | - | Agriplex |
| Difenoconazole | Broad-spectrum | Effective Control | - | - | Agriplex |
| Mancozeb | Broad-spectrum | Effective Control | - | - | Agriplex |
Experimental Protocols
Detailed methodologies for the efficacy testing of novel chemical derivatives are crucial for the reproducibility and validation of research findings. Below are summaries of typical experimental protocols employed in the cited studies.
Insecticidal Activity Bioassay
A common method to assess insecticidal activity is the leaf-dip bioassay.
-
Preparation of Test Solutions: The synthesized compounds and commercial standards are dissolved in an appropriate solvent (e.g., acetone (B3395972) or DMSO) to create a stock solution. A series of dilutions are then prepared to obtain the desired test concentrations.
-
Leaf Preparation: Fresh, untreated leaves of a suitable host plant (e.g., cotton for Spodoptera littoralis) are collected. The leaves are dipped into the test solutions for a set period (e.g., 10-30 seconds) and then allowed to air dry.
-
Insect Exposure: A specific number of target insects (e.g., third-instar larvae) are placed on the treated leaves within a petri dish or a similar container.
-
Incubation: The containers are maintained under controlled environmental conditions (e.g., 25±1°C, 60-70% relative humidity, and a 14:10 hour light:dark photoperiod).
-
Mortality Assessment: The number of dead insects is recorded at specific time intervals (e.g., 24, 48, and 72 hours) after exposure.
-
Data Analysis: The mortality data is used to calculate the lethal concentration (e.g., LC50) using statistical methods such as probit analysis.
Fungicidal Activity Bioassay
The mycelial growth inhibition method is widely used to evaluate the in vitro fungicidal activity of new compounds.
-
Preparation of Test Media: The synthesized compounds are dissolved in a solvent and added to a molten Potato Dextrose Agar (PDA) medium to achieve the desired final concentrations. A control group with the solvent alone is also prepared.
-
Inoculation: A mycelial disc (e.g., 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed at the center of the PDA plate containing the test compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25-28°C) until the mycelial growth in the control plate reaches the edge of the dish.
-
Measurement and Analysis: The diameter of the fungal colony on each plate is measured. The percentage of inhibition of mycelial growth is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the colony diameter in the control plate and T is the colony diameter in the treated plate. The EC50 value (the concentration that inhibits 50% of mycelial growth) is then determined.
Visualizing Synthesis and Experimental Workflows
To further clarify the processes involved in the development and testing of these novel pesticides, the following diagrams illustrate a generalized synthesis pathway and a typical experimental workflow.
Caption: Generalized synthesis pathway from this compound.
References
Benchmarking the properties of polymers synthesized with and without 4-Aminobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The incorporation of specific functional monomers into a polymer backbone is a critical strategy for tailoring material properties to meet the demands of advanced applications, from specialty engineering plastics to biomedical devices. 4-Aminobenzonitrile, a molecule featuring both an amine and a nitrile functional group, serves as a valuable building block in polymer synthesis. Its inclusion introduces a polar nitrile (-C≡N) group, which can significantly alter the intermolecular forces, thermal stability, and mechanical strength of the resulting polymer. This guide provides an objective comparison, supported by experimental data and detailed protocols, of the properties of polymers synthesized with and without this compound, focusing primarily on polyamides and polyimides where its use is most relevant.
Data Presentation: Benchmarking Polymer Properties
The presence of the nitrile group from this compound typically enhances polymer properties due to the group's high polarity, which increases intermolecular dipole-dipole interactions. This leads to more rigid polymer chains and improved thermal and mechanical performance. The following tables summarize the quantitative impact of incorporating nitrile-containing monomers on key polymer characteristics.
Table 1: Comparison of Thermal Properties
| Property | Polymer without Nitrile Group (e.g., Standard Polyamide/Polyimide) | Polymer with this compound Moiety | Rationale for Change |
|---|---|---|---|
| Glass Transition Temp. (Tg) | Lower | Higher (e.g., 235-298 °C for polyamides with a 4-APBN derivative)[1] | Increased chain rigidity and strong dipole-dipole interactions from nitrile groups restrict chain mobility.[2] |
| Decomposition Temp. (Td) | Varies | Generally High (No significant weight loss before 400 °C)[1] | The strong covalent nature of the nitrile group and enhanced intermolecular forces contribute to higher thermal stability. |
Table 2: Comparison of Mechanical Properties
| Property | Polymer without Nitrile Group (e.g., Standard Polyamide/Polyimide) | Polymer with this compound Moiety | Rationale for Change |
|---|---|---|---|
| Tensile Strength | Good | Higher (e.g., 109.9 MPa for a poly(ether nitrile ketone))[3] | Enhanced intermolecular forces (hydrogen bonds and dipole-dipole interactions) increase the force required to pull the chains apart.[2][4] |
| Elongation at Break | Higher | Lower | Increased chain stiffness and reduced chain mobility due to strong intermolecular forces limit the polymer's ability to stretch.[4] |
| Young's Modulus | Lower | Higher | The resistance to deformation is increased due to the rigidifying effect of the nitrile groups and stronger chain-to-chain interactions.[4] |
Table 3: Comparison of Solubility and Chemical Properties
| Property | Polymer without Nitrile Group (e.g., Standard Polyamide/Polyimide) | Polymer with this compound Moiety | Rationale for Change |
|---|---|---|---|
| Solubility | Soluble in a range of organic solvents. | Soluble in polar aprotic solvents (e.g., NMP, DMSO).[1] May exhibit reduced solubility in non-polar solvents. | The high polarity of the nitrile group dictates a preference for polar solvent interactions. |
| Chemical Resistance | Good | Excellent | The strong intermolecular forces make it more difficult for chemical agents to penetrate the polymer matrix.[5] |
| Inherent Viscosity (ηinh) | Varies | Moderate to High (e.g., 0.31–0.93 dL/g)[1] | Indicates the formation of high molecular weight polymers, which is facilitated by the reactivity of the amine group. |
Experimental Protocols
The characterization of these polymers relies on a suite of standard analytical techniques.[6][7][8] Below are detailed methodologies for the key experiments cited in this guide.
1. Thermal Analysis: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) and melting point (Tm) of the polymer samples.
-
Apparatus: Differential Scanning Calorimeter.
-
Methodology:
-
A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
To remove thermal history, an initial heating scan is performed, followed by controlled cooling, and a second heating scan.
-
The Tg is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[7][9]
-
2. Thermal Analysis: Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and decomposition temperature (Td) of the polymer.
-
Apparatus: Thermogravimetric Analyzer.
-
Methodology:
-
A polymer sample (10-15 mg) is placed in a high-purity ceramic crucible.
-
The sample is heated from ambient temperature to approximately 800 °C at a constant rate (e.g., 10 or 20 °C/min) under a nitrogen or air atmosphere.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature is typically reported as the temperature at which 5% or 10% weight loss occurs.[10]
-
3. Mechanical Property Analysis: Tensile Testing
-
Objective: To measure the tensile strength, Young's modulus, and elongation at break.
-
Apparatus: Universal Testing Machine with an extensometer.
-
Methodology:
-
Polymer films are cast from solution and cut into a standard dumbbell shape (e.g., according to ASTM D638).
-
The dimensions (width and thickness) of the sample's gauge section are precisely measured.
-
The sample is clamped into the grips of the testing machine.
-
The sample is pulled at a constant crosshead speed (e.g., 5 mm/min) until it fractures.
-
Stress and strain are recorded throughout the test to generate a stress-strain curve, from which the key mechanical properties are calculated.
-
4. Structural Analysis: Fourier Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the chemical structure of the polymer, including the successful incorporation of the nitrile group.
-
Apparatus: FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Methodology:
-
A small amount of the dry polymer sample is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The infrared spectrum is recorded over a range of 4000-400 cm-1.
-
The presence of characteristic absorption bands is analyzed. For polymers containing this compound, a sharp peak around 2220-2240 cm-1 confirms the presence of the C≡N (nitrile) stretching vibration. Amide or imide linkages will also show characteristic peaks.[6][7]
-
Visualizations: Workflows and Relationships
Diagrams created using Graphviz help to visualize the synthesis process and the structure-property relationships.
Caption: Synthesis workflow for a polyamide using this compound via polycondensation.
Caption: Structure-property relationships in polymers containing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mcpolymers.com [mcpolymers.com]
- 6. measurlabs.com [measurlabs.com]
- 7. specialchem.com [specialchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Thermal Analysis of Polymers | System Analysis Blog | Cadence [resources.system-analysis.cadence.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Aminobenzonitrile: A Procedural Guide
For Immediate Release
This guide provides essential safety and logistical information for the proper disposal of 4-Aminobenzonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This compound is considered toxic and potentially irritating.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles.[1] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator for toxic dusts is recommended.[1] |
Spill Management and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[2][3]
-
Control Ignition Sources: Remove all sources of ignition from the spill area.[2]
-
Containment: Prevent the spill from entering drains or water courses using sand, earth, or vermiculite.[2]
-
Cleanup: Carefully sweep or vacuum the spilled solid material, avoiding dust generation.[1][4]
-
Collect Waste: Place the collected material into a suitable, clearly labeled container for disposal.[1][2][4]
-
Decontamination: Thoroughly clean the spill area. Decontaminate and launder all protective clothing and equipment before reuse.[2]
Waste Disposal Procedures
This compound is classified as a hazardous waste and must be disposed of at an approved waste treatment facility in accordance with all local, regional, and national environmental regulations.[1][5][6]
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect waste this compound in a dedicated, sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.[1][2]
-
Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[1]
Table 2: Hazard and Transportation Information for this compound
| Hazard Classification | UN Number | Transport Hazard Class | Packing Group |
| Toxic Solid, Organic, N.O.S. | 2811 or 3439 | 6.1 | III |
Note: The UN number may vary. Consult the specific Safety Data Sheet (SDS) for the product you are using.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
